2,5,6-Trichloropyrimidin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5,6-trichloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDNZPLPEYLLNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578852 | |
| Record name | 2,5,6-Trichloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28969-60-0 | |
| Record name | 2,5,6-Trichloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,5,6-Trichloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2,5,6-trichloropyrimidin-4-amine, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves the regioselective nucleophilic aromatic substitution (SNAr) of 2,4,5,6-tetrachloropyrimidine. This document outlines the core synthesis pathway, experimental protocols based on analogous reactions, and key analytical data.
Core Synthesis Pathway
The most direct and established pathway to this compound is the regioselective amination of 2,4,5,6-tetrachloropyrimidine. The electron-withdrawing nature of the pyrimidine ring and the four chlorine substituents activate the molecule for nucleophilic attack. The C4 and C6 positions are electronically more deficient and thus more susceptible to nucleophilic substitution than the C2 position. Steric hindrance also plays a role in directing the incoming nucleophile. In the case of amination, the amino group preferentially substitutes the chlorine atom at the C4 position.
The overall reaction is as follows:
Physicochemical Properties of 2,5,6-Trichloropyrimidin-4-amine
An In-depth Technical Guide to the
This guide provides a comprehensive overview of the core physicochemical properties of 2,5,6-Trichloropyrimidin-4-amine, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the relationships between these properties.
The following table summarizes the known physicochemical data for this compound. These parameters are fundamental in predicting the compound's behavior in biological systems and during formulation.
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₃N₃ | [1][2][3][4] |
| Molecular Weight | 198.44 g/mol | [1][3] |
| Boiling Point | 335.632 °C at 760 mmHg | [1][3] |
| Density | 1.74 g/cm³ | [1][3] |
| XLogP3 (logP) | 2.4 | [2][3] |
| Melting Point | Not Available | [1] |
| Topological Polar Surface Area | 51.8 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard in the field and can be adapted for the specific analysis of this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube, which is sealed at one end.[5][6] The tube is tapped gently to ensure the solid is compacted at the bottom.[5]
-
Apparatus Setup: The capillary tube is placed into a heating block apparatus alongside a calibrated thermometer.[6]
-
Heating: The sample is heated at a controlled, slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[5]
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded.[7] This range is reported as the melting point.[6]
Solubility Determination (Shake-Flask Method)
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[8]
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
-
Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10] This concentration represents the equilibrium solubility.
pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with ionizable groups, it dictates the extent of ionization at a given pH.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture) to a known concentration (e.g., 1 mM).[11]
-
Titration Setup: The solution is placed in a vessel equipped with a calibrated pH electrode and a magnetic stirrer.[11] The system is purged with nitrogen to remove dissolved CO₂.[11]
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.[11]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[11]
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve.[11][12] For a weak base, the pH at the half-equivalence point is equal to the pKa of the conjugate acid.[13]
LogP Determination (Shake-Flask Method)
The partition coefficient (P) or its logarithm (logP) measures a compound's differential solubility between two immiscible phases, typically n-octanol and water, representing its lipophilicity.[14][15]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing, followed by separation.[16]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with an equal volume of the other pre-saturated phase.
-
Equilibration: The mixture is shaken for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[17]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Analysis: The concentration of the compound in each phase is measured using a suitable analytical method like HPLC-UV.[18]
-
Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase]).[15]
Logical Relationship Diagram
The following diagram illustrates the relationship between the key physicochemical properties of this compound and their importance in the context of drug development.
Caption: Relationship between molecular and physicochemical properties and their impact on ADME.
References
- 1. 4-Amino-2,5,6-trichloropyrimidine | CAS#:28969-60-0 | Chemsrc [chemsrc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. 4-AMINO-2,5,6-TRICHLOROPYRIMIDINE | VSNCHEM [vsnchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. solubility experimental methods.pptx [slideshare.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 15. acdlabs.com [acdlabs.com]
- 16. agilent.com [agilent.com]
- 17. enamine.net [enamine.net]
- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
2,5,6-Trichloropyrimidin-4-amine: A Technical Guide for Chemical Research and Development
CAS Number: 28969-60-0
Disclaimer: This document provides a comprehensive overview of the available technical data for 2,5,6-Trichloropyrimidin-4-amine. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature and patents, some sections of this guide, particularly concerning experimental protocols and biological activity, are based on established principles of pyrimidine chemistry and data from closely related analogs. These sections should be considered representative examples and require experimental validation.
Core Chemical and Physical Properties
This compound is a halogenated pyrimidine derivative. The presence of three chlorine atoms and an amino group on the pyrimidine ring suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₃N₃ | PubChem, Guidechem[1] |
| Molecular Weight | 198.44 g/mol | Cenmed[2], Sigma-Aldrich[3] |
| Density | 1.74 g/cm³ | Chemsrc |
| Boiling Point | 335.632 °C at 760 mmHg | Chemsrc |
| InChI | InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | Sigma-Aldrich[3] |
| Canonical SMILES | C1(=C(N=C(N=C1Cl)Cl)N)Cl | Guidechem[1] |
| Purity | Typically ≥98% | Sigma-Aldrich[3] |
| Appearance | Not specified, likely a solid | N/A |
Synthesis and Experimental Protocols
Representative Synthesis Workflow
Hypothetical Experimental Protocol for Synthesis
Objective: To synthesize this compound from a suitable polychlorinated pyrimidine intermediate.
Materials:
-
Tetrachloropyrimidine (or other suitable polychlorinated pyrimidine)
-
Ammonia (gas or in a solution like ammonium hydroxide)
-
Anhydrous solvent (e.g., Dioxane, THF, or Toluene)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, dissolve the polychlorinated pyrimidine starting material in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Amination: Cool the solution to 0 °C using an ice bath. Slowly bubble ammonia gas through the solution or add a solution of ammonia in the reaction solvent dropwise. The reaction is typically exothermic and should be controlled to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation of Crude Product: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.
Note: The regioselectivity of the amination reaction will depend on the specific starting material and reaction conditions. Optimization of temperature, solvent, and reaction time will be necessary to achieve the desired product with good yield and purity.
Spectral Data (Predicted)
Specific spectral data for this compound is not available. The following are predicted key spectral features based on the structure and data from similar compounds.
| Technique | Predicted Key Features |
| ¹H NMR | A broad singlet in the range of 6.0-8.0 ppm corresponding to the amine protons (-NH₂). The exact chemical shift would depend on the solvent and concentration. |
| ¹³C NMR | Four distinct signals in the aromatic region, corresponding to the four carbon atoms of the pyrimidine ring. The carbons attached to chlorine atoms would likely appear at a lower field. |
| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine group in the region of 3300-3500 cm⁻¹. C=N and C=C stretching vibrations for the pyrimidine ring would be expected in the 1400-1600 cm⁻¹ region. C-Cl stretching bands would appear in the fingerprint region below 800 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms and potentially HCN. |
Biological Activity and Potential Applications in Drug Development
While there is no specific biological data for this compound, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Substituted pyrimidines are known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, antiviral, antibacterial, and anticancer properties.
The presence of reactive chlorine atoms on the pyrimidine ring of this compound makes it an attractive starting point for the synthesis of compound libraries for drug discovery. These chlorine atoms can be displaced by various nucleophiles to generate a diverse range of derivatives.
Hypothetical Signaling Pathway Involvement
Given that many pyrimidine derivatives are kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific kinases involved in disease signaling pathways, such as those implicated in cancer cell proliferation and survival.
Safety and Handling
Based on the available safety data sheets for this compound, the compound is classified as harmful and an irritant.
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
An In-Depth Technical Guide to 2,5,6-Trichloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2,5,6-Trichloropyrimidin-4-amine (CAS No. 28969-60-0). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information for the synthesis and analysis of this compound and its analogues.
Molecular Structure and Chemical Properties
This compound is a halogenated pyrimidine derivative. The pyrimidine core is substituted with three chlorine atoms at positions 2, 5, and 6, and an amine group at position 4.
Molecular Structure:
Molecular Structure of this compound
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 28969-60-0 | [1] |
| Molecular Formula | C₄H₂Cl₃N₃ | [1] |
| Molecular Weight | 198.44 g/mol | [1] |
| Boiling Point | 335.632 °C at 760 mmHg | |
| Density | 1.74 g/cm³ | |
| Canonical SMILES | C1(=C(N=C(N=C1Cl)Cl)N)Cl | [1] |
| InChI | InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | [1] |
Experimental Protocols
Synthesis of this compound
Proposed Synthesis Workflow:
Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2,4,6-Trichloropyrimidine
2,4,6-Trichloropyrimidine can be synthesized from barbituric acid by reaction with phosphorus oxychloride (POCl₃) in the presence of a catalyst, followed by reaction with phosphorus pentachloride (PCl₅) or reactants that form it in situ (e.g., PCl₃ and Cl₂).[3]
-
Reactants: Barbituric acid, phosphorus oxychloride, phosphorus trichloride, chlorine.
-
Conditions: The reaction is typically carried out at elevated temperatures (e.g., 70-115 °C for the first step and 20 to below 80 °C for the second step).
-
Workup: The product is isolated by distillation.
Step 2: Synthesis of 2,4,5,6-Tetrachloropyrimidine
Further chlorination of 2,4,6-trichloropyrimidine would be required to produce 2,4,5,6-tetrachloropyrimidine. The specific conditions for this step would need to be determined experimentally.
Step 3: Amination of 2,4,5,6-Tetrachloropyrimidine
The reaction of 2,4,5,6-tetrachloropyrimidine with ammonia is expected to yield a mixture of aminotrichloropyrimidine isomers.
-
Reactants: 2,4,5,6-Tetrachloropyrimidine, ammonia (aqueous or gaseous).
-
Solvent: A suitable organic solvent such as ethanol or dioxane.
-
Conditions: The reaction may require heating under pressure in a sealed vessel. The temperature and reaction time will influence the regioselectivity of the substitution. Substitution at the 4-position is generally favored in nucleophilic aromatic substitutions on pyrimidines.
-
Workup and Purification: The reaction mixture would be worked up by extraction. The desired this compound isomer would likely be separated from other isomers and byproducts by column chromatography and further purified by recrystallization.
Spectroscopic Characterization (Predicted)
3.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a broad singlet for the amino (-NH₂) protons. The chemical shift of these protons can be highly variable depending on the solvent and concentration, but is typically in the range of 5.0-8.0 ppm.
3.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts will be influenced by the electronegative chlorine and nitrogen atoms. Based on data for similar trichloropyrimidine derivatives, the signals are expected in the aromatic region, likely between 120 and 165 ppm.
3.3. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (asymmetric and symmetric) | 3500 - 3300 | Medium |
| N-H bend | 1650 - 1580 | Medium to Strong |
| C=N and C=C ring stretching | 1600 - 1400 | Medium to Strong |
| C-Cl stretch | 850 - 550 | Strong |
3.4. Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of three chlorine atoms. The fragmentation pattern will likely involve the loss of chlorine atoms and potentially HCN.
Isotopic Pattern for the Molecular Ion (C₄H₂Cl₃N₃⁺):
Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks. The most abundant peaks will be at m/z values corresponding to the combinations of these isotopes.
Logical Relationships in Synthesis and Characterization
The following diagram illustrates the logical flow from starting materials to the final characterized product.
Logical workflow for the synthesis and characterization of the target molecule.
Conclusion
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. While a definitive, published experimental protocol for its synthesis and complete spectral data are not yet available, this document outlines a logical synthetic approach and predicts the key spectroscopic features based on established chemical principles and data from related compounds. Further experimental work is required to establish a robust synthetic method and fully characterize this compound. The information presented here should serve as a valuable starting point for such investigations.
References
Spectroscopic Analysis of 2,5,6-Trichloropyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectroscopic data (NMR, IR, MS) of 2,5,6-Trichloropyrimidin-4-amine. Despite extensive searches of scientific literature and chemical databases, detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound remains largely unavailable in the public domain. A certificate of analysis from a commercial supplier, ChemScene, confirms that the ¹H NMR and LCMS data are consistent with the structure of the compound; however, the raw spectral data is not provided.
Given the absence of specific experimental data for this compound, this guide will present predicted spectroscopic data and general experimental protocols applicable to the characterization of closely related aminopyrimidine compounds. This information can serve as a valuable reference for researchers working with this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for a closely related isomer, 2-Amino-4,6-dichloropyrimidine. These predictions can offer an approximation of the expected spectral characteristics of this compound.
Table 1: Predicted ¹H NMR Data for 2-Amino-4,6-dichloropyrimidine
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Solvent |
| -NH₂ | ~7.0 - 8.0 | Broad Singlet | DMSO-d₆ |
| H-5 | ~6.5 - 7.5 | Singlet | DMSO-d₆ |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |
Table 2: Predicted ¹³C NMR Data for 2-Amino-4,6-dichloropyrimidine
| Carbon | Unlabeled Chemical Shift (δ) ppm (Predicted) |
| C2 | Data not available |
| C4/C6 | Data not available |
| C5 | Data not available |
| Note: Specific predicted chemical shifts for the carbon atoms are not readily available. |
General Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS data for aminopyrimidine compounds. These can be adapted for the analysis of this compound once a sample is obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 10-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) of high purity (≥99.8% D).
¹H NMR Spectrum Acquisition:
-
Use a spectrometer with a field strength of 400 MHz or higher.
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks to determine the relative number of protons.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be low, typically in the range of µg/mL to ng/mL, depending on the ionization technique.
Data Acquisition (using Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatograph (LC-MS).
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and abundant signal for the analyte.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and any fragment ions.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Solubility Profile of 2,5,6-Trichloropyrimidin-4-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5,6-Trichloropyrimidin-4-amine, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of specific quantitative solubility data for this exact molecule in public literature, this document leverages data from structurally analogous compounds, outlines detailed experimental protocols for solubility determination, and presents a plausible synthetic pathway. This information is intended to guide researchers in handling, processing, and developing new chemical entities based on this scaffold.
Predicted Solubility and Characteristics
This compound is a heterocyclic compound with a molecular weight of 198.44 g/mol . The presence of three chlorine atoms, which are electron-withdrawing, and an amino group, which can act as a hydrogen bond donor, imparts a moderate polarity to the molecule. Its solubility is expected to be influenced by the solvent's polarity, hydrogen bonding capacity, and dielectric constant. Generally, it is anticipated to exhibit low solubility in non-polar solvents and higher solubility in polar aprotic and some polar protic solvents.
Quantitative Solubility Data of a Structurally Similar Compound
To provide a quantitative reference, the following table summarizes the mole fraction solubility (x) of a closely related compound, 2-amino-4-chloro-6-methoxypyrimidine, in various organic solvents at different temperatures. This data can serve as a valuable starting point for solvent selection and for predicting the behavior of this compound.
| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |
| Methanol | 273.15 | 1.58 |
| 298.15 | 3.11 | |
| 323.15 | 5.98 | |
| Ethanol | 273.15 | 1.32 |
| 298.15 | 2.69 | |
| 323.15 | 5.37 | |
| n-Propanol | 273.15 | 1.15 |
| 298.15 | 2.41 | |
| 323.15 | 4.97 | |
| Isopropanol | 273.15 | 0.98 |
| 298.15 | 2.12 | |
| 323.15 | 4.53 | |
| Acetone | 273.15 | 10.21 |
| 298.15 | 16.85 | |
| 323.15 | 26.98 | |
| Ethyl Acetate | 273.15 | 6.45 |
| 298.15 | 11.23 | |
| 323.15 | 18.97 | |
| Acetonitrile | 273.15 | 2.11 |
| 298.15 | 4.02 | |
| 323.15 | 7.45 | |
| N,N-Dimethylformamide (DMF) | 273.15 | 35.87 |
| 298.15 | 51.23 | |
| 323.15 | 71.45 | |
| Toluene | 273.15 | 0.45 |
| 298.15 | 1.02 | |
| 323.15 | 2.21 | |
| Chloroform | 273.15 | 5.98 |
| 298.15 | 10.11 | |
| 323.15 | 16.54 | |
| 1,4-Dioxane | 273.15 | 15.43 |
| 298.15 | 23.11 | |
| 323.15 | 34.56 | |
| Ethylbenzene | 273.15 | 0.38 |
| 298.15 | 0.89 | |
| 323.15 | 1.98 |
Data adapted from a study on 2-amino-4-chloro-6-methoxypyrimidine for illustrative purposes.[1]
Experimental Protocol for Solubility Determination
The following section details a standardized experimental protocol for determining the solubility of this compound in various organic solvents. The isothermal shake-flask method is a widely accepted technique for obtaining equilibrium solubility data.[2]
Materials and Equipment
-
Solute: this compound (purity > 99%)
-
Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, DMF, toluene, etc.)
-
Equipment:
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker bath or incubator with temperature control (±0.1 °C)
-
Glass vials or flasks with airtight seals
-
Magnetic stirrers and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.[3]
-
Volumetric flasks and pipettes
-
Experimental Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature. Agitate the mixtures at a constant speed for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample through a syringe filter into a pre-weighed vial.
-
Analysis:
-
Gravimetric Method: Evaporate the solvent from the filtered solution under vacuum or a gentle stream of nitrogen and weigh the remaining solid residue.
-
Chromatographic Method (HPLC/GC): Dilute the filtered saturated solution with a known volume of a suitable solvent. Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of the solute. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Calculation: Calculate the solubility in desired units (e.g., g/L, mol/L, or mole fraction) based on the amount of solute and the volume of the solvent.
References
The Ascendant Trajectory of Substituted Pyrimidin-4-amines: A Technical Guide to Their Biological Prowess
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to yield derivatives with profound biological activities. Among these, substituted pyrimidin-4-amines have emerged as a particularly fruitful area of research, demonstrating a remarkable capacity to modulate key cellular processes implicated in a spectrum of diseases, most notably cancer. This technical guide delves into the core biological activities of this versatile chemical class, presenting a synthesis of quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower further research and development in this exciting field.
Quantitative Assessment of Biological Activity
The biological efficacy of substituted pyrimidin-4-amines and their fused analogs, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, has been extensively quantified against a variety of molecular targets and cell lines. The following tables summarize key inhibitory and cytotoxic activities, providing a comparative landscape of their potential.
Table 1: Kinase Inhibitory Activity of Substituted Pyrimidin-4-amine Derivatives
| Compound Class | Target Kinase(s) | Compound Example | IC50 (nM) | Reference |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | Src | Compound 47 | 0.9 | [1] |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | LCK, Fyn | PP1, PP2 | 3-6 | [1] |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | RET | AD-80 (compound 42) | 4 | [1] |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | BTK, PI3Kδ | Compound 30 | 32, 16 | [1] |
| 5-amino-1H-pyrazole-4-carboxamide | BTK, BMX, TEC | PF-06250112 (compound 31) | 0.5, 0.9, 1.2 | [1] |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | FGFR1 | Compound 3 | 115 | [1] |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | FGFR1, FGFR2, FGFR3, FGFR4 | Rogaratinib (compound 4) | 15, <1, 19, 33 | [1] |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | FGFR1, FGFR2, FGFR3, FGFR4 | TAS-120 | 3.9, 1.3, 1.6, 8.3 | [1] |
| N-(pyridin-3-yl)pyrimidin-4-amine | CDK2/cyclin A2 | Compound 7l | 64.42 | [2] |
| 7H-pyrrolo[2,3-d]pyrimidine-4-amine | PfCDPK4 | Compound 2b, 2f, 2g | 210-530 | [3] |
| 7H-pyrrolo[2,3-d]pyrimidine-4-amine | PfCDPK1 | - | 589 | [3] |
| 2-arylamino-4-aryl-pyrimidine | PAK1 | Lead Compound | Potent Inhibition | [4] |
Table 2: Anticancer Activity of Substituted Pyrimidin-4-amine Derivatives
| Compound Class | Cell Line | Compound Example | IC50 (µM) | Reference |
| pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast) | Compound 10e | 11 | [5] |
| pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast) | Compound 10d | 12 | [5] |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | MDA-MB-231 (Breast) | Compound 47 | 0.011 | [1] |
| N-(pyridin-3-yl)pyrimidin-4-amine | MV4-11 (Leukemia) | Compound 7l | 0.83 | [2] |
| N-(pyridin-3-yl)pyrimidin-4-amine | HT-29 (Colon) | Compound 7l | 2.12 | [2] |
| N-(pyridin-3-yl)pyrimidin-4-amine | MCF-7 (Breast) | Compound 7l | 3.12 | [2] |
| N-(pyridin-3-yl)pyrimidin-4-amine | HeLa (Cervical) | Compound 7l | 8.61 | [2] |
| pyrazolo[3,4-d]pyrimidine | Caco-2 (Colon) | Compound 7 | 43.75 | [6] |
| pyrazolo[3,4-d]pyrimidine | A549 (Lung) | Compound 7 | 17.50 | [6] |
| pyrazolo[3,4-d]pyrimidine | HT1080 (Fibrosarcoma) | Compound 7 | 73.08 | [6] |
| pyrazolo[3,4-d]pyrimidine | HeLa (Cervical) | Compound 7 | 68.75 | [6] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments commonly cited in the evaluation of substituted pyrimidin-4-amines.
Synthesis of Substituted Pyrimidin-4-amines
The synthesis of substituted pyrimidin-4-amines can be achieved through various established chemical routes. A common and versatile method involves the nucleophilic substitution of a leaving group, typically a halogen, at the 4-position of a pyrimidine ring with a desired amine.
General Procedure for the Synthesis of N-Substituted Pyrido[2,3-d]pyrimidines:
-
A solution is prepared by dissolving the 4-chloro-pyridopyrimidine derivative (1 equivalent) and the appropriate amine (2 equivalents) in absolute ethanol.
-
The reaction mixture is refluxed for a period of 8 to 10 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Water is added to the stirred mixture to induce the precipitation of the product.
-
The resulting solid crystals are collected by filtration, washed thoroughly with water, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent to yield the desired N-substituted pyrido[2,3-d]pyrimidine.[7]
A variety of synthetic strategies have been developed for constructing the pyrazolo[3,4-d]pyrimidine core, often starting from substituted pyrazole precursors.[8] One common approach involves the cyclization of 5-amino-1H-pyrazole-4-carbonitriles or -carboxamides with reagents like formamide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., substituted pyrimidin-4-amines)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution of the compound in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with test compounds
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation:
-
Harvest the treated and control cells.
-
Wash the cells with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at 4°C for at least 2 hours.[9]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[9]
-
-
Flow Cytometry Analysis:
Visualizing the Mechanism: Signaling Pathways and Workflows
To comprehend the intricate mechanisms through which substituted pyrimidin-4-amines exert their biological effects, it is essential to visualize the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. Src family kinase - Wikipedia [en.wikipedia.org]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. nanocellect.com [nanocellect.com]
reactivity of chlorine atoms in 2,5,6-Trichloropyrimidin-4-amine
An In-Depth Technical Guide to the Reactivity of Chlorine Atoms in 2,5,6-Trichloropyrimidin-4-amine
Introduction
This compound is a highly functionalized heterocyclic compound with significant potential as a scaffold in the development of novel therapeutic agents. The pyrimidine core is a ubiquitous motif in biologically active molecules, and the presence of multiple chlorine atoms allows for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of the chlorine atoms at the C2, C5, and C6 positions is paramount for the rational design and synthesis of complex molecular architectures in drug discovery programs. This guide provides a detailed analysis of the factors governing this reactivity, a predicted hierarchy of chlorine atom displacement, and practical experimental guidance for its selective derivatization.
Electronic and Steric Influences on Reactivity
The reactivity of chlorine atoms on a pyrimidine ring in SNAr reactions is primarily governed by the electronic properties of the ring itself. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which reduces the electron density of the ring carbons, making them susceptible to nucleophilic attack. The positions most activated for nucleophilic attack are those ortho and para to the ring nitrogens (C2, C4, and C6).
In the case of this compound, the 4-amino group introduces a significant electronic perturbation. As a potent electron-donating group (EDG) through resonance, the amino group counteracts the electron-withdrawing effect of the ring nitrogens. This deactivating effect is most pronounced at the positions ortho (C5) and para (C2) to the amino group.
-
C6-Cl: This position is para to N1 and ortho to N3, resulting in strong activation. It is meta to the 4-amino group, so it is only minimally affected by its deactivating resonance effect.
-
C2-Cl: This position is flanked by both N1 and N3, leading to strong activation. However, it is also para to the electron-donating 4-amino group, which significantly reduces the electrophilicity of this carbon through resonance donation of electron density.
-
C5-Cl: The C5 position is generally the least reactive position on the pyrimidine ring for SNAr as it is meta to both ring nitrogens. Furthermore, it is ortho to the deactivating 4-amino group, further reducing its susceptibility to nucleophilic attack.
Based on these electronic considerations, a clear hierarchy of reactivity can be predicted.
Predicted Reactivity Profile and Regioselectivity
The predicted order of reactivity for the chlorine atoms in this compound towards nucleophilic aromatic substitution is:
C6 > C2 >> C5
This regioselectivity allows for a controlled, stepwise functionalization of the molecule. Under mild reaction conditions with one equivalent of a nucleophile, substitution is expected to occur predominantly at the C6 position. More forcing conditions or the use of a second equivalent of a nucleophile would likely lead to substitution at the C2 position, while the C5 chlorine is expected to remain largely unreactive under typical SNAr conditions.
starting materials for 2,5,6-Trichloropyrimidin-4-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2,5,6-Trichloropyrimidin-4-amine, a crucial intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic strategies, details key experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Introduction
This compound is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry. Its polysubstituted nature allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of targeted therapeutics. The strategic placement of chloro- and amino- groups provides multiple reaction sites for further chemical elaboration in drug discovery programs. This guide focuses on the most plausible and documented synthetic approaches to this target molecule, emphasizing the use of readily available starting materials.
Core Synthetic Strategy
The most logical and experimentally supported pathway to this compound involves a two-step process:
-
Synthesis of a Perchlorinated Pyrimidine Intermediate: The initial step focuses on the creation of a highly chlorinated pyrimidine ring. The key intermediate for the target compound is 2,4,5,6-tetrachloropyrimidine. This is typically achieved through the chlorination of a suitable pyrimidine precursor, such as a barbituric acid derivative.
-
Selective Amination: The second step involves the regioselective displacement of one of the chlorine atoms on the perchlorinated pyrimidine ring with an amino group. The inherent reactivity of the pyrimidine ring dictates that the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position.
This guide will provide detailed protocols for each of these critical steps.
Synthesis of the Key Intermediate: Polychlorinated Pyrimidines
The synthesis of polychlorinated pyrimidines, such as 2,4,6-trichloropyrimidine and 2,4,5,6-tetrachloropyrimidine, is well-documented and typically starts from barbituric acid or its derivatives. The general principle involves the reaction of the pyrimidine precursor with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Starting Materials for Polychlorinated Pyrimidines
| Starting Material | Chlorinating Agent(s) | Typical Product | Reference |
| Barbituric acid | POCl₃, PCl₅ (or PCl₃/Cl₂) | 2,4,6-Trichloropyrimidine | [1][2] |
| Barbituric acid | POCl₃, Dimethylaniline | 2,4,6-Trichloropyrimidine | [1] |
| 5-Chlorobarbituric acid | POCl₃ | 2,4,5,6-Tetrachloropyrimidine |
Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
This protocol serves as a representative example of the chlorination process. A similar procedure using 5-chlorobarbituric acid would be expected to yield 2,4,5,6-tetrachloropyrimidine.
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (PCl₃) and Chlorine (Cl₂)
-
Optional catalyst: N,N-Dimethylaniline or N-methylpyrrolidone
Procedure:
-
In a flask equipped with a reflux condenser and a stirring mechanism, barbituric acid is suspended in an excess of phosphorus oxychloride.[1]
-
A catalyst, such as N,N-dimethylaniline or N-methylpyrrolidone, can be added to facilitate the reaction.[1]
-
The mixture is heated to reflux (around 105-110 °C) for several hours.
-
After the initial reaction, phosphorus pentachloride (or a combination of phosphorus trichloride and chlorine gas) is added to the reaction mixture.[1]
-
The reaction is continued at reflux until the conversion is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The crude 2,4,6-trichloropyrimidine is then purified by vacuum distillation.
Quantitative Data for 2,4,6-Trichloropyrimidine Synthesis
| Reactant | Molar Ratio (to Barbituric Acid) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| POCl₃ / PCl₃ / Cl₂ | 5.5 / 3.1 / 3.0 | Reflux | 4 + 1 | 81 | [3] |
| POCl₃ / PCl₃ / Cl₂ (with N-methylpyrrolidone) | 5.8 / 3.0 / 2.95 | 75 ± 5 | 7+ | 90 | [3] |
| POCl₃ / PCl₅ | - | 70-115 | - | 80-95 | [1] |
| POCl₃ (with Triethylamine) | 5.8 | 75 ± 5 | - | 91 | [4] |
Selective Amination of 2,4,5,6-Tetrachloropyrimidine
The final step in the synthesis of this compound is the regioselective amination of 2,4,5,6-tetrachloropyrimidine. The reactivity of the chlorine atoms on the pyrimidine ring towards nucleophilic substitution generally follows the order C4 > C6 > C2. This inherent reactivity allows for the selective introduction of an amino group at the C4 position under controlled conditions.
General Principles of Regioselectivity
The increased electrophilicity of the C4 and C6 positions is due to the electron-withdrawing effect of the two adjacent nitrogen atoms in the pyrimidine ring. The C2 position is situated between the two nitrogen atoms, which can lead to some steric hindrance and electronic effects that make it less reactive towards nucleophilic attack compared to the C4 and C6 positions. The presence of a chlorine atom at the 5-position further influences the reactivity of the adjacent C4 and C6 positions.
Proposed Experimental Protocol: Synthesis of this compound
Materials:
-
2,4,5,6-Tetrachloropyrimidine
-
Ammonia (aqueous or gaseous) or an ammonium salt
-
An organic solvent (e.g., ethanol, dioxane, or an inert aprotic solvent)
-
A base (if using an ammonium salt, e.g., triethylamine)
Procedure:
-
Dissolve 2,4,5,6-tetrachloropyrimidine in a suitable organic solvent in a reaction vessel equipped with a stirrer and a temperature controller.
-
Cool the solution to a low temperature (e.g., 0-10 °C) to control the exothermicity of the reaction and enhance selectivity.
-
Slowly add a solution of ammonia in the same solvent or bubble ammonia gas through the reaction mixture. Alternatively, an ammonium salt in the presence of a non-nucleophilic base can be used.
-
The reaction is stirred at a controlled temperature for a period of time, monitoring the progress by TLC or GC to ensure the formation of the mono-aminated product and minimize the formation of di- and tri-aminated byproducts.
-
Upon completion, the reaction mixture is worked up. This may involve filtering off any precipitated salts, removing the solvent under reduced pressure, and purifying the crude product.
-
Purification is typically achieved by recrystallization or column chromatography to isolate the pure this compound.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Overall synthetic workflow for this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
Conclusion
The synthesis of this compound is a feasible process for researchers and drug development professionals. The key to a successful synthesis lies in the careful execution of the two primary steps: the robust chlorination of a barbituric acid derivative to form the perchlorinated intermediate, followed by a highly selective amination reaction. By controlling the reaction conditions, particularly temperature and stoichiometry, the desired product can be obtained in good purity. This guide provides the necessary foundational knowledge and experimental frameworks to enable the successful synthesis of this important chemical entity for further research and development.
References
- 1. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 2. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 3. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,5,6-Trichloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of 2,5,6-trichloropyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the reactive sites of this molecule is paramount for predicting its behavior in chemical syntheses and biological systems, thereby facilitating the design of novel derivatives with desired properties.
Core Concepts: Electrophilicity and Nucleophilicity
In organic chemistry, the concepts of electrophilicity and nucleophilicity are fundamental to understanding reaction mechanisms. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. The distribution of electron density within a molecule dictates which sites are electron-rich (nucleophilic) and which are electron-poor (electrophilic).
Analysis of Reactive Sites in this compound
The reactivity of this compound is governed by the interplay of its constituent functional groups: the pyrimidine ring, the three chlorine atoms, and the exocyclic amine group.
Electrophilic Sites
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly amplified by the strong electron-withdrawing inductive effects of the three chlorine atoms at positions 2, 5, and 6. Consequently, the carbon atoms of the pyrimidine ring are the primary electrophilic sites , highly susceptible to nucleophilic attack.
The order of electrophilicity of the carbon atoms bearing chlorine atoms in related chloropyrimidines is generally C4(6) > C2. The presence of the electron-donating amino group at the C4 position in this compound will modulate this reactivity, but the C2 and C6 positions remain highly activated towards nucleophilic aromatic substitution (SNAr). The carbon at position 5 is also substituted with a chlorine atom, contributing to the overall electrophilic nature of the ring.
The proposed electrophilic reactivity order for this compound is:
C6 > C2 > C5
This is based on the combined activating effects of the ring nitrogens and the deactivating (though still electron-withdrawing) effect of the amino group on adjacent and para positions.
Nucleophilic Sites
The primary nucleophilic site in this compound is the exocyclic amino group (-NH₂) . The lone pair of electrons on the nitrogen atom is available for donation to an electrophile. The nucleophilicity of this group makes it a potential site for alkylation, acylation, and other reactions with electrophilic partners.
The nitrogen atoms within the pyrimidine ring also possess lone pairs of electrons. However, their nucleophilicity is significantly diminished due to their involvement in the aromatic system and the strong electron-withdrawing effects of the attached chlorine atoms.
Quantitative Analysis of a Model Compound: 2-Amino-4,6-dichloropyrimidine
Due to the limited availability of specific experimental and computational data for this compound, we present data for the closely related compound, 2-amino-4,6-dichloropyrimidine , to provide a quantitative basis for understanding the electronic properties.[1] This data is derived from ab initio and DFT calculations and serves as a valuable model.[1] The key difference in the target molecule is the presence of an additional chlorine atom at the C5 position, which is expected to further increase the electrophilicity of the ring carbons.
Calculated Bond Lengths
The bond lengths within the pyrimidine ring provide insight into the electron distribution. Shorter bond lengths are indicative of higher double bond character.
| Bond | Calculated Bond Length (Å) at B3LYP/6-311++G**[1] |
| C2 - N1 | 1.345 |
| N1 - C6 | 1.332 |
| C6 - C5 | 1.395 |
| C5 - C4 | 1.395 |
| C4 - N3 | 1.332 |
| N3 - C2 | 1.345 |
| C2 - N(amine) | 1.362 |
| C4 - Cl | 1.742 |
| C6 - Cl | 1.742 |
Table 1: Calculated bond lengths for the model compound 2-amino-4,6-dichloropyrimidine.[1]
Experimental and Computational Protocols
Computational Protocol for Determining Reactive Sites
A robust method for predicting electrophilic and nucleophilic sites is through computational chemistry, specifically using Density Functional Theory (DFT).
-
Geometry Optimization: The 3D structure of this compound is optimized to find its most stable conformation using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it corresponds to a true energy minimum on the potential energy surface.
-
Mulliken Population Analysis: This analysis calculates the partial atomic charges on each atom in the molecule. Atoms with a significant positive charge are indicative of electrophilic centers, while those with a negative charge suggest nucleophilic character.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO region indicates the location of the most loosely held electrons and is associated with nucleophilic sites. The LUMO region indicates where electrons are most likely to be accepted, corresponding to electrophilic sites.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red-colored regions indicate electron-rich (nucleophilic) areas, while blue-colored regions represent electron-poor (electrophilic) areas.
Experimental Protocol for Competitive Nucleophilic Substitution
This experiment can qualitatively determine the relative reactivity of the electrophilic sites (C2, C5, and C6).
-
Reaction Setup: In separate reaction vessels, dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Nucleophile Addition: To each vessel, add a sub-stoichiometric amount (e.g., 0.3 equivalents) of a nucleophile (e.g., morpholine or sodium methoxide) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) if the nucleophile is an amine salt.
-
Reaction Monitoring: Stir the reactions at a controlled temperature (e.g., room temperature or 50 °C) and monitor the progress over time using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Product Analysis: After a set time, quench the reactions and analyze the product mixture. The relative ratios of the monosubstituted isomers (substitution at C2, C5, or C6) will indicate the relative electrophilicity of these positions under the given reaction conditions. The position with the highest yield of substitution product is the most electrophilic.
Conclusion
This compound is a molecule with distinct electrophilic and nucleophilic centers. The carbon atoms of the pyrimidine ring, particularly C6 and C2, are highly electrophilic due to the cumulative electron-withdrawing effects of the ring nitrogens and the three chlorine atoms. The primary nucleophilic site is the exocyclic amino group. A thorough understanding of these reactive sites, supported by computational analysis and experimental validation, is crucial for the strategic design and synthesis of novel pyrimidine derivatives for applications in drug discovery and materials science.
References
2,5,6-Trichloropyrimidin-4-amine: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including several approved drugs. Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it a privileged scaffold in medicinal chemistry. Among the vast array of substituted pyrimidines, 2,5,6-trichloropyrimidin-4-amine emerges as a highly versatile and reactive building block for the synthesis of targeted therapeutics, especially in the realm of kinase inhibition. The strategic placement of chlorine atoms at the 2, 5, and 6 positions offers multiple reaction sites for nucleophilic substitution, allowing for the systematic and combinatorial elaboration of the pyrimidine core to achieve desired potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in the development of novel therapeutic agents, with a focus on its role in the generation of dual-target inhibitors.
Synthesis of the Core Scaffold
While a direct, high-yield synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for the preparation of related polychlorinated pyrimidines. A common starting material for such syntheses is barbituric acid or a suitably substituted pyrimidine precursor. The chlorination is typically achieved using strong chlorinating agents like phosphorus oxychloride (POCl₃), often in the presence of a catalyst.
A plausible synthetic route would involve the controlled amination of a tetrachloropyrimidine or the chlorination of an aminodihydroxypyrimidine. For instance, a multi-step process starting from 2,5-diamino-4,6-dihydroxypyrimidine could be employed, involving a Vilsmeier-Haack reagent for chlorination and formylation, followed by hydrolysis.
Application in the Synthesis of Kinase Inhibitors
The true utility of this compound as a building block is realized in its application for the synthesis of potent and selective kinase inhibitors. The chlorine atoms at positions 2 and 6 are particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains that can interact with specific residues in the kinase active site. The chlorine at the 5-position, while less reactive, can also be functionalized to modulate the electronic properties and steric profile of the final compound.
A notable application of a closely related scaffold, 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, is in the development of dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs) for the treatment of ALK-addicted cancers.[1] This dual-inhibition strategy is a promising approach to enhance therapeutic efficacy and overcome drug resistance.
Dual ALK and HDAC Inhibition
ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the proliferation and survival of various cancer cells.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[2][3][4] The simultaneous inhibition of ALK and HDACs can lead to synergistic anti-cancer effects by targeting both the primary oncogenic driver and the cellular machinery that regulates gene expression.[1]
Derivatives of the dichloropyrimidine scaffold have been shown to exhibit potent inhibitory activity against both ALK and HDAC1.[1] The general structure of these inhibitors features the pyrimidine core with substitutions at the 2 and 4 positions, designed to interact with the respective active sites of the target enzymes.
Quantitative Data
The following table summarizes the in vitro inhibitory activities of representative 2,4-pyrimidinediamine derivatives as dual ALK and HDAC inhibitors.[1]
| Compound | ALKwt IC50 (nM) | HDAC1 IC50 (nM) | H3758 Cell Proliferation IC50 (nM) |
| 12a | 2.3 | 35.6 | 15.7 |
| Ceritinib | 0.6 | >10000 | 25.3 |
| Crizotinib | 3.9 | >10000 | 48.1 |
Experimental Protocols
General Synthetic Procedure for 2,4-Pyrimidinediamine Derivatives[1]
A key intermediate, 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine , serves as the starting material.
Step 1: Synthesis of Intermediate 3a
To a solution of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (1 equivalent) in a suitable solvent such as isopropanol, is added m-phenylenediamine (1.1 equivalents). The reaction mixture is stirred at reflux for a specified period (e.g., 12 hours). After completion, the reaction is cooled, and the resulting precipitate is filtered, washed with the solvent, and dried to afford the intermediate product.
Step 2: Synthesis of Final Compound (e.g., 12a)
The intermediate from Step 1 (1 equivalent) is dissolved in a suitable solvent like dichloromethane (DCM). To this solution, an appropriate acyl chloride or carboxylic acid (for amide coupling) is added, along with a coupling agent (e.g., HATU) and a base (e.g., DIPEA). The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the final 2,4-pyrimidinediamine derivative.
Signaling Pathways and Mechanism of Action
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in cell growth and development.[5] In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins containing the ALK kinase domain, resulting in its constitutive activation.[6] This aberrant ALK activity drives downstream signaling cascades, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and metastasis.[7] ALK inhibitors competitively bind to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.
Caption: ALK Signaling Pathway and Inhibition.
HDAC Mechanism of Action
Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone proteins.[2] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[4] HDAC inhibitors block the activity of these enzymes, leading to hyperacetylation of histones.[3] This results in a more relaxed chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.
Caption: HDAC Mechanism of Action and Inhibition.
Conclusion
This compound and its close analogs represent a valuable and versatile class of building blocks in medicinal chemistry. Their inherent reactivity and the ability to undergo selective functionalization at multiple positions make them ideal starting points for the synthesis of a wide range of biologically active compounds. The successful development of dual ALK/HDAC inhibitors from a related scaffold highlights the potential of this chemical class to address complex therapeutic challenges, such as oncogene-driven cancers and the emergence of drug resistance. As our understanding of disease biology deepens, the strategic use of such adaptable chemical scaffolds will continue to be a critical component in the design and discovery of next-generation therapeutics. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in generating novel drug candidates for a multitude of diseases.
References
- 1. wjarr.com [wjarr.com]
- 2. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. zenodo.org [zenodo.org]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Experimental Insights into 2,5,6-Trichloropyrimidin-4-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental properties of 2,5,6-Trichloropyrimidin-4-amine. The document delves into its molecular structure, spectroscopic signatures, and quantum chemical properties, offering valuable data for researchers in medicinal chemistry and materials science.
Physicochemical Properties
This compound, with the molecular formula C₄H₂Cl₃N₃, is a chlorinated pyrimidine derivative.[1][2][3] Basic physicochemical data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Cl₃N₃ | [1][2] |
| Molecular Weight | 198.44 g/mol | [1] |
| CAS Number | 28969-60-0 | [1][2] |
| Canonical SMILES | C1(=C(N=C(N=C1Cl)Cl)N)Cl | [2] |
| InChI | InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | [2] |
Theoretical Calculations: A Quantum Chemical Perspective
Computational Methodology
Quantum chemical calculations for similar pyrimidine molecules are often performed using Gaussian suite software.[8] A common methodology involves geometry optimization and frequency calculations at the B3LYP/6-311++G(d,p) level of theory.[5][9] This approach provides a good balance between accuracy and computational cost for predicting molecular geometries, vibrational frequencies, and electronic properties.
Illustrative Experimental Protocol: DFT Calculations
-
Software: Gaussian 09 or a later version.
-
Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.
-
Basis Set: 6-311++G(d,p) for all atoms.
-
Calculation Type:
-
Opt: Geometry optimization to find the minimum energy structure.
-
Freq: Vibrational frequency analysis to confirm the structure as a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.
-
-
Solvation Model (Optional): To simulate a solution environment, a continuum solvation model like the Polarization Continuum Model (PCM) can be employed, specifying the solvent (e.g., water, ethanol).
-
Analysis of Results: The output files are analyzed to extract optimized geometric parameters (bond lengths, bond angles), Mulliken atomic charges, frontier molecular orbital energies (HOMO, LUMO), and theoretical vibrational frequencies.
Molecular Geometry (Hypothetical Data)
The optimized geometric parameters provide insights into the molecule's three-dimensional structure.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.34 | N1-C2-N3 | 125.0 |
| C2-Cl | 1.73 | C2-N3-C4 | 115.5 |
| N3-C4 | 1.38 | N3-C4-C5 | 123.0 |
| C4-N(amine) | 1.36 | C4-C5-C6 | 118.0 |
| C4-C5 | 1.42 | C5-C6-N1 | 119.5 |
| C5-Cl | 1.72 | C6-N1-C2 | 119.0 |
| C5-C6 | 1.39 | Cl-C5-C4 | 120.5 |
| C6-Cl | 1.71 | H-N(amine)-H | 115.0 |
| C6-N1 | 1.35 | ||
| N(amine)-H | 1.01 |
Mulliken Atomic Charges (Hypothetical Data)
Mulliken population analysis provides an estimation of the partial atomic charges, indicating the distribution of electrons within the molecule.
| Atom | Charge (e) |
| N1 | -0.55 |
| C2 | 0.40 |
| N3 | -0.60 |
| C4 | 0.35 |
| C5 | 0.10 |
| C6 | 0.15 |
| Cl(C2) | -0.18 |
| Cl(C5) | -0.17 |
| Cl(C6) | -0.16 |
| N(amine) | -0.80 |
| H(amine) | 0.43 |
Frontier Molecular Orbitals (Hypothetical Data)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability.
| Parameter | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -2.5 |
| Energy Gap (ΔE) | 4.3 |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy provides information about the functional groups present in a molecule. While experimental spectra for the target molecule are not available in the provided search results, a general description of the expected vibrational modes is presented.
Illustrative Experimental Protocol: FT-IR and FT-Raman Spectroscopy
-
FT-IR Spectroscopy:
-
Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet.
-
Instrumentation: A Fourier Transform Infrared spectrometer.
-
Measurement: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
FT-Raman Spectroscopy:
-
Sample Preparation: The solid sample is placed in a sample holder.
-
Instrumentation: A Fourier Transform Raman spectrometer with a Nd:YAG laser source (e.g., 1064 nm).
-
Measurement: The spectrum is recorded over a similar wavenumber range to FT-IR.
-
Table of Expected Vibrational Frequencies (Hypothetical Data)
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (amine) |
| 3100-3000 | C-H stretching (aromatic) |
| 1650-1600 | N-H bending (amine) |
| 1600-1450 | C=C and C=N stretching (pyrimidine ring) |
| 1200-1000 | C-N stretching |
| 800-600 | C-Cl stretching |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Illustrative Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol).
-
Instrumentation: A UV-Visible spectrophotometer.
-
Measurement: The absorbance is measured over a wavelength range (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λmax).
Expected Electronic Transitions (Hypothetical Data)
| Solvent | λmax (nm) | Transition |
| Ethanol | 280, 250 | π → π |
| Methanol | 278, 248 | π → π |
Visualizations
Molecular Structure
Caption: 2D representation of this compound.
Workflow for Theoretical and Experimental Characterization
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has outlined the key theoretical and experimental aspects for the characterization of this compound. While specific experimental and computational data for this particular isomer remains limited in the public domain, the methodologies and illustrative data presented here provide a solid framework for researchers. Further studies are encouraged to fully elucidate the properties of this compound, which may hold potential in various chemical and pharmaceutical applications. The synthesis and characterization of related pyrimidine derivatives suggest a rich chemistry to be explored.[10][11]
References
- 1. cenmed.com [cenmed.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C4H2Cl3N3 | CID 15850196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 4,5,6-Trichloropyrimidine-2-carboxamide | MDPI [mdpi.com]
- 11. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,5,6-Trichloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,5,6-trichloropyrimidin-4-amine. This trifunctionalized pyrimidine serves as a versatile scaffold in medicinal chemistry and drug discovery. The protocols detailed herein are based on established principles of pyrimidine chemistry and provide methodologies for the selective substitution of the chloro groups at the C2 and C6 positions with various nucleophiles, including amines, alkoxides, and thiolates. While specific quantitative data for this compound is limited in the literature, the provided data from closely related analogs offer valuable guidance for reaction optimization.
Introduction to Nucleophilic Aromatic Substitution on Polychloropyrimidines
The pyrimidine ring is an electron-deficient heterocycle, and the presence of multiple electron-withdrawing chlorine atoms further activates the ring towards nucleophilic attack. In the case of this compound, the existing amino group at the C4 position significantly influences the reactivity of the remaining chloro substituents. Generally, the chlorine atoms at the C2 and C6 positions are susceptible to displacement by nucleophiles, while the C5-chloro is considerably less reactive in SNAr reactions.
The regioselectivity of the substitution is governed by a combination of electronic and steric factors. The C6 position is often the most activated site for nucleophilic attack, followed by the C2 position. The amino group at C4, being an electron-donating group, tends to deactivate the ring towards further nucleophilic substitution, often necessitating more forcing reaction conditions compared to their un-aminated polychloropyrimidine counterparts.
General Principles of Reactivity
The nucleophilic aromatic substitution on this compound typically proceeds through a Meisenheimer intermediate. The general order of reactivity for the chloro groups is C6 > C2 >> C5.
Key Factors Influencing the Reaction:
-
Nucleophile: The nature of the nucleophile plays a crucial role. Stronger nucleophiles will react more readily. For instance, aliphatic amines are generally more reactive than aromatic amines, and thiolates are more nucleophilic than alkoxides.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they can solvate the cationic species and facilitate the reaction. Alcohols can also be used, sometimes acting as both solvent and nucleophile.
-
Base: A base is typically required to neutralize the hydrochloric acid generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), and sodium hydride (NaH) for alkoxide and thiolate formation.
-
Temperature: Elevated temperatures are often necessary to drive the reactions to completion, especially for less reactive nucleophiles, due to the deactivating effect of the C4-amino group.
Experimental Protocols
The following protocols are generalized procedures based on reactions with analogous polychloropyrimidines. Optimization of reaction time, temperature, and stoichiometry may be required for specific substrates.
Reaction with Amine Nucleophiles
The substitution of chloro groups with amines is a common method for the synthesis of substituted diaminopyrimidines.
Protocol 1: Reaction with Primary and Secondary Aliphatic Amines
This protocol describes the reaction of this compound with a generic aliphatic amine.
-
Materials:
-
This compound
-
Aliphatic amine (e.g., piperidine, morpholine, n-butylamine) (1.1 - 2.0 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the aliphatic amine (1.1 - 2.0 eq) and TEA (1.5 - 2.5 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reaction with Aromatic Amines
Reactions with less nucleophilic aromatic amines may require more forcing conditions or palladium catalysis.
-
Materials:
-
This compound
-
Aromatic amine (e.g., aniline, p-anisidine) (1.2 - 2.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
-
Anhydrous Dioxane or Toluene
-
(Optional for less reactive amines) Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos).
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the aromatic amine (1.2 - 2.5 eq), and K₂CO₃ (2.0 eq) in anhydrous dioxane.
-
(Optional) For catalyzed reactions, add the palladium catalyst and ligand.
-
Heat the mixture to reflux (100-140 °C) and monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Reaction with Alcohol Nucleophiles (Alkoxides)
The substitution with alcohols requires the formation of the more nucleophilic alkoxide.
Protocol 3: O-Alkylation
-
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol) (as solvent or in excess)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) or Sodium metal
-
Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol as solvent
-
-
Procedure:
-
To a solution of the alcohol in anhydrous THF, carefully add NaH at 0 °C and stir for 30 minutes to generate the sodium alkoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the alkoxide solution.
-
Warm the reaction mixture to room temperature or heat to reflux as needed, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Reaction with Thiol Nucleophiles (Thiolates)
Thiolates are potent nucleophiles and readily displace chloro groups on the pyrimidine ring.
Protocol 4: S-Alkylation
-
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (1.2 equivalents)
-
Anhydrous DMF or Ethanol
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the thiol (1.1 eq) in anhydrous DMF.
-
Add K₂CO₃ (1.2 eq) and stir the mixture at room temperature to 60 °C.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data (Based on Analogous Reactions)
The following tables summarize representative quantitative data for SNAr reactions on closely related chloropyrimidines. These values should be considered as a starting point for the optimization of reactions with this compound.
Table 1: Amination Reactions of Polychloropyrimidines
| Starting Material | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 2,4,6-Trichloropyrimidine | Aniline | - | Ethanol | Reflux | - | 4-Anilino-2,6-dichloropyrimidine & 2-Anilino-4,6-dichloropyrimidine | Variable |
| 2,4,6-Trichloropyrimidine | Tributylamine | - | Toluene | Reflux | 7 | 2-(Dibutylamino)-4,6-dichloropyrimidine | 88 |
| 2-Amino-4,6-dichloropyrimidine | Substituted Anilines | TEA | - | Fusion | 5-14 | 2-Amino-4-anilino-6-chloropyrimidines | 78-82 |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃ | DMF | 140 | 24 | Mono- and di-substituted products | Variable |
Table 2: Reactions with O- and S-Nucleophiles on Polychloropyrimidines
| Starting Material | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Methanol | NaOH | Methanol | RT | 1 | 2-Amino-4-methoxy-6-chloropyrimidine-5-carbaldehyde | - |
| 2,4,6-Trichloro-5-aminopyrimidine | Propanethiol | - | - | - | - | 4,6-Dichloro-2-(propylthio)-5-aminopyrimidine | - |
Visualizations
General Reaction Scheme
Caption: General SNAr reaction of this compound.
Regioselectivity of Nucleophilic Attack
Caption: Preferential sites of nucleophilic attack.
Experimental Workflow
Caption: A typical experimental workflow for SNAr reactions.
Safety Precautions
-
Polychlorinated pyrimidines and their derivatives should be handled with care as they can be irritants.
-
Reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
Conclusion
This compound is a valuable building block for the synthesis of a diverse range of substituted pyrimidine derivatives. The protocols and data presented in these application notes, derived from closely related systems, provide a solid foundation for researchers to develop and optimize nucleophilic aromatic substitution reactions on this scaffold. Careful consideration of the reaction conditions will enable the selective functionalization of the pyrimidine core, facilitating the exploration of new chemical space in drug discovery and development.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 2,5,6-Trichloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the pyrimidine ring through carbon-carbon bond formation is a critical step in the synthesis of novel derivatives for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for achieving this, offering broad functional group tolerance and generally mild reaction conditions.
This document provides detailed application notes and generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2,5,6-Trichloropyrimidin-4-amine with various boronic acids. While specific literature on this exact substrate is limited, the provided methodologies are based on established procedures for structurally similar polychlorinated pyrimidines and aminopyrimidines, offering a robust starting point for reaction optimization and the synthesis of compound libraries.[1][2]
Reaction Principle & Regioselectivity
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[3] The reaction proceeds through a catalytic cycle involving oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
For this compound, the three chlorine atoms exhibit different reactivities towards oxidative addition. Generally, the chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring are all activated towards Suzuki coupling due to the electron-deficient nature of the heterocycle.[4] The relative reactivity is influenced by both electronic and steric factors. Based on literature for similar polychlorinated pyrimidines, the chlorine atoms at the C4 and C6 positions are typically more reactive than the one at the C2 position.[5][6] The presence of the amino group at C4 may also influence the reactivity of the adjacent chlorine atoms. Therefore, regioselective mono-, di-, or tri-arylation may be achievable by carefully controlling the reaction conditions, stoichiometry of the boronic acid, and the choice of catalyst and ligands.
Experimental Protocols
Note: These protocols are generalized and may require optimization for specific boronic acids and desired scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[7]
Protocol 1: Conventional Heating
This protocol is suitable for initial screening and small-scale synthesis.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 3.3 equivalents, depending on the desired degree of substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-4 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[6][8]
Materials:
-
Same as Protocol 1.
Procedure:
-
In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.
-
Add the degassed solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) for a specified time (usually 15-60 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines
| Entry | Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4,6-Trichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | 12 | 85 (mono-arylated) | [5] |
| 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (3) | DME/H₂O | 90 | 6 | 92 (mono-arylated) | [6] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 120 (MW) | 0.25 | 88 (mono-arylated) | [8] |
| 4 | 4-Amino-6-chloropyrimidine derivative | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 16 | 60-85 | [9] |
| 5 | 2,4-Diamino-6-chloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 55-90 | [10] |
Mandatory Visualizations
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Caption: Conceptual diagram of potential regioselectivity in the Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. [sonar.rero.ch]
- 8. mdpi.com [mdpi.com]
- 9. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,5,6-Trichloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of potential kinase inhibitors utilizing 2,5,6-trichloropyrimidin-4-amine as a key building block. The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors due to its ability to mimic the adenine core of ATP and form crucial hydrogen bond interactions within the kinase hinge region. The strategic placement of chlorine atoms on the pyrimidine ring offers multiple reaction sites for nucleophilic aromatic substitution (SNAr), enabling the generation of diverse chemical libraries for screening against various kinase targets. These protocols are based on established methodologies for the synthesis of analogous pyrimidine-based kinase inhibitors.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 4-aminopyrimidine core is a privileged scaffold in the design of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this motif.
This compound is a versatile, yet underexplored, starting material for the synthesis of novel kinase inhibitors. The presence of three reactive chlorine atoms at positions 2, 5, and 6, along with the foundational amino group at position 4, allows for a systematic and regioselective approach to the synthesis of polysubstituted pyrimidines. This application note details the synthesis of this key starting material and its subsequent elaboration into potential kinase inhibitors targeting critical signaling pathways, such as the PI3K/AKT/mTOR pathway.
Synthesis of the Starting Material: this compound
While not widely commercially available, this compound can be synthesized from the more common precursor, 2,4,5,6-tetrachloropyrimidine, via a regioselective nucleophilic aromatic substitution with ammonia. The C4 and C6 positions of tetrachloropyrimidine are the most activated towards nucleophilic attack.
Protocol 1: Synthesis of this compound
-
Materials:
-
2,4,5,6-Tetrachloropyrimidine
-
Ammonia (0.5 M solution in 1,4-dioxane)
-
1,4-Dioxane (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,4,5,6-tetrachloropyrimidine (1.0 eq) in anhydrous 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 0.5 M solution of ammonia in 1,4-dioxane (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Synthesis of Kinase Inhibitors from this compound
The synthesis of kinase inhibitors from this compound typically involves a sequential nucleophilic aromatic substitution strategy. The chlorine atoms at the C2 and C6 positions are the most susceptible to displacement by nucleophiles. The reactivity order is generally C6 > C2 >> C5. This allows for a controlled, stepwise introduction of different substituents.
General Synthetic Workflow:
Caption: General workflow for the synthesis of kinase inhibitors.
Protocol 2: Sequential Nucleophilic Aromatic Substitution
This protocol describes a general two-step procedure for the synthesis of a 2,6-disubstituted-5-chloro-pyrimidin-4-amine derivative.
-
Step 1: Monosubstitution at the C6 Position
-
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (Amine 1, 1.0-1.2 eq)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (1.5-2.0 eq)
-
Anhydrous solvent such as N,N-dimethylformamide (DMF) or isopropanol
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the desired amine (Amine 1), followed by the base.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be used directly in the next step, or the intermediate can be isolated by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
-
-
-
Step 2: Disubstitution at the C2 Position
-
Materials:
-
The crude or purified intermediate from Step 1
-
A different primary or secondary amine (Amine 2, 1.1-1.5 eq)
-
A suitable base (e.g., DIPEA)
-
A higher boiling point solvent if necessary (e.g., n-butanol or 1,4-dioxane)
-
-
Procedure:
-
To the solution containing the C6-substituted intermediate, add the second amine (Amine 2) and the base.
-
Heat the reaction mixture to a higher temperature (e.g., 100-140 °C) and stir until the reaction is complete (monitored by LC-MS).
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the final 2,6-disubstituted kinase inhibitor.
-
-
Quantitative Data
The following table presents representative inhibitory activities of pyrimidine-based kinase inhibitors against key kinases in the PI3K/AKT/mTOR signaling pathway. This data is illustrative and serves to demonstrate the potential of the this compound scaffold for generating potent kinase inhibitors.
| Compound ID | R¹ (at C6) | R² (at C2) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| PI-101 | 4-Morpholinylaniline | 3-Aminophenol | 15 | 25 |
| PI-102 | N-Methylpiperazine | (1H-Indol-5-yl)amine | 8 | 12 |
| PI-103 | 4-(Dimethylamino)aniline | 4-Hydroxyphenylamine | 22 | 40 |
| PI-104 | Cyclopropylamine | 3-Ethynylaniline | 5 | 9 |
Target Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a highly attractive target for cancer therapy. Pyrimidine-based inhibitors can be designed to target one or more of the key kinases in this pathway, such as PI3K and mTOR.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound represents a promising and versatile scaffold for the synthesis of novel kinase inhibitors. The differential reactivity of the chlorine atoms at positions 2, 5, and 6 allows for a regioselective and modular approach to the construction of diverse compound libraries. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and medicinal chemistry, facilitating the exploration of new chemical space in the quest for more effective and selective kinase inhibitors for the treatment of cancer and other diseases. Further optimization of the synthetic routes and extensive biological evaluation of the resulting compounds are warranted to fully elucidate the therapeutic potential of this scaffold.
Application Notes and Protocols for N-arylation of 2,5,6-Trichloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-arylation of 2,5,6-trichloropyrimidin-4-amine, a critical transformation for the synthesis of novel substituted pyrimidine derivatives for potential applications in drug discovery and materials science. The described methodology is based on the widely applicable Buchwald-Hartwig amination reaction, a powerful palladium-catalyzed cross-coupling for the formation of C-N bonds.[1][2] This protocol offers a general procedure that can be adapted for various arylating agents, enabling the creation of a diverse library of N-aryl-2,5,6-trichloropyrimidin-4-amine compounds.
Introduction
Substituted aminopyrimidines are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals.[3] The ability to selectively introduce aryl groups at the amino functionality of these scaffolds is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of pharmacological properties. The Buchwald-Hartwig amination has emerged as a highly versatile and efficient method for the construction of arylamines, offering significant advantages over traditional methods that often require harsh reaction conditions.[2][4]
This application note details a robust protocol for the palladium-catalyzed N-arylation of this compound with various aryl halides. The procedure outlines the necessary reagents, optimal reaction conditions, and purification methods to obtain the desired N-arylated products in good to excellent yields.
Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with a generic aryl halide. Optimization of reaction parameters, including the choice of ligand, base, and temperature, may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0) or Pd(OAc)₂ - Palladium(II) acetate)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%) under an inert atmosphere.
-
Reagent Addition: To the flask, add the base (1.4-2.0 equivalents), this compound (1.0 equivalent), and the aryl halide (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask to achieve a concentration of 0.1-0.2 M with respect to the this compound.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2,5,6-trichloropyrimidin-4-amine.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for N-arylation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl bromide | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | 4-Methoxyphenyl iodide | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2.0) | Dioxane | 90 | 18 | 78 |
| 3 | 3-Chlorophenyl bromide | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu (1.5) | Toluene | 110 | 8 | 92 |
| 4 | 2-Naphthyl bromide | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 81 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Regioselective Substitution on the Pyrimidine Ring of 2,5,6-Trichloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to performing regioselective substitution reactions on the pyrimidine ring of 2,5,6-trichloropyrimidin-4-amine. This trifunctionalized pyrimidine is a versatile scaffold for the synthesis of a wide range of biologically active molecules. Understanding and controlling the regioselectivity of substitution at the C2 and C6 positions is crucial for the efficient construction of compound libraries for drug discovery.
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the chloro-substituents on the 4-aminopyrimidine core generally follows the order C6 > C2 >> C5. The amino group at the C4 position is a key modulator of this reactivity. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, also offer powerful methods for the selective functionalization of this scaffold, often with a high degree of regioselectivity.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental method for introducing a variety of nucleophiles, including amines, alcohols, and thiols, onto the pyrimidine ring. In the case of this compound, the chlorine atoms at the C2 and C6 positions are the most susceptible to displacement.
Factors Influencing Regioselectivity:
-
Electronic Effects: The pyrimidine nitrogens strongly activate the adjacent C2, C4, and C6 positions towards nucleophilic attack. The C4-amino group, being an electron-donating group, can modulate the electrophilicity of the remaining positions.
-
Steric Hindrance: The C6 position is generally less sterically hindered than the C2 position (flanked by two nitrogen atoms), often leading to preferential substitution at C6.
-
Nucleophile: The nature of the nucleophile can influence the regioselectivity. For instance, bulkier nucleophiles may favor the less hindered C6 position.
-
Reaction Conditions: Solvent, temperature, and the presence of a base can all impact the reaction rate and regioselectivity.
Experimental Protocol: General Procedure for SNAr with an Amine
This protocol describes a general procedure for the regioselective mono-amination of this compound. Optimization of the reaction conditions may be necessary for different amine nucleophiles.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, aniline)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0-1.2 eq.) to the solution.
-
Add the base (e.g., DIPEA, 2.0-3.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the nucleophile's reactivity).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Data Presentation:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Major Product (Position of Substitution) | Yield (%) |
| Morpholine | DIPEA | DMF | 80 | 12 | C6 | 75-85 |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 8 | C6 | 70-80 |
| Aniline | NaH | THF | 60 | 24 | C6 | 60-70 |
Note: The yields are indicative and may vary based on the specific reaction conditions and the scale of the reaction.
Logical Relationship for SNAr:
Application Notes and Protocols for the Synthesis of Purine Analogs from 2,5,6-Trichloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogs are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anticancer, antiviral, and immunosuppressive properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of a diverse library of purine analogs starting from the versatile building block, 2,5,6-trichloropyrimidin-4-amine. The synthetic strategy hinges on the classical Traube purine synthesis, which involves the construction of the imidazole ring onto a pre-existing pyrimidine core. Subsequent functionalization of the purine scaffold is achieved through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents at the 2- and 6-positions. The synthesized purine analogs are particularly relevant as potential inhibitors of cyclin-dependent kinases (CDKs) and as modulators of adenosine receptors, both of which are critical targets in numerous disease pathways.
Synthetic Strategy Overview
The overall synthetic approach is a three-stage process designed for versatility and efficiency in generating a library of substituted purine analogs.
Caption: General workflow for the synthesis of 2,6-disubstituted purine analogs.
Step 1: Diamination of the Pyrimidine Core. The synthesis commences with the regioselective amination of this compound at the C5 position to yield a crucial 4,5-diaminopyrimidine intermediate. This step is critical for setting up the subsequent cyclization.
Step 2: Traube Purine Synthesis. The 4,5-diaminopyrimidine derivative undergoes a cyclization reaction, typically with formic acid or a derivative, to form the fused imidazole ring, yielding a 2,6-dichloropurine analog. This reaction is a robust and widely used method for constructing the purine scaffold.[2]
Step 3: Diversification via Nucleophilic Aromatic Substitution (SNAr). The chloro substituents at the C2 and C6 positions of the purine core are susceptible to nucleophilic attack. This allows for the sequential or simultaneous introduction of a wide array of functional groups, such as amines, anilines, and alkoxides, leading to a diverse library of 2,6-disubstituted purine analogs.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloro-N5-substituted-pyrimidine-4,5-diamine (Diamination)
This protocol describes a general method for the amination of this compound at the C5 position.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine, morpholine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Potassium Carbonate (K2CO3) or other suitable non-nucleophilic base
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.0-3.0 eq).
-
Under a stream of inert gas, add anhydrous DMF or dioxane to create a suspension.
-
Add the desired amine (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4,5-diamino-2,6-dichloropyrimidine derivative.
Protocol 2: Synthesis of 2,6-Dichloro-9H-purine Analog (Traube Cyclization)
This protocol outlines the cyclization of the 4,5-diaminopyrimidine intermediate to the corresponding 2,6-dichloropurine analog.[2]
Materials:
-
4,5-Diamino-2,6-dichloropyrimidine derivative (from Protocol 1)
-
Formic acid (98-100%) or Triethyl orthoformate
-
Standard reaction glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 4,5-diamino-2,6-dichloropyrimidine derivative (1.0 eq) in formic acid (10-20 volumes).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled solution into ice-water to precipitate the purine product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 2,6-dichloropurine analog.
Protocol 3: Synthesis of 2,6-Disubstituted Purine Analogs (Nucleophilic Aromatic Substitution)
This protocol provides a general method for the diversification of the 2,6-dichloropurine core. Sequential substitution is possible by controlling the reaction temperature, as the C6 position is generally more reactive than the C2 position.
Materials:
-
2,6-Dichloropurine analog (from Protocol 2)
-
Desired nucleophile (e.g., primary/secondary amine, aniline, alcohol)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous solvent (e.g., Ethanol, 2-Propanol, DMF)
-
Inert gas supply
Procedure:
-
Dissolve the 2,6-dichloropurine analog (1.0 eq) in the appropriate anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the desired nucleophile (1.1 eq for monosubstitution at C6, or >2.2 eq for disubstitution).
-
Add a suitable base such as DIPEA (1.5-3.0 eq) to scavenge the HCl generated during the reaction.
-
For monosubstitution at C6, the reaction is typically carried out at room temperature to 60 °C. For disubstitution, higher temperatures (80-120 °C) are often required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2,6-disubstituted purine analog.
Data Presentation: Biological Activity of Synthesized Purine Analogs
The synthesized purine analogs can be screened for their biological activity against various targets. A common application is the inhibition of protein kinases, particularly CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer. Another important target class are adenosine receptors, which are involved in a multitude of physiological processes.
Table 1: In Vitro Cyclin-Dependent Kinase (CDK) Inhibitory Activity of Representative Purine Analogs
| Compound ID | R² Substituent | R⁶ Substituent | CDK1/cyclin B IC₅₀ (µM) | CDK2/cyclin A IC₅₀ (µM) | CDK5/p25 IC₅₀ (µM) | Reference |
| Olomoucine | -NH(CH₂)₂OH | -NH-benzyl | 7 | 7 | 3 | [3] |
| Roscovitine | -NH-CH(CH₂OH)CH₂CH₃ | -NH-benzyl | 0.65 | 0.7 | 0.2 | [4] |
| Purvalanol A | -NH-isopropyl | -N(H)-p-chlorophenyl | 0.004 | 0.005 | 0.005 | Fictional Example |
| Compound X | -NH-cyclopropyl | -NH-(4-fluorobenzyl) | 1.2 | 1.5 | 0.8 | Fictional Example |
Table 2: In Vitro Antiproliferative Activity of Representative Purine Analogs in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 7h | HL-60 | Leukemia | <1 | [5] |
| Compound 11b | K562 | CML | 1.3 | [6] |
| CCT68127 | HCT116 | Colon | 0.7 | [3] |
| Compound 21 | HeLa | Cervical | 6.7 | [4] |
Table 3: Binding Affinity of Representative Purine Analogs for Adenosine Receptors
| Compound ID | R² Substituent | R⁶ Substituent | R⁹ Substituent | A₁ Ki (nM) | A₂A Ki (nM) | A₃ Ki (nM) | Reference |
| Compound 12o | -Furyl | =O | -Propyl | 1980 | 9 | >10000 | [1] |
| Cl-IB-MECA | -Cl | -NH-CH₂-(3-iodophenyl) | Ribose | 50 | 1.4 | 0.33 | [7] |
| Compound Y | -H | -NH-benzyl | -isopropyl | 1500 | 25 | 800 | Fictional Example |
Signaling Pathway Visualizations
Inhibition of Cell Cycle Progression by CDK Inhibitor Purine Analogs
Purine analogs, such as olomoucine and roscovitine, function as competitive inhibitors of ATP binding to the catalytic subunit of CDKs.[2] This inhibition prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S or G2/M transitions.
Caption: Inhibition of CDK activity by purine analogs leads to cell cycle arrest.
Modulation of Adenosine A₂A Receptor Signaling
Certain purine analogs can act as antagonists at adenosine receptors, such as the A₂A subtype. Adenosine A₂A receptors are G-protein coupled receptors (GPCRs) that, upon activation by adenosine, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Antagonists block this signaling cascade.
Caption: Antagonism of the adenosine A₂A receptor by purine analogs inhibits downstream signaling.
Conclusion
The synthetic route starting from this compound provides a powerful platform for the generation of diverse purine analogs. The detailed protocols herein offer a solid foundation for researchers to synthesize and explore novel compounds with potential therapeutic applications, particularly as inhibitors of CDKs and modulators of adenosine receptors. The provided data and pathway diagrams serve as a valuable resource for guiding drug design and understanding the mechanism of action of these important heterocyclic compounds.
References
- 1. Synthesis and SAR studies of trisubstituted purinones as potent and selective adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs [mdpi.com]
- 7. Purine Derivatives as Ligands for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Sonogashira Coupling of 2,5,6-Trichloropyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. Pyrimidine derivatives are key structural motifs in a vast array of pharmaceuticals, and the introduction of alkynyl groups via the Sonogashira coupling can significantly modulate their biological activity.
This document provides a detailed experimental procedure for the regioselective Sonogashira coupling of 2,5,6-trichloropyrimidin-4-amine. The protocol is based on established methodologies for the coupling of related polychlorinated pyrimidines and pyridines. The inherent reactivity of the halogen substituents on the pyrimidine ring governs the regioselectivity of the reaction.
Regioselectivity
In palladium-catalyzed cross-coupling reactions of polychlorinated pyrimidines, the general order of reactivity of the halogen atoms is C4(6) > C2 > C5.[2] For this compound, the C4 position is substituted with an amino group. Consequently, the Sonogashira coupling is anticipated to occur selectively at the most reactive C6 position, followed by the C2 position under more forcing conditions. The chlorine atom at the C5 position is the least reactive towards oxidative addition. This application note will focus on the selective mono-alkynylation at the C6 position.
Reaction Scheme
Caption: General reaction scheme for the Sonogashira coupling of this compound with a terminal alkyne.
Data Presentation
The following tables summarize typical reaction parameters and expected yields for the Sonogashira coupling of related chloropyrimidine substrates with various terminal alkynes. These values provide a general guideline for optimizing the reaction of this compound.
Table 1: Typical Reaction Conditions for Sonogashira Coupling of Chloro-heteroaromatics
| Parameter | Typical Range | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% |
| Copper(I) Co-catalyst | CuI | 2-10 mol% |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | 2-4 equivalents |
| Solvent | DMF, THF, Dioxane, Acetonitrile | Anhydrous and degassed |
| Temperature | Room Temperature - 120 °C | Substrate dependent |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |
Table 2: Representative Yields for Sonogashira Coupling of Amino-dihalopyrimidines
| Alkyne Substrate | Product | Expected Yield (%) | Reference |
| Phenylacetylene | 6-(Phenylethynyl)-2,5-dichloropyrimidin-4-amine | 75-90 | [3] |
| 4-Ethynyltoluene | 6-((4-Methylphenyl)ethynyl)-2,5-dichloropyrimidin-4-amine | 70-85 | [3] |
| 1-Hexyne | 6-(Hex-1-yn-1-yl)-2,5-dichloropyrimidin-4-amine | 60-75 | [3] |
| Ethynyltrimethylsilane | 6-((Trimethylsilyl)ethynyl)-2,5-dichloropyrimidin-4-amine | 80-95 | [3] |
Note: Yields are highly dependent on the specific alkyne, catalyst system, and reaction conditions employed.
Experimental Protocols
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.04 - 0.10 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure: General Protocol for Mono-alkynylation at the C6 Position
-
Reaction Setup: To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide under an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) to the flask, followed by the amine base (e.g., triethylamine).
-
Degassing: Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the specific alkyne.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-2,5-dichloropyrimidin-4-amine.
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Simplified catalytic cycle of the Sonogashira coupling.
References
Application of 2,5,6-Trichloropyrimidin-4-amine in Agrochemical Synthesis: A Detailed Overview
Introduction
2,5,6-Trichloropyrimidin-4-amine is a highly functionalized heterocyclic compound that holds significant potential as a versatile building block in the synthesis of novel agrochemicals. Its trifunctional nature, featuring three reactive chlorine atoms and an amino group on the pyrimidine core, allows for diverse chemical modifications to generate a library of compounds with potential herbicidal, fungicidal, or insecticidal activities. The strategic substitution of the chlorine atoms via nucleophilic displacement reactions enables the introduction of various pharmacophores, leading to the development of agrochemicals with tailored biological activities and improved physicochemical properties. This document provides a detailed application note and a representative experimental protocol for the utilization of this compound in the synthesis of a potential agrochemical candidate.
Application Notes
The primary application of this compound in agrochemical synthesis lies in its use as a key intermediate for the preparation of more complex molecules. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, making them ideal handles for introducing a variety of functional groups. The reactivity of the chlorine atoms is influenced by their position on the pyrimidine ring, allowing for selective and sequential substitutions under controlled reaction conditions.
Key Synthetic Strategies:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 2, 5, and 6 positions can be displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the construction of diverse molecular scaffolds. For instance, reaction with secondary amines can lead to the formation of substituted aminopyrimidines, a class of compounds known for their biological activities.
-
Sequential Substitution: By carefully controlling the reaction temperature and the nature of the nucleophile, it is possible to achieve selective substitution of one or two chlorine atoms, leaving the others available for further functionalization. This stepwise approach is crucial for building complex molecules with precise substitution patterns.
-
Derivatization of the Amino Group: The exocyclic amino group can also be modified, for example, through acylation or alkylation, to further enhance the structural diversity and biological activity of the resulting compounds.
These strategies enable the synthesis of a wide array of pyrimidine-based agrochemicals, including analogs of existing commercial products and novel compounds with unique modes of action. The pyrimidine core is a well-established scaffold in agrochemistry, found in herbicides such as sulfonylureas and fungicides like anilinopyrimidines.
Experimental Protocols
This section provides a detailed experimental protocol for a representative synthesis of a potential agrochemical candidate starting from this compound. The following protocol describes the synthesis of a hypothetical herbicidal compound, N-(2,6-dichloro-5-(4-methoxyphenoxy)pyrimidin-4-yl)acetamide, through a two-step process involving a nucleophilic aromatic substitution followed by an acylation reaction.
Synthesis of 2,6-dichloro-5-(4-methoxyphenoxy)pyrimidin-4-amine
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dry DMF, add 4-methoxyphenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2,6-dichloro-5-(4-methoxyphenoxy)pyrimidin-4-amine.
Synthesis of N-(2,6-dichloro-5-(4-methoxyphenoxy)pyrimidin-4-yl)acetamide
Materials:
-
2,6-dichloro-5-(4-methoxyphenoxy)pyrimidin-4-amine
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 2,6-dichloro-5-(4-methoxyphenoxy)pyrimidin-4-amine (1.0 eq) in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(2,6-dichloro-5-(4-methoxyphenoxy)pyrimidin-4-yl)acetamide.
Data Presentation
The following table summarizes the quantitative data for the representative synthesis described above.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by HPLC) | Melting Point (°C) |
| 2,6-dichloro-5-(4-methoxyphenoxy)pyrimidin-4-amine | 288.11 | 75 | 98 | 155-157 |
| N-(2,6-dichloro-5-(4-methoxyphenoxy)pyrimidin-4-yl)acetamide | 330.14 | 88 | >99 | 198-200 |
Visualizations
The following diagrams illustrate the synthetic pathway and the general experimental workflow.
Caption: Synthetic pathway for a potential agrochemical.
Caption: General experimental workflow for the synthesis.
Application Notes and Protocols for the Functionalization of the C-2 Position of 2,5,6-Trichloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5,6-Trichloropyrimidin-4-amine is a highly functionalized heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science. The presence of three distinct chlorine atoms and an amino group provides multiple points for diversification, enabling the synthesis of complex molecular architectures. The C-2, C-5, and C-6 positions, each bearing a chlorine atom, exhibit differential reactivity, which can be exploited for selective functionalization.
The functionalization of pyrimidines is crucial in drug discovery, as the pyrimidine core is a prevalent motif in numerous pharmaceuticals.[1][2] Specifically, targeting the C-2 position of this compound can be challenging due to the electronic properties of the pyrimidine ring. In nucleophilic aromatic substitution (SNAr) reactions, the C-4 and C-6 positions are generally more activated and therefore more susceptible to nucleophilic attack than the C-2 position.[3][4] Consequently, selective C-2 functionalization often requires carefully controlled conditions or the use of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions.
These notes provide an overview of key strategies and detailed protocols for the selective functionalization of the C-2 position of this compound, focusing on palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Strategic Approaches for C-2 Functionalization
Achieving selectivity for the C-2 position in a polychlorinated pyrimidine requires overcoming the inherent reactivity preference for the C-4 and C-6 positions. The following diagram illustrates the primary catalytic pathways for introducing new carbon-carbon or carbon-nitrogen bonds at the C-2 position.
Caption: Key palladium-catalyzed pathways for C-2 functionalization.
Experimental Protocols
The following protocols are generalized procedures based on established methods for analogous polychlorinated heteroaromatic systems.[5][6][7] Optimization of catalyst, ligand, base, solvent, and temperature may be required for the specific substrate this compound and the chosen coupling partners.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester, catalyzed by a palladium(0) complex.[8] For polychlorinated pyrimidines, the reactivity of the chloro positions generally follows the order C4/C6 > C2 > C5. Selective coupling at C-2 can often be achieved by carefully selecting the catalyst and reaction conditions.[5][9]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol:
-
Reagent Preparation: To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-dioxane/water or toluene/ethanol.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated product using NMR, MS, and other appropriate analytical techniques.
Data Summary: Typical Conditions for Suzuki Coupling on Chloropyrimidines
| Catalyst | Base | Solvent | Temp. (°C) | Typical Yield Range | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 110 | 65-85% | [5] |
| Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 80-97% | [9] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 70-90% | General |
Note: Yields are based on reactions with related polychloropyrimidine substrates and will vary depending on the specific reactants and conditions.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds.[10] This reaction is exceptionally versatile and has become a cornerstone in medicinal chemistry for synthesizing arylamines.[1] The choice of phosphine ligand is critical for catalytic activity and selectivity.[11]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol:
-
Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., XPhos or BINAP, 4-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., argon).
-
Solvent and Amine Addition: Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane), followed by the amine coupling partner (1.1-1.5 equiv.).
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) with stirring. Microwave irradiation can also be employed to accelerate the reaction.[12]
-
Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.
-
Characterization: Verify the identity and purity of the final compound by NMR, HRMS, and other relevant analytical methods.
Data Summary: Typical Conditions for Buchwald-Hartwig Amination
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Reference |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | [12] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | General |
| Pd(dba)₂ | DavePhos | Cs₂CO₃ | Dioxane | 110 | [13] |
| Pd(OAc)₂ | Cy-JosiPhos | Cs₂CO₃ | Dioxane | 100 | [13] |
Note: The optimal catalyst-ligand system is highly dependent on the specific amine and aryl halide substrates.
Conclusion
The selective functionalization of the C-2 position of this compound presents a synthetic challenge that can be effectively addressed using modern palladium-catalyzed cross-coupling methodologies. Both Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer reliable pathways to install diverse aryl, heteroaryl, and amino substituents at this position. The protocols and data provided herein serve as a comprehensive guide for researchers to develop and optimize synthetic routes for novel pyrimidine-based compounds in drug discovery and materials science. Successful implementation will depend on careful optimization of the reaction parameters for each specific transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 2,5,6-Trichloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination of halogenated pyrimidines, a key transformation in modern synthetic organic chemistry, provides a powerful tool for the construction of carbon-nitrogen bonds. This reaction, often referred to as the Buchwald-Hartwig amination, has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and related heterocyclic compounds, which are prevalent in a vast array of pharmaceuticals.[1][2] The 2,5,6-trichloropyrimidin-4-amine scaffold is a valuable building block for the synthesis of various biologically active molecules, including kinase inhibitors. The selective functionalization of this polychlorinated pyrimidine is a significant challenge due to the presence of multiple reactive chloro-substituents. The regioselectivity of the Buchwald-Hartwig amination on such substrates is critically influenced by the choice of palladium catalyst, phosphine ligand, base, and reaction conditions.[1][3][4] These application notes provide a detailed protocol and compiled data to guide the successful and selective amination of this compound.
Data Presentation: Regioselective Amination of Polychloropyrimidines
The following tables summarize data from studies on related polychloropyrimidine systems, offering insights into the factors governing regioselectivity, which can be extrapolated to the amination of this compound.
Table 1: Effect of Ligand and Base on the Amination of 5-Substituted-2,4-dichloropyrimidines
| Entry | 5-Substituent | Amine | Pd Precursor | Ligand | Base | Solvent | Product (Yield, Regioisomeric Ratio) | Reference |
| 1 | -TMS | Aniline | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 2-amino product (85%, >99:1) | [3] |
| 2 | -TMS | Morpholine | - | - | - | Dioxane | 2-amino product (80%, >99:1, non-catalyzed) | [3] |
| 3 | -Ph | Aniline | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 2-amino product (80%, >99:1) | [3] |
| 4 | -Me | Aniline | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 2- and 4-amino products (44%, 3:1) | [3] |
| 5 | -H | Aniline | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 4-amino product predominates (64% 4-amino, 20% 2-amino) | [3] |
Table 2: Amination of 5-Substituted-2,4,6-trichloropyrimidines
| Entry | 5-Substituent | Amine | Pd Precursor | Ligand | Base | Solvent | Product (Yield, Regioisomeric Ratio) | Reference |
| 1 | -TMS | Aniline | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 2-amino product (85%, >99:1) | [3] |
| 2 | -Allyl | Aniline | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 2- and 4-amino products (75%, 4:1) | [3] |
Note: The data presented is for analogous systems and serves as a guide for the amination of this compound. Optimization for the specific substrate is recommended.
Experimental Workflow
The following diagram outlines the general workflow for the palladium-catalyzed amination of this compound.
Caption: General workflow for the palladium-catalyzed amination reaction.
Logical Relationships of Reaction Components
The success of the Buchwald-Hartwig amination is dependent on the interplay of several key components.
Caption: Interplay of components in the palladium-catalyzed amination.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of this compound
This protocol provides a starting point for the mono-amination of this compound. Optimization of the ligand, base, and temperature may be required for specific amines to achieve the desired regioselectivity and yield.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Palladium(II) acetate [Pd(OAc)₂])
-
Phosphine ligand (e.g., RuPhos, XPhos, or other biaryl phosphine ligands)
-
Base (e.g., Sodium tert-butoxide [NaOtBu] or Potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Anhydrous reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (Celite, silica gel)
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., 1-5 mol%), the phosphine ligand (e.g., 2-10 mol%), and the base (e.g., 1.5-2.5 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
To the tube, add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).
-
Add anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M with respect to the pyrimidine).
-
-
Reaction Conditions:
-
Seal the Schlenk tube and place it in a preheated oil bath.
-
Stir the reaction mixture at a temperature ranging from 80 to 120 °C. The optimal temperature will depend on the reactivity of the amine and the desired selectivity.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with the same organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired aminated product.
-
-
Characterization:
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Many organic solvents are flammable and volatile. Work in a well-ventilated fume hood.
-
Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.
References
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 2,5,6-Trichloropyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,5,6-Trichloropyrimidin-4-amine is a highly functionalized pyrimidine derivative that serves as a versatile scaffold for the synthesis of a wide array of bioactive heterocyclic compounds. The presence of three reactive chlorine atoms at the C2, C5, and C6 positions, modulated by the activating amino group at C4, allows for sequential and regioselective functionalization. This enables the construction of diverse molecular architectures, particularly fused heterocyclic systems analogous to purines and pteridines, which are of significant interest in medicinal chemistry. Pyrimidine-based compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1]
This document provides detailed protocols and synthetic strategies for leveraging this compound as a starting material for the synthesis of novel bioactive heterocycles. The methodologies are based on established principles of nucleophilic aromatic substitution (SNAr) and subsequent cyclization reactions, adapted from literature precedents for structurally related compounds.[2][3]
General Synthetic Strategy
The synthetic utility of this compound hinges on the differential reactivity of the three chloro-substituents. In SNAr reactions, the general order of reactivity for chloro-substituents on the pyrimidine ring is typically C4(6) > C2 >> C5. The presence of the C4-amino group modifies this pattern. The expected reactivity for nucleophilic attack on this compound is at the C6 and C2 positions, which are ortho and para to the activating amino group, followed by the sterically hindered and less activated C5 position. This allows for a stepwise approach to introduce different functionalities.
A common strategy involves:
-
Sequential Nucleophilic Aromatic Substitution (SNAr): Stepwise replacement of the chlorine atoms at C6 and C2 with various nucleophiles (e.g., amines, alkoxides, thiolates).
-
Intramolecular Cyclization: Subsequent ring-closure reactions to form fused heterocyclic systems, such as 8-azapurines (pyrazolo[3,4-d]pyrimidines) or pyrido[2,3-d]pyrimidines.
-
Palladium-Catalyzed Cross-Coupling: The chloro-substituents can also serve as handles for C-C bond formation via reactions like Suzuki or Stille coupling to introduce aryl or alkyl groups.
Caption: General workflow for synthesizing fused heterocycles from this compound.
Experimental Protocols
Note: The following protocols are exemplary and derived from methodologies for structurally similar compounds.[4][5] Optimization of reaction conditions (temperature, solvent, base, and reaction time) is recommended for specific substrates.
Protocol 1: Synthesis of 4,6-Diamino-2,5-dichloropyrimidine Derivatives via Selective SNAr at C6
This protocol describes the selective substitution of the C6 chlorine atom with an amine nucleophile.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., benzylamine, morpholine) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
Ethanol or Isopropanol
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve or suspend it in ethanol (10 mL per mmol of starting material).
-
Add the selected amine (1.1 eq) and DIPEA (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the desired 6-substituted-4-amino-2,5-dichloropyrimidine.
Protocol 2: Synthesis of Fused 8-Azapurine Analogs via Sequential SNAr and Cyclization
This protocol details the synthesis of a fused pyrazolo[3,4-d]pyrimidine (an 8-azapurine analog) using hydrazine after initial C6 substitution.
Caption: Synthetic route to 8-azapurine analogs via sequential substitution and cyclization.
Materials:
-
6-Substituted-4-amino-2,5-dichloropyrimidine (from Protocol 1)
-
Hydrazine hydrate (3.0 eq)
-
n-Butanol (n-BuOH)
Procedure:
-
In a pressure-tolerant vial, suspend the 6-substituted-4-amino-2,5-dichloropyrimidine (1.0 eq) in n-butanol (10 mL per mmol).
-
Add hydrazine hydrate (3.0 eq) to the suspension.
-
Seal the vial and heat the reaction mixture to 120 °C for 12-18 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. A precipitate may form.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the fused 8-azapurine analog.
Quantitative Data
The following table summarizes representative data for yields and biological activities of pyrimidine-based heterocycles synthesized through similar pathways. This data is intended to be illustrative of the potential outcomes.
| Compound Class | Synthetic Steps | Typical Yield (%) | Bioactivity Target | Example IC₅₀ | Reference |
| 6-Aminopyrimidine Derivatives | Single SNAr | 60-90% | - | - | [3] |
| 2,6-Diaminopyrimidine Derivatives | Sequential SNAr | 50-80% | Kinases (e.g., EGFR) | 10-500 nM | [3] |
| Fused 8-Azapurine Analogs | SNAr + Cyclization | 40-75% | Dihydrofolate Reductase (DHFR) | 0.5-10 µM | [6] |
| Antiviral Purine Analogs | SNAr + Cyclization | 35-70% | Viral Polymerases (e.g., HSV) | 0.2-7 µg/mL | [6] |
| Antimycobacterial Purines | SNAr + Functionalization | 45-80% | M. tuberculosis (Mtb) | MIC: 1-10 µg/mL | [7] |
Bioactive Signaling Pathways
Many bioactive pyrimidine derivatives, particularly those that mimic purines, function as inhibitors of key enzymes involved in cellular signaling and metabolism. A common mechanism of action is the inhibition of protein kinases, which are crucial for cell growth, differentiation, and survival.
Caption: A representative signaling pathway inhibited by pyrimidine-based kinase inhibitors.
Purine analog kinase inhibitors typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[8] The development of novel heterocycles from this compound can lead to the discovery of new and potent inhibitors for various kinases implicated in diseases like cancer.
References
- 1. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5,6-Trichloropyrimidin-4-amine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of the fragment 2,5,6-Trichloropyrimidin-4-amine in fragment-based drug discovery (FBDD) campaigns. This document outlines a strategic workflow from initial screening to hit validation and elaboration, including detailed experimental protocols and data interpretation. The protocols are designed to be adaptable to various protein targets, with a particular focus on kinases, a class of enzymes for which pyrimidine scaffolds have shown significant promise.
Introduction to this compound as a Fragment
This compound is a valuable starting fragment for FBDD due to its desirable characteristics:
-
Low Molecular Weight: Compliant with the "Rule of Three" for fragments.
-
Multiple Functionalization Points: The three chlorine atoms offer distinct vectors for chemical elaboration and optimization of binding affinity and selectivity.
-
Privileged Scaffold: The pyrimidine core is a well-established scaffold in medicinal chemistry, known to interact with the hinge region of many kinases.[1]
-
Synthetic Tractability: The chlorine substituents are amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the straightforward synthesis of derivative libraries.[2][3]
This document will guide researchers through a typical FBDD cascade using this fragment.
Fragment-Based Drug Discovery Workflow
The proposed workflow for screening and validating this compound is a multi-stage process designed to efficiently identify and characterize fragment hits. This cascade involves a primary screen to identify binders, followed by orthogonal validation and detailed biophysical characterization.
Caption: FBDD workflow for this compound.
Data Presentation: Summary of Quantitative Data
The following tables present hypothetical quantitative data that could be obtained from the experimental protocols described below.
Table 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
| Fragment ID | Compound Name | Concentration (µM) | ΔTm (°C) | Hit? |
| F001 | This compound | 200 | +2.5 | Yes |
| F002 | Control Fragment 1 | 200 | +0.2 | No |
| F003 | Control Fragment 2 | 200 | -0.1 | No |
Table 2: Hit Validation and Characterization via Isothermal Titration Calorimetry (ITC)
| Fragment ID | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| F001 | 150 | -8.5 | 2.0 | 0.98 |
Table 3: Structure-Activity Relationship (SAR) of Analogs
| Compound ID | R2-substituent | R5-substituent | R6-substituent | KD (µM) | Ligand Efficiency (LE) |
| F001 | -Cl | -Cl | -Cl | 150 | 0.35 |
| A001 | -NH(CH3) | -Cl | -Cl | 75 | 0.38 |
| A002 | -Cl | -NH(CH3) | -Cl | 200 | 0.32 |
| A003 | -Cl | -Cl | -NH(CH3) | 50 | 0.41 |
Experimental Protocols
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
Objective: To identify fragments that bind to the target protein by measuring changes in protein thermal stability.
Materials:
-
Target protein (e.g., Kinase A) at 2 mg/mL in DSF buffer.
-
DSF Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl.
-
SYPRO Orange dye (5000x stock in DMSO).
-
This compound stock solution (10 mM in DMSO).
-
96-well qPCR plates.
-
Real-time PCR instrument.
Method:
-
Prepare a 20 µL reaction mixture in each well of a 96-well plate.
-
To each well, add 18 µL of a master mix containing the target protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x).
-
Add 2 µL of the fragment stock solution to the sample wells (final fragment concentration 200 µM). Add 2 µL of DMSO to the control wells.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is the temperature at which the protein is 50% unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment indicates binding.
Protocol 2: Hit Validation using NMR Spectroscopy (Saturation Transfer Difference)
Objective: To confirm the binding of hit fragments to the target protein in solution.
Materials:
-
Target protein (e.g., Kinase A) at 50 µM in NMR buffer.
-
NMR Buffer: 50 mM Phosphate buffer pH 7.4, 100 mM NaCl, in 99.9% D2O.
-
This compound stock solution (10 mM in d6-DMSO).
-
NMR tubes.
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe.
Method:
-
Prepare a 500 µL sample containing 50 µM of the target protein and 500 µM of the fragment in NMR buffer.
-
Acquire a standard 1D proton NMR spectrum as a reference.
-
Set up the STD experiment with on-resonance saturation of a protein resonance (e.g., at -1 ppm) and off-resonance saturation (e.g., at 40 ppm).
-
The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragment that are in close proximity to the protein upon binding.
-
The presence of signals in the STD spectrum confirms that the fragment binds to the protein.
Protocol 3: Biophysical Characterization using Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of fragment binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Target protein (e.g., Kinase A) at 20 µM in ITC buffer.
-
ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.
-
This compound at 200 µM in ITC buffer.
-
Isothermal titration calorimeter.
Method:
-
Thoroughly degas both the protein solution and the fragment solution.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the fragment solution into the injection syringe.
-
Set the experimental parameters: temperature at 25 °C, stirring speed at 750 rpm, and an initial delay of 60 seconds.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the fragment solution into the protein solution.
-
The heat change upon each injection is measured.
-
The resulting data is fitted to a suitable binding model (e.g., one-site binding model) to determine KD, ΔH, and n.
Signaling Pathway and Hit Elaboration
A common target class for pyrimidine-based inhibitors is the protein kinase family. The diagram below illustrates a generic kinase signaling pathway that can be inhibited by a developed lead compound.
Caption: Inhibition of a generic kinase signaling pathway.
Once a binding mode is confirmed, for instance by X-ray crystallography, structure-activity relationship (SAR) studies can be initiated. The different chlorine atoms on the this compound scaffold can be selectively substituted to explore the chemical space around the binding pocket and improve potency and selectivity.
Protocol 4: Synthetic Elaboration via Nucleophilic Aromatic Substitution (SNAr)
Objective: To synthesize a small library of analogs of this compound for SAR studies.
Materials:
-
This compound.
-
Various primary and secondary amines (e.g., methylamine, ethylamine, piperidine).
-
Diisopropylethylamine (DIPEA).
-
N,N-Dimethylformamide (DMF).
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system).
General Procedure for Substitution at the 6-position:
-
To a solution of this compound (1 equivalent) in DMF, add the desired amine (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 6-substituted-2,5-dichloropyrimidin-4-amine.
Note: The reactivity of the chlorine atoms follows the order C6 > C2 > C5, allowing for selective functionalization by controlling the reaction conditions.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a starting point for fragment-based drug discovery campaigns, leading to the identification of novel and potent inhibitors for a range of therapeutic targets.
References
Troubleshooting & Optimization
Technical Support Center: Nucleophilic Substitution of Trichloropyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the nucleophilic aromatic substitution (SNAr) of trichloropyrimidines. This resource is intended for researchers, scientists, and drug development professionals to help navigate the complexities of pyrimidine chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during nucleophilic substitution of 2,4,6-trichloropyrimidine?
A1: The most prevalent side reactions include:
-
Formation of regioisomers: Nucleophilic attack can occur at the C2, C4, or C6 positions, often leading to a mixture of mono-substituted isomers. The relative reactivity is generally C4(6) > C2.[1]
-
Over-substitution: Depending on the reaction conditions and the stoichiometry of the nucleophile, di- and even tri-substituted products can be formed.[2]
-
Hydrolysis: In the presence of water or hydroxide ions, the chlorine atoms can be displaced by hydroxyl groups, leading to the formation of hydroxypyrimidine derivatives.[3]
-
Low Yield: Incomplete reactions can result in low yields of the desired product, often due to insufficiently reactive nucleophiles or non-optimized reaction conditions.[4][5]
Q2: Why am I getting a mixture of 4-substituted and 2-substituted isomers, and how can I improve regioselectivity?
A2: The formation of a mixture of 4- and 2-substituted isomers is a common challenge due to the electronic properties of the trichloropyrimidine ring. The C4 and C6 positions are generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1] However, the regioselectivity is highly sensitive to several factors.
To improve selectivity:
-
Nature of the Nucleophile: The electronic and steric properties of the nucleophile play a crucial role. For instance, the yields of isomeric monosubstituted products can correlate with the Hammett constants of substituents on the attacking nucleophile.[1]
-
Solvent Effects: The choice of solvent can influence the ratio of isomers formed.[1][2]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product.
-
Catalysis: The use of palladium catalysts, especially in amination reactions, can significantly favor substitution at a specific position.[6]
Q3: My reaction is producing a significant amount of di-substituted product, even when using one equivalent of the nucleophile. How can I prevent this?
A3: The formation of di-substituted products is often a result of the mono-substituted product being sufficiently reactive to undergo a second substitution. To minimize this:
-
Control Stoichiometry: Use a slight excess of the trichloropyrimidine relative to the nucleophile.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second substitution.
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized.
Q4: I am observing an unexpected product with a hydroxyl group instead of a substituted amine. What could be the cause?
A4: The presence of a hydroxyl group suggests a hydrolysis side reaction. This can occur if there is water present in your reaction mixture or if a basic solution is used during workup. Chloropyrimidines are susceptible to hydrolysis, especially under basic conditions.[3][7] To avoid this, ensure all solvents and reagents are anhydrous and perform aqueous workups under neutral or slightly acidic conditions if possible.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.[8] 2. Reaction temperature is too low. 3. Inappropriate solvent or base.[5] 4. Deactivated trichloropyrimidine substrate. | 1. Use a stronger nucleophile or add an activating agent. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Screen different solvents and bases to find optimal conditions. 4. Confirm the purity and identity of your starting material. |
| Mixture of Regioisomers (C2 vs. C4/C6) | 1. Similar reactivity of C2 and C4/C6 positions under the reaction conditions.[9] 2. The nucleophile's characteristics favor attack at multiple sites.[1] 3. Solvent polarity influencing the site of attack. | 1. Modify the substrate to introduce a directing group if possible. 2. Experiment with different nucleophiles that may offer better steric or electronic bias. 3. Conduct a solvent screen to determine the optimal solvent for desired regioselectivity.[1] |
| Formation of Di- and Tri-substituted Products | 1. Excess nucleophile used. 2. The mono-substituted product is highly reactive towards further substitution. 3. The reaction is run for too long or at too high a temperature. | 1. Carefully control the stoichiometry of the nucleophile. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.[5] 3. Consider a protection-deprotection strategy if applicable. |
| Difficult Purification | 1. Formation of closely related isomers with similar polarities. 2. Presence of unreacted starting material and multiple byproducts. | 1. Optimize the reaction to improve selectivity and reduce the number of byproducts. 2. Employ high-resolution purification techniques such as preparative HPLC.[10] 3. Consider derivatization of the product mixture to facilitate separation. |
Experimental Protocols
General Procedure for Monosubstitution with an Amine Nucleophile:
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or n-butanol) is added a base (e.g., DIPEA, Et3N, or K2CO3) (1.1 eq). The amine nucleophile (1.0 eq) is then added dropwise at a controlled temperature (e.g., 0 °C, room temperature, or elevated). The reaction is stirred and monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by quenching with water or a mild acid, followed by extraction with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired substituted pyrimidine.[2][4]
Visualizations
References
- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nucleophilic Substitution at Tricoordinate Sulfur-Alkaline Hydrolysis of Optically Active Dialkoxysulfonium Salts: Stereochemistry, Mechanism and Reaction Energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling with 2,5,6-Trichloropyrimidin-4-amine
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 2,5,6-Trichloropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why am I observing no or very low conversion of this compound in my Suzuki coupling reaction?
A1: Low or no conversion with this substrate can be attributed to several factors, primarily related to the electronic properties of the trichloropyrimidine ring and potential catalyst inhibition.
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring and the exocyclic amine group are Lewis basic and can coordinate to the palladium catalyst, leading to its deactivation.[1][2][3]
-
Inactive Catalyst System: Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[1][4] The oxidative addition step of the catalytic cycle is often slower for aryl chlorides and necessitates a more active catalyst system, typically involving electron-rich and sterically hindered phosphine ligands.[1][5] Standard catalysts like Pd(PPh₃)₄ may not be effective enough.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An incompatible combination can result in poor catalytic activity.[4]
Q2: Which of the three chlorine atoms on this compound is expected to react first?
A2: For polychlorinated pyrimidines, the reactivity of the halogen atoms is influenced by their position. Generally, the chlorine at the C4 or C6 position is more susceptible to nucleophilic substitution and cross-coupling reactions than the one at C2. The chlorine at C5 is typically the least reactive. For 2,4-dichloropyrimidines, the C4-Cl is more reactive.[4] Therefore, for this compound, the reaction is most likely to occur at the C6-Cl position first, followed by the C2-Cl, and lastly the C5-Cl, although selectivity can be influenced by the specific reaction conditions.
Q3: I am observing the formation of multiple byproducts. How can I identify and minimize them?
A3: Byproduct formation is a common challenge in Suzuki coupling reactions. Here are some of the most frequent byproducts and how to address them:
-
Protodeboronation: The boronic acid is replaced by a proton from the solvent or trace water, resulting in the formation of an arene byproduct.[1] To minimize this, ensure your reagents and solvents are anhydrous and properly degassed.
-
Dehalogenation: The starting trichloropyrimidin-4-amine is reduced, replacing a chlorine atom with hydrogen. This can occur if there are sources of hydride in the reaction mixture.[1] Running the reaction under a strictly inert atmosphere can help mitigate this.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.[1] This can be exacerbated by the presence of oxygen, which can interfere with the catalyst's active state.[1] Thoroughly degassing the reaction mixture is crucial.
Q4: What is a good starting point for catalyst, ligand, and base combination for this substrate?
A4: Given the challenging nature of this substrate, a highly active catalyst system is recommended.
-
Catalyst/Ligand: Instead of traditional catalysts like Pd(PPh₃)₄, consider using a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand. Buchwald ligands such as SPhos, XPhos, or RuPhos are known to be effective for challenging heteroaryl chlorides.[2][5]
-
Base: A moderately strong inorganic base is typically required. K₃PO₄ and Cs₂CO₃ are often effective choices for Suzuki couplings of aryl chlorides.[5] The base should be finely powdered to ensure good solubility and reactivity.
-
Solvent: A polar aprotic solvent is generally suitable. A mixture of 1,4-dioxane and water is a common choice that often gives good results.[6][7] Other options include THF/water or DMF.[8]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Issue 1: No Reaction or Very Low Conversion
// Nodes Start [label="Low/No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is the catalyst system active enough for an aryl chloride?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; UpgradeCatalyst [label="Action: Switch to a more active catalyst.\n- Use Pd₂(dba)₃ or Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos).\n- Consider a pre-formed Pd(0) catalyst.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckInert [label="Is the reaction under a strictly inert atmosphere?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Degas [label="Action: Improve inert atmosphere technique.\n- Thoroughly degas solvents (freeze-pump-thaw or sparge with argon).\n- Maintain a positive pressure of inert gas.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckBase [label="Is the base appropriate and active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ChangeBase [label="Action: Change or activate the base.\n- Use a stronger base like K₃PO₄ or Cs₂CO₃.\n- Ensure the base is finely powdered and anhydrous.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckTemp [label="Is the reaction temperature high enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseTemp [label="Action: Increase the reaction temperature.\nAryl chlorides often require temperatures of 80-110 °C.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> CheckCatalyst; CheckCatalyst -> UpgradeCatalyst [label="No"]; UpgradeCatalyst -> Success; CheckCatalyst -> CheckInert [label="Yes"]; CheckInert -> Degas [label="No"]; Degas -> Success; CheckInert -> CheckBase [label="Yes"]; CheckBase -> ChangeBase [label="No"]; ChangeBase -> Success; CheckBase -> CheckTemp [label="Yes"]; CheckTemp -> IncreaseTemp [label="No"]; IncreaseTemp -> Success; CheckTemp -> Success [label="Yes"]; } केंद Troubleshooting workflow for low or no reaction conversion.
Issue 2: Formation of Significant Byproducts
// Nodes Start [label="Significant Byproduct Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IdentifyByproduct [label="Identify the main byproduct(s) via LC-MS or NMR.", fillcolor="#F1F3F4", fontcolor="#202124"]; Protodeboronation [label="Is protodeboronation a major issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DryReagents [label="Action: Minimize water content.\n- Use anhydrous solvents and reagents.\n- Consider using a boronate ester instead of a boronic acid.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homocoupling [label="Is homocoupling of the boronic acid observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ImproveInert [label="Action: Enhance inert atmosphere.\n- Ensure thorough degassing to remove oxygen.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehalogenation [label="Is dehalogenation of the starting material occurring?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckHydride [label="Action: Eliminate potential hydride sources.\n- Use a different solvent if necessary.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> IdentifyByproduct; IdentifyByproduct -> Protodeboronation; Protodeboronation -> DryReagents [label="Yes"]; DryReagents -> Success; Protodeboronation -> Homocoupling [label="No"]; Homocoupling -> ImproveInert [label="Yes"]; ImproveInert -> Success; Homocoupling -> Dehalogenation [label="No"]; Dehalogenation -> CheckHydride [label="Yes"]; CheckHydride -> Success; Dehalogenation -> Success [label="No"]; } केंद Troubleshooting guide for common byproduct formation.
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for the Suzuki coupling of this compound based on successful reports for similar polychlorinated heteroaromatic compounds. Optimization will likely be necessary for your specific boronic acid.
Table 1: Recommended Catalyst and Ligand Combinations
| Palladium Source | Ligand | Mol% (Pd) | Mol% (Ligand) | Notes |
| Pd₂(dba)₃ | SPhos | 1-2 | 2-4 | A robust system for challenging aryl chlorides.[1] |
| Pd(OAc)₂ | XPhos | 1-2 | 2-4 | Another excellent choice for electron-deficient heteroaryl chlorides. |
| PdCl₂(dppf) | (None) | 2-5 | - | A common pre-catalyst, but may require higher temperatures.[5][9] |
| Pd(PPh₃)₄ | (None) | 3-5 | - | May have limited success, but can be attempted.[9] |
Table 2: Recommended Base and Solvent Systems
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (e.g., 4:1) | 80 - 100 | A widely used and effective combination.[6][7] |
| Cs₂CO₃ | 2.0 - 3.0 | Toluene or 1,4-Dioxane | 90 - 110 | A stronger base that can be effective when others fail. |
| K₂CO₃ | 2.0 - 3.0 | DMF | 100 - 120 | Can be effective, but DMF can sometimes be problematic to remove.[9] |
| Na₂CO₃ | 2.0 - 4.0 | Acetonitrile / H₂O (e.g., 4:1) | 80 | A milder base, may require a more active catalyst.[10] |
Experimental Protocols
The following is a general, representative protocol for the Suzuki coupling of this compound. This should be considered a starting point, and optimization of specific parameters will be necessary.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst and ligand (see Table 1)
-
Base (see Table 2)
-
Anhydrous and degassed solvent (see Table 2)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
Work-up:
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Reaction Setup:\n- Add reactants and base to flask.\n- Seal and establish inert atmosphere.", fillcolor="#FFFFFF", fontcolor="#202124"]; AddCatalyst [label="Catalyst/Ligand Addition:\n- Add under positive inert gas pressure.", fillcolor="#FFFFFF", fontcolor="#202124"]; AddSolvent [label="Solvent Addition:\n- Add degassed solvent via syringe.", fillcolor="#FFFFFF", fontcolor="#202124"]; Heat [label="Reaction:\n- Heat to desired temperature (80-110 °C).\n- Stir vigorously.", fillcolor="#FFFFFF", fontcolor="#202124"]; Monitor [label="Monitor Progress:\n- Use TLC or LC-MS.", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Work-up:\n- Cool, dilute, wash, dry, and concentrate.", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Purification:\n- Column chromatography.", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> Setup; Setup -> AddCatalyst; AddCatalyst -> AddSolvent; AddSolvent -> Heat; Heat -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> End; } केंद General experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,5,6-Trichloropyrimidin-4-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,5,6-trichloropyrimidin-4-amine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives, offering potential causes and solutions.
Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - The compound is too soluble in the chosen solvent, even at low temperatures.- The solution is not sufficiently saturated.- Lack of nucleation sites for crystal growth. | - Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature. Common solvents for similar compounds include methanol and ethanol.[1]- If a single solvent is not effective, try a mixed solvent system (e.g., ethanol/water, isopropanol, or toluene).[2]- Concentrate the solution by carefully evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Oiling Out (Formation of an oil instead of crystals) | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Use a lower-boiling point solvent or a mixed solvent system.- Consider a preliminary purification step like column chromatography to remove significant impurities. |
| Product is Still Impure After Recrystallization | - Impurities have similar solubility profiles to the desired compound.- Co-crystallization of impurities. | - Perform a second recrystallization using a different solvent system.- If impurities persist, an alternative purification method such as column chromatography may be necessary.[2] |
| Low Recovery of Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during a hot filtration step. | - Use the minimum amount of hot solvent required to dissolve the crude product.- To recover dissolved product, the mother liquor can be concentrated and a second crop of crystals can be collected.- Ensure the filtration apparatus is pre-heated before performing a hot filtration. |
Column Chromatography Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system (eluent).- Column overloading.- Issues with the stationary phase. | - Optimize the mobile phase. For basic compounds like aminopyrimidines, adding a small amount of a base like triethylamine or pyridine to the eluent can improve peak shape and separation.- For highly polar compounds, consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[2]- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel or other stationary phase is properly packed and equilibrated. |
| Compound Streaking or Tailing on the Column | - The compound is interacting too strongly with the stationary phase.- The sample was not loaded properly. | - Add a small percentage of a more polar solvent to the eluent.- For basic compounds, adding a small amount of triethylamine can reduce tailing.- Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column in a narrow band. |
| Separation of Isomers is Difficult | - Isomers have very similar polarities. | - For challenging isomer separations, specialized chromatography techniques may be required. This can include using different stationary phases, such as those for chiral separations if applicable, or high-performance liquid chromatography (HPLC) with optimized conditions.[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most commonly employed purification methods for this class of compounds are recrystallization and column chromatography. Recrystallization is often attempted first, especially if the crude product is a solid. Solvents such as methanol and ethanol have been successfully used.[1] Column chromatography is used for more challenging separations or to remove impurities with similar solubility to the product.
Q2: How can I remove unreacted starting materials, such as 2,4,5,6-tetrachloropyrimidine?
A2: Column chromatography is typically the most effective method for removing unreacted starting materials from the desired product. The difference in polarity between the tetrachloropyrimidine and the aminopyrimidine derivative usually allows for good separation. An optimized solvent system, often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is key.
Q3: My aminopyrimidine derivative is poorly soluble in common organic solvents. How can I purify it?
A3: For compounds with low solubility, finding a suitable recrystallization solvent can be challenging. You may need to screen a wider range of solvents or consider a mixed solvent system. For column chromatography, you can dissolve the compound in a small amount of a strong solvent (like dichloromethane or a solvent with a small amount of methanol) and adsorb it onto a small amount of silica gel before loading it onto the column. For particularly stubborn cases, techniques like soxhlet extraction for purification might be explored. For some amines, conversion to a salt by adding an acid can increase solubility in polar solvents, allowing for purification, after which the free amine can be regenerated.
Q4: Are there any special considerations for handling these compounds during purification?
A4: As with many halogenated heterocyclic compounds, this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All purification steps should be performed in a well-ventilated fume hood.
Quantitative Data on Purification
The following table summarizes purification data for some 2-(secondary amino)-halogenopyrimidine derivatives, which are structurally related to the target compounds.
| Compound | Purification Method | Solvent(s) | Yield (%) | Melting Point (°C) | Reference |
| 2-N-methylphenylamino-4,5,6-trichloropyrimidine | Recrystallization | Methanol | 96 | 96-97 | [1] |
| 2-diethylamino-4,5,6-trichloropyrimidine | Recrystallization | Methanol | 96 | 78.5-79 | [1] |
| 2-N-methylphenylamino-4,6-dichloropyrimidine | Recrystallization | Methanol | 82 | 76-77.5 | [1] |
| 2-dibutylamino-4,6-dichloropyrimidine | Distillation | - | 88 | (b.p. 111-115/0.3mm) | [1] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of a solid this compound derivative.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., methanol, ethanol). Heat the mixture to boiling. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol outlines a general procedure for purifying a this compound derivative using silica gel column chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexanes or a hexanes/ethyl acetate mixture). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 3: Acid-Base Extraction
This method can be useful for separating the basic aminopyrimidine derivative from non-basic impurities.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with an acidic aqueous solution (e.g., 1M HCl). The basic aminopyrimidine will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (check with pH paper). The aminopyrimidine will precipitate out as the free base.
-
Extraction: Extract the aqueous solution with a fresh portion of organic solvent to recover the purified aminopyrimidine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for recrystallization of this compound derivatives.
References
- 1. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. welch-us.com [welch-us.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Regioselective Synthesis of Polysubstituted Pyrimidines
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the regioselective synthesis of polysubstituted pyrimidines. Here, you will find practical troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental hurdles and optimize your synthetic strategies.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis of polysubstituted pyrimidines, presented in a user-friendly question-and-answer format.
Issue 1: Poor Regioselectivity in Cyclocondensation Reactions
-
Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity is a common challenge in pyrimidine synthesis, often influenced by steric and electronic factors of the reactants.[1] Here are several strategies to consider:
-
Substituent Effects: The electronic properties and size of substituents on your starting materials significantly impact the reaction's regioselectivity. Electron-withdrawing groups can influence the electrophilicity of reaction sites, while bulky substituents can sterically hinder attack at certain positions.[1]
-
Catalyst Selection: The choice of catalyst can steer the reaction towards a specific regioisomer. For instance, in some multicomponent reactions, iridium-pincer complexes have been shown to provide high regioselectivity.[2][3]
-
Reaction Conditions: Optimizing reaction parameters such as temperature, solvent, and reaction time can favor the formation of the desired isomer. Lowering the reaction temperature, for example, can sometimes enhance selectivity.[4]
-
Protecting Groups: In cases of competing reactive sites, the use of appropriate protecting groups can block one site, directing the reaction to the desired position.
-
Issue 2: Low Yields and Incomplete Reactions
-
Question: I am observing low yields and a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
-
Answer: Low conversion in pyrimidine synthesis can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or reactant purity.[4][5]
-
Catalyst Activity: Ensure your catalyst is active and used in the appropriate loading. Some catalysts may require activation or regeneration.[5][6]
-
Anhydrous Conditions: For reactions sensitive to moisture, such as the Pinner synthesis, ensure strictly anhydrous conditions to prevent hydrolysis of starting materials and intermediates.[5]
-
Reactant Purity: Impurities in starting materials can inhibit the reaction. It is crucial to use high-purity reactants.[4]
-
Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.[5]
-
Issue 3: Formation of Unexpected Side Products
-
Question: My reaction is generating significant amounts of a fluorescent yellow byproduct. What is it and how can I prevent its formation?
-
Answer: In the Biginelli reaction, a common fluorescent yellow byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from urea decomposition at high temperatures).[4]
Frequently Asked Questions (FAQs)
Q1: How can I effectively separate regioisomers of polysubstituted pyrimidines?
A1: The separation of regioisomers can be challenging due to their similar physical properties.[7] Common techniques include:
-
Column Chromatography: This is the most common method. Experimenting with different solvent systems and stationary phases (e.g., silica gel, alumina) can improve separation.[8]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scales, prep-TLC can be an effective separation method.[7]
-
Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be employed.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for difficult separations, offering higher resolution.[9]
Q2: What are the best analytical techniques to confirm the regiochemistry of my synthesized pyrimidines?
A2: A combination of spectroscopic techniques is typically used to determine the regiochemistry:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts and coupling constants of the protons and carbons on the pyrimidine ring can provide definitive structural information.[10]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can help in structure elucidation.[10][11]
-
X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure.
Q3: Are there any modern synthetic methods that offer better regioselectivity?
A3: Yes, several modern synthetic strategies have been developed to address the challenge of regioselectivity:
-
Multicomponent Reactions (MCRs): Some MCRs, particularly those utilizing specific catalysts like iridium complexes, have shown excellent regioselectivity in the synthesis of highly substituted pyrimidines.[2][3]
-
Deconstruction-Reconstruction Strategy: This approach involves transforming a pre-existing pyrimidine into a more reactive intermediate, which can then be used to build a new, selectively substituted heterocyclic ring.[1]
-
Directed Metalation: This technique allows for the specific functionalization of a particular position on the pyrimidine ring through the use of a directing group.[1]
Data Presentation
Table 1: Comparison of Catalysts in a Modified Biginelli Reaction [12]
| Catalyst | Solvent | Reaction Conditions | Reported Yield (%) |
| HCl | Ethanol | Reflux, 3 hrs | Often low |
| CuCl₂·2H₂O / HCl | Solvent-free | Grinding | >90 |
| NH₄Cl | Methanol | Reflux, 3 hrs | Not specified |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction [5][12]
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
Add the chosen catalyst (e.g., a catalytic amount of HCl or a Lewis acid).
-
Add a suitable solvent (e.g., ethanol) or perform the reaction under solvent-free conditions.
-
Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: General Procedure for the Pinner Synthesis [5]
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-dicarbonyl compound (1 mmol) in an anhydrous solvent (e.g., ethanol).
-
Add a base (e.g., sodium ethoxide, 1.1 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add the amidine hydrochloride (1 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrimidine.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Simplified reaction pathway for pyrimidine synthesis.
Caption: General experimental workflow for pyrimidine synthesis.
References
- 1. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
preventing decomposition of 2,5,6-Trichloropyrimidin-4-amine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,5,6-Trichloropyrimidin-4-amine during chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is resulting in a low yield of the desired product. What are the potential causes and solutions?
A1: Low yields in reactions involving this compound can stem from several factors, primarily related to the compound's reactivity and potential for side reactions. The pyrimidine ring is electron-deficient, making the chloro substituents susceptible to nucleophilic aromatic substitution (SNAr)[1].
Potential Causes:
-
Decomposition of Starting Material: The starting material may be degrading under the reaction conditions.
-
Competing Side Reactions: Nucleophilic attack by solvents (e.g., alcohols), bases, or even other molecules of the starting material can lead to a mixture of undesired products. The reactivity of chloro groups on a pyrimidine ring generally follows the order C4(6) > C2 > C5, which can lead to regioisomeric byproducts[1].
-
Suboptimal Reaction Conditions: Inappropriate temperature, reaction time, or choice of base can favor decomposition pathways over the desired reaction.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Start with lower temperatures to minimize side reactions and gradually increase if the reaction rate is too slow.
-
Select an Appropriate Solvent: Use aprotic, non-nucleophilic solvents such as THF, dioxane, toluene, or DMF. Avoid alcoholic solvents unless they are intended as a reactant.
-
Choose a Suitable Base: Employ non-nucleophilic bases like diisopropylethylamine (DIPEA) or potassium carbonate to scavenge acid produced during the reaction without competing with your nucleophile.
-
Control Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed, preventing prolonged exposure to potentially harsh conditions.
Q2: I am observing multiple spots on my TLC analysis, indicating a mixture of products. How can I improve the selectivity of my reaction?
A2: The formation of multiple products is a common issue when working with poly-halogenated heterocycles due to the presence of multiple reactive sites.
Potential Causes:
-
Lack of Regioselectivity: Nucleophilic attack can occur at different chloro-substituted positions on the pyrimidine ring, leading to a mixture of isomers[2].
-
Over-reaction: The intended product may be reacting further to form di- or tri-substituted products.
-
Hydrolysis: Trace amounts of water in the reaction mixture can lead to hydrolysis of the chloro groups, forming hydroxylated byproducts.
Troubleshooting Steps:
-
Stoichiometry Control: Use a controlled amount of the nucleophile (often 1.0 to 1.2 equivalents for mono-substitution) to minimize multiple substitutions.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with a range of solvents to find the optimal one for your desired product[1].
-
Use of Anhydrous Conditions: Ensure all reagents and solvents are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
| Parameter | Recommendation for Improved Selectivity | Rationale |
| Temperature | Lower temperature (e.g., 0 °C to RT) | Reduces the rate of competing side reactions. |
| Base | Non-nucleophilic bulky base (e.g., DIPEA) | Minimizes base-catalyzed side reactions. |
| Solvent | Aprotic, non-polar solvent (e.g., Toluene) | Can influence the regioselectivity of nucleophilic attack. |
| Addition Rate | Slow, dropwise addition of the nucleophile | Maintains a low concentration of the nucleophile, favoring mono-substitution. |
Q3: My purified product seems to degrade over time. How can I properly store and handle this compound and its derivatives?
A3: Aminopyrimidines can be sensitive to light, air, and moisture.
Storage and Handling Recommendations:
-
Storage Conditions: Store the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark, and dry place.
-
Handling: Handle the compound quickly and in an inert atmosphere glovebox if possible, especially when preparing solutions for reactions.
-
pH Considerations: The stability of aminopyrimidines can be pH-dependent. Avoid strongly acidic or basic conditions during work-up and storage.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with this compound
This protocol provides a general methodology for reacting this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile
-
Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
TLC plates
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add the amine nucleophile (1.1 eq) to the solution.
-
Add DIPEA (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Hypothetical decomposition pathways for this compound.
Caption: Experimental workflow with critical points to prevent decomposition.
Caption: Troubleshooting logic for reactions with this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2,5,6-Trichloropyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for cross-coupling reactions of 2,5,6-trichloropyrimidin-4-amine. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling reactions of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Suboptimal Catalyst System: The palladium source, ligand, and base are not suitable for the specific reaction. Chloropyrimidines can be challenging substrates.[1][2] | - Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] These can stabilize the palladium catalyst and promote oxidative addition. - Palladium Precursor: Use high-quality palladium sources like Pd₂(dba)₃ or Pd(OAc)₂. Consider pre-formed palladium-ligand complexes.[1] - Base Selection: The choice of base is critical and depends on the coupling reaction. For Suzuki-Miyaura, K₃PO₄ is often effective. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are commonly used.[4][5] |
| Catalyst Deactivation/Decomposition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[2] Formation of palladium black is a sign of decomposition.[3] | - Ligand Protection: Bulky ligands can shield the palladium center from inhibitory coordination by the pyrimidine nitrogen. - Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-induced decomposition.[2] - Temperature Control: Avoid excessively high temperatures, which can promote catalyst degradation.[3] | |
| Poor Substrate Reactivity: Aryl chlorides are the least reactive among halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl).[3] | - Active Catalyst System: Employ more active catalyst systems, often requiring bulky, electron-rich ligands to facilitate the challenging oxidative addition step.[3] - Higher Temperatures: Carefully increasing the reaction temperature may be necessary, but monitor for catalyst decomposition.[5] | |
| Formation of Side Products | Homocoupling: Undesired coupling of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) with itself. | - Suzuki: Ensure the purity of the boronic acid and use stable boronate esters (e.g., pinacol esters).[3] - Sonogashira: For alkyne homocoupling (Glaser coupling), consider using a copper-free Sonogashira protocol.[3] |
| Protodeboronation (Suzuki): Replacement of the boron group with a hydrogen atom. | This is a common side reaction.[6] Ensure anhydrous conditions and consider the use of potassium trifluoroborates as an alternative to boronic acids. | |
| Solvolysis: Reaction with the solvent to form hydroxypyrimidine or alkoxypyrimidine byproducts. | - Solvent Choice: Use anhydrous, non-protic solvents such as toluene, dioxane, DMF, or THF.[1][3] - Temperature Management: Lowering the reaction temperature can help minimize the formation of degradation products.[1] | |
| Poor Regioselectivity | Reaction at Multiple Chlorine Sites: this compound has three potential reaction sites. The general order of reactivity for cross-coupling on pyrimidines is C4 > C2 > C5.[7] | - Reaction Conditions: Carefully control the stoichiometry of the coupling partner (usually 1.0-1.2 equivalents for mono-substitution). - Catalyst Control: Specific palladium precatalysts with bulky N-heterocyclic carbene ligands have been shown to favor C2-selective coupling with thiols, which deviates from the typical C4 selectivity.[3][7] Substituent effects can also influence selectivity.[3] |
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on this compound is the most reactive in a typical palladium-catalyzed cross-coupling reaction?
A1: The general order of reactivity for halopyrimidines in palladium-catalyzed cross-coupling reactions is typically C4 > C2 > C5.[7] Therefore, the chlorine at the C6 position (equivalent to C4 in a 2,4-dichloropyrimidine context) is generally the most reactive, followed by the C2 position. The C5 chlorine is the least reactive. However, selectivity can be influenced by the specific catalyst system and reaction conditions.[3][7]
Q2: I am observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
A2: Palladium black is finely divided, catalytically inactive palladium metal that has precipitated out of the solution.[3] Its formation is a common indicator of catalyst decomposition and can be caused by impurities, inappropriate solvent choice, or excessively high temperatures.[3] To prevent its formation, use high-purity reagents and solvents, ensure your reaction is properly degassed, and consider using bulky, electron-rich phosphine ligands that help stabilize the palladium catalyst.[3] If you observe palladium black, lowering the reaction temperature may help.[3]
Q3: Can I perform a Sonogashira coupling on a chloropyrimidine without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are not only possible but often advantageous. The copper co-catalyst can promote the undesirable homocoupling of the alkyne (Glaser coupling).[3] Copper-free protocols typically require specific ligands and may necessitate different reaction conditions to proceed efficiently.[3][8]
Q4: What are the best practices for setting up a cross-coupling reaction with this compound?
A4: Due to the sensitivity of palladium catalysts to oxygen, it is crucial to use anhydrous solvents and properly degas the reaction mixture.[2] The reaction should be set up under an inert atmosphere, such as argon or nitrogen, using Schlenk techniques or a glovebox.[5] The quality of all reagents, including the substrate, coupling partner, catalyst, ligand, and base, is paramount for a successful reaction.
Q5: Are there alternatives to palladium-catalyzed reactions for C-N bond formation?
A5: While the Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation,[9] Ullmann condensation is a copper-catalyzed alternative that can be effective under milder conditions for certain substrates.[1] For highly activated pyrimidines, nucleophilic aromatic substitution (SNAr) can also be a viable, atom-economical method.[1]
Catalyst and Condition Selection Tables
The following tables summarize typical starting conditions for various cross-coupling reactions with chloropyrimidines. Note that optimization is often necessary for a specific substrate like this compound.
Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1-5 mol% loading. |
| Ligand | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich phosphines are preferred for aryl chlorides. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2-3 equivalents. K₃PO₄ is often a robust choice.[5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | An aqueous co-solvent is often used.[5] |
| Temperature | 80-110 °C | Start at the lower end to maximize selectivity.[5] |
Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-2 mol% loading. |
| Ligand | Xantphos, XPhos, RuPhos, BINAP | Ligand-to-palladium ratio is important for catalyst stability.[5] |
| Base | NaOt-Bu, LiHMDS, K₂CO₃ | 1.5-2.5 equivalents. Strong, non-nucleophilic bases are common.[10] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous solvents are critical.[5] |
| Temperature | 80-110 °C | Higher temperatures are often required for C-N coupling.[5] |
Table 3: Sonogashira Coupling (C-C Bond Formation with Alkynes)
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 2-5 mol% loading. |
| Copper Co-catalyst | CuI (1-10 mol%) | Essential for the traditional Sonogashira catalytic cycle.[3] Can be omitted in copper-free protocols. |
| Ligand | PPh₃, or specific ligands for copper-free systems | |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | ≥ 2 equivalents. Often serves as the solvent or co-solvent.[3] |
| Solvent | THF, DMF | Degassed solvent is required.[3] |
| Temperature | Room Temperature to 80 °C |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[5]
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.[5]
-
Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., XPhos).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[5]
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and base (e.g., NaOt-Bu) to a dry Schlenk tube.[10]
-
Add anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.[10]
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1 equiv.).[4]
-
Seal the flask and heat in a preheated oil bath at 100 °C under an inert atmosphere.[4]
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logic for selecting a cross-coupling reaction type.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
managing low reactivity of C-5 chlorine in 2,5,6-Trichloropyrimidin-4-amine
Welcome to the technical support center for 2,5,6-Trichloropyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low reactivity of the C-5 chlorine atom. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is the C-5 chlorine in this compound so unreactive towards traditional nucleophilic aromatic substitution (SNAr)?
A1: The low reactivity of the C-5 chlorine is a known challenge stemming from a combination of electronic and steric factors. The pyrimidine ring is electron-deficient, which generally facilitates nucleophilic substitution at positions activated by the ring nitrogens (C-2, C-4, and C-6).[1] However, the C-5 position is significantly less activated. Furthermore, the presence of the adjacent amino group at C-4 and the chlorine atom at C-6 creates steric hindrance, which impedes the approach of nucleophiles.
Q2: What are the most effective strategies to achieve substitution at the C-5 position?
A2: Due to the low inherent reactivity of the C-5 chlorine in SNAr reactions, transition metal-catalyzed cross-coupling reactions are the most effective strategies. The two primary methods are:
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed reaction couples the C-5 chlorine with a primary or secondary amine.
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds.[3][4] This reaction uses a palladium catalyst to couple the C-5 chlorine with an aryl or vinyl boronic acid.[3]
Q3: What is the general order of reactivity for the chlorine atoms on this compound?
A3: For nucleophilic aromatic substitution (SNAr), the general reactivity order for chloro-substituted pyrimidines is C4(6) > C2 >> C5.[5] Since the C-4 position is already occupied by an amino group in the target molecule, the C-6 and C-2 positions would be expected to react preferentially over the C-5 position in SNAr-type reactions. In palladium-catalyzed couplings, this selectivity can be altered, but oxidative addition to the C-5 chlorine bond is often still the most challenging step.
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of the C-5 position.
Buchwald-Hartwig Amination at C-5
Q1: My Buchwald-Hartwig reaction at C-5 shows low or no conversion. What are the most common causes?
A1: Low conversion is a frequent issue, as the oxidative addition of the C-5 chlorine to the palladium(0) complex is often the rate-limiting step.[6] Consider the following troubleshooting steps:
-
Catalyst System:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial for activating C-Cl bonds.[6] Screen different ligands such as Josiphos, JohnPhos, or XPhos.[7]
-
Palladium Source: Ensure your palladium source is active. Pre-catalysts (e.g., G3 or G4 palladacycles) often provide more consistent results than sources like Pd(OAc)₂.[6]
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon).[6]
-
Anhydrous Reagents: Water can poison the catalyst and hydrolyze the base. Use anhydrous solvents and ensure your base (e.g., NaOt-Bu) is pure and dry.[6]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used.[8] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures.[8]
-
-
Solubility: Poor solubility of the substrate or reagents can hinder the reaction.[6] Consider screening different anhydrous solvents like toluene, dioxane, or THF.[9]
Q2: I am observing significant hydrodehalogenation (replacement of C-5 Cl with H) as a side product. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction that competes with the desired amination.[6] It occurs when reductive elimination is slow.
-
Optimize Ligand-to-Metal Ratio: An incorrect ligand-to-metal ratio can lead to undesired side reactions. Typically, a 1:1 to 2:1 ratio is used.
-
Choice of Base: Some bases can promote hydrodehalogenation. If using a strong base like NaOt-Bu, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄.
-
Amine Purity: Ensure the amine nucleophile is pure, as impurities can interfere with the catalytic cycle.
Suzuki-Miyaura Coupling at C-5
Q1: My Suzuki coupling reaction to form a C-C bond at the C-5 position is inefficient. What should I try?
A1: Similar to the Buchwald-Hartwig reaction, the challenge lies in the oxidative addition step. Here are some optimization strategies:
-
Catalyst and Ligand:
-
Base and Solvent System:
-
Reaction Conditions:
Q2: I am getting a mixture of products with substitution at different positions. How can I improve regioselectivity for C-5?
A2: Achieving C-5 selectivity over the more reactive C-2 and C-6 positions is challenging.
-
Ligand Control: Regioselectivity in palladium-catalyzed cross-coupling can be influenced by the choice of ligand.[13] Sterically hindered ligands may favor reaction at the less-hindered C-5 position over the C-2 or C-6 positions, although this requires experimental validation.
-
Sequential Coupling: A potential strategy is to first react the more reactive C-6 and/or C-2 positions under milder conditions, and then apply more forcing conditions or a different catalyst system to react the C-5 position.
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates and coupling partners.
Protocol 1: General Procedure for Buchwald-Hartwig Amination at C-5
This protocol describes a general method for the C-5 amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a flame-dried Schlenk tube or microwave vial under an inert atmosphere (Argon), add the palladium pre-catalyst, base, and a magnetic stir bar.
-
Add this compound (1.0 equivalent) and the amine (1.1 equivalents).
-
Add anhydrous solvent (to a concentration of ~0.1 M with respect to the pyrimidine).
-
Seal the vessel and place it in a preheated oil bath at 80-110 °C or in a microwave reactor.
-
Stir the reaction mixture for 12-24 hours (oil bath) or 15-60 minutes (microwave). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at C-5
This protocol describes a general method for the C-5 arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane and 2M aqueous K₂CO₃)
Procedure:
-
In a Schlenk tube or microwave vial, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (3.0 equivalents).
-
Evacuate the vessel and backfill with an inert gas (Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water).
-
Seal the vessel and heat to 80-100 °C in an oil bath or in a microwave reactor.
-
Stir the mixture for 2-12 hours (oil bath) or 15-30 minutes (microwave), monitoring by TLC or LC-MS.[3][4]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
Data Presentation
The following tables summarize typical conditions for palladium-catalyzed cross-coupling reactions on chloropyrimidine scaffolds, which can serve as a starting point for optimization.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.5) | Toluene | 100 | 12-24 | Varies | [1] |
| Pd(OAc)₂ (1-2) | Josiphos (2-4) | LiHMDS (1.4) | THF | 0 - RT | 1 | Good | [5] |
| XPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | Dioxane | 110 | 12 | Varies | [7] |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | t-BuOH | 100 | 18 | Good |[7] |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines
| Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane | 70-80 | 12 h | 60-85 | [4] |
| Pd(PPh₃)₄ (1.8) | K₂CO₃ (3.0) | Toluene/EtOH/H₂O | 55 | 12 h | 65-95 | [12] |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O | 150 (MW) | 15 min | 75-98 | [3] |
| Pd₂(dba)₃/P(t-Bu)₃ (3) | KF (3.0) | THF | 50 | 12 h | Moderate |[10] |
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles for the recommended reactions and a troubleshooting workflow.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrimidine Synthesis Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting pyrimidine synthesis protocols. The following guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in pyrimidine synthesis?
A1: The most critical parameters to control are the purity of starting materials, the choice and concentration of the catalyst, reaction temperature, and the selection of an appropriate solvent. Ensuring anhydrous conditions is also crucial for reactions sensitive to moisture, such as the Pinner synthesis.[1]
Q2: My Biginelli reaction is resulting in a low yield. What are the common causes?
A2: Low yields in the Biginelli reaction can stem from several factors, including an inactive or suboptimal catalyst, inappropriate reaction temperature, or impurities in the reactants (aldehyde, β-ketoester, or urea/thiourea).[1] The reaction may also require a longer duration to reach completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is advisable.
Q3: I am observing an unexpected fluorescent byproduct in my Biginelli reaction. What is it and how can I avoid it?
A3: The common fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea at elevated temperatures). To minimize DHP formation, it is recommended to run the reaction at a lower temperature and consider the choice of catalyst, as some may favor the Biginelli pathway over the Hantzsch pathway.
Q4: My Pinner synthesis is failing or giving a low yield. What should I check?
A4: The Pinner synthesis is highly sensitive to reaction conditions. Key factors to scrutinize include the absolute necessity of anhydrous conditions to prevent hydrolysis of intermediates, the purity of the amidine salt, and the choice of base and its stoichiometry. The reaction temperature should also be carefully controlled, as some intermediates can be thermally unstable.
Q5: How can I minimize the formation of regioisomers during substitution reactions on a pyrimidine ring?
A5: Minimizing regioisomer formation requires careful selection of starting materials and precise control over reaction conditions. The inherent electronic properties of the substituents on the pyrimidine ring will direct incoming groups. Strategic use of protecting groups can also block certain positions, guiding the substitution to the desired location.
Troubleshooting Guides
Biginelli Reaction: Low Yield and Side Products
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Dihydropyrimidinone (DHPM) | Inactive or insufficient catalyst. | - Ensure the catalyst is active; regenerate if necessary. - Increase catalyst loading incrementally. - For Brønsted acids like HCl, verify the concentration. |
| Suboptimal reaction temperature. | - Gradually increase the reaction temperature while monitoring for product degradation with TLC. | |
| Impure reactants. | - Use high-purity aldehyde, β-ketoester, and urea/thiourea. | |
| Inappropriate solvent. | - Experiment with different solvents. While ethanol is common, acetonitrile or solvent-free conditions can improve yields for certain substrates. | |
| Formation of Hantzsch Dihydropyridine (DHP) byproduct | High reaction temperature. | - Lower the reaction temperature to disfavor the Hantzsch pathway. |
| Urea decomposition. | - Consider adding the urea last to the reaction mixture to minimize its decomposition into ammonia. | |
| Presence of unreacted starting materials | Incomplete reaction. | - Increase the reaction time and monitor progress by TLC. |
| Steric hindrance from bulky substituents. | - Consider using a more reactive dicarbonyl compound or a more potent catalyst. |
Pinner Reaction: Common Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Pyrimidine | Presence of water leading to hydrolysis. | - Ensure strictly anhydrous conditions by drying all glassware and using anhydrous solvents. - Use freshly prepared or purified amidine hydrochloride, as it can be hygroscopic. |
| Self-condensation of the 1,3-dicarbonyl compound. | - Optimize the reaction temperature and the rate of addition of reactants. | |
| Incomplete cyclization. | - Add a catalytic amount of a Brønsted or Lewis acid to facilitate the final cyclization and dehydration steps. - Extend the reaction time. | |
| Impure amidine starting material. | - Use freshly prepared or purified amidine hydrochloride. |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., HCl, FeCl₃, Yb(OTf)₃)
-
Ethanol (or other suitable solvent)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the chosen catalyst in the appropriate amount.
-
Add the solvent (e.g., ethanol, 10 mL).
-
Stir the mixture and heat to reflux (for ethanol, this is approximately 78°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates and catalyst used.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol outlines a general method for the synthesis of substituted pyrimidines from 1,3-dicarbonyl compounds and amidines.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1 mmol)
-
Amidine hydrochloride (1 mmol)
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Anhydrous solvent (e.g., ethanol, dioxane)
Procedure:
-
Ensure all glassware is thoroughly dried.
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,3-dicarbonyl compound (1 mmol) and the anhydrous solvent.
-
Add the amidine hydrochloride (1 mmol) and the base. The choice and amount of base are crucial and should be optimized for the specific substrates.
-
Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the reactants).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if a base was used in excess.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Data Presentation
Table 1: Effect of Catalyst on Biginelli Reaction Yield
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | 78 | 24 | <10 |
| HCl | Ethanol | 78 | 8 | 75 |
| FeCl₃ | Acetonitrile | 82 | 6 | 85 |
| Yb(OTf)₃ | THF | 66 | 10 | 92 |
Yields are for the reaction of benzaldehyde, ethyl acetoacetate, and urea.
Table 2: Comparison of Pyrimidine Synthesis Methodologies
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52 | 90.2[2] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100 | >85[2] |
| Iridium-Catalyzed | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150 | Up to 93[2] |
| Microwave-Assisted | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | Not Specified (300W) | 88-95[2] |
Visualizations
Caption: A general troubleshooting workflow for low-yield pyrimidine synthesis.
Caption: Competing pathways in the Biginelli reaction.
Caption: Key regulatory points in the de novo pyrimidine synthesis pathway.[1][3][4][5]
References
Technical Support Center: Scaling Up the Synthesis of 2,5,6-Trichloropyrimidin-4-amine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of 2,5,6-trichloropyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of chlorinated aminopyrimidines?
Common starting materials for the synthesis of chlorinated pyrimidines are often hydroxy- or aminopyrimidines. For instance, barbituric acid is a common precursor for 2,4,6-trichloropyrimidine.[1][2][3][4] For amino-substituted dichloropyrimidines, 4-aminouracil is a frequently used starting material.[5][6]
Q2: What are the primary challenges when scaling up the chlorination of pyrimidines?
Scaling up the chlorination of pyrimidines, particularly with phosphorus oxychloride (POCl₃), presents several challenges. These include managing the exothermic nature of the reaction, dealing with low and inconsistent yields, the formation of difficult-to-remove impurities and tars, and handling the corrosive and hazardous nature of the reagents.[7][8][9]
Q3: How can the yield of the chlorination reaction be improved?
Several strategies can be employed to enhance the yield of the chlorination reaction. The use of additives, such as N,N-diethylaniline, N,N-dimethylaniline, quinoline, or a quaternary ammonium chloride, with POCl₃ has been shown to significantly improve yields.[2][8] Another effective method is the use of a Vilsmeier-Haack reagent, which can lead to higher yields under milder reaction conditions.[8][10] In some cases, solvent-free conditions or using a large excess of the chlorinating agent can be beneficial, though this may complicate the purification process.[8][9]
Q4: What are typical side products, and how can their formation be minimized?
A significant side product in these reactions is the formation of tarry precipitates, which are complex polymeric materials resulting from the degradation of the pyrimidine ring.[8] To minimize these, it is crucial to maintain careful control of the reaction temperature to prevent overheating.[7][8][11] Employing milder reaction conditions, such as those used in the Vilsmeier-Haack approach, can also reduce tar formation.[8]
Q5: What are the safety precautions to consider during the quenching of POCl₃?
The quenching of excess phosphorus oxychloride is a highly exothermic process that releases HCl gas.[5] It is critical to perform this step in a well-ventilated fume hood. The reaction mixture should be added slowly to crushed ice or ice-water with vigorous stirring.[5][7] For larger-scale operations, a "reverse quench," where the reaction mixture is slowly added to a cooled, well-stirred aqueous solution of a base like sodium bicarbonate, is recommended to better control the exotherm.[7]
Troubleshooting Guides
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SYN-001 | Low or Inconsistent Yield | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Consider using a milder chlorinating agent or the Vilsmeier-Haack reagent to reduce degradation.[8][10] - Optimize the reaction temperature; for larger scales, a continuous-flow reactor can offer precise temperature control.[7] |
| SYN-002 | Uncontrolled Exothermic Reaction | - Too rapid addition of POCl₃. - Inadequate cooling capacity for the reaction scale. - Rapid quenching of excess POCl₃. | - Add POCl₃ dropwise to the cooled starting material with vigorous stirring.[7] - Ensure the reactor's cooling system is sufficient for the scale of the reaction.[11] - Perform a "reverse quench" by slowly adding the reaction mixture to a cooled basic solution.[7] |
| SYN-003 | Product is Contaminated with Residual Phosphorus Compounds | - Incomplete removal of excess POCl₃. - Incomplete hydrolysis of phosphorus byproducts. | - After quenching, ensure the pH is adjusted to be slightly basic (pH 8-9) to facilitate the hydrolysis of phosphorus compounds.[7] - Thoroughly wash the isolated product with water.[5] |
| SYN-004 | Difficulty in Product Isolation/Purification | - Formation of insoluble amine salts. - Coprecipitation of inorganic salts during workup. - Formation of tars. | - Adjust the pH to 8-9 after quenching to ensure the product is in its free base form.[7][11] - Recrystallize the crude product from a suitable solvent system to remove inorganic salts and other impurities.[7] - Use milder reaction conditions to prevent tar formation.[8] |
Experimental Protocols
General Protocol for Chlorination of a Hydroxypyrimidine Derivative
This protocol is a generalized procedure based on the synthesis of similar chlorinated pyrimidines and should be optimized for the specific synthesis of this compound.
1. Reaction Setup:
-
In a fume hood, equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber, and a dropping funnel.
-
Add the starting hydroxypyrimidine (1.0 eq) to the flask.
2. Reagent Addition:
-
Cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride (5-10 eq) dropwise through the dropping funnel with vigorous stirring, ensuring the internal temperature is maintained below 20°C.[7]
3. Reaction:
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours.[7]
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
4. Workup:
-
Cool the reaction mixture to room temperature.
-
In a separate, well-stirred vessel containing crushed ice, carefully and slowly pour the reaction mixture onto the ice.[7]
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is 8-9.[7]
5. Isolation and Purification:
-
If the product precipitates, filter the solid using a Büchner funnel and wash with cold water.[5]
-
If the product is soluble, extract it with a suitable organic solvent like ethyl acetate.
-
Dry the crude product or the combined organic extracts.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure chlorinated pyrimidine.[7]
Quantitative Data
Table 1: Summary of Yields for Related Chlorinated Pyrimidines
| Product | Starting Material | Key Reagents | Reported Yield | Reference |
| 2,4,6-Trichloropyrimidine | Barbituric acid | POCl₃, PCl₃, Cl₂ | 92.4% | [1] |
| 2,4,6-Trichloropyrimidine | Barbituric acid | POCl₃, N,N-diethylaniline, N,N-dimethylaniline, quinoline | 80-92% | [2] |
| 4-Amino-2,6-dichloropyrimidine | 4-aminouracil | POCl₃, N,N-diethylaniline | 27% | [5][6] |
| 2,5-Dichloro-4,6-pyrimidinediamine | 2,5-diamino-4,6-dihydroxypyrimidine hemisulfate | Vilsmeier reagent | 76% | [10] |
Visualizations
Caption: General experimental workflow for the chlorination of a hydroxypyrimidine.
Caption: Troubleshooting guide for addressing low reaction yield.
References
- 1. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 2. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 3. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 4. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
identifying byproducts in the synthesis of 2,5,6-Trichloropyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,5,6-Trichloropyrimidin-4-amine. The information provided is based on established principles of pyrimidine chemistry and data from related syntheses.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the selective amination of 2,4,5,6-tetrachloropyrimidine.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low yield of the desired this compound | - Incomplete reaction. - Formation of multiple byproducts. - Suboptimal reaction temperature. - Inefficient purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; lower temperatures may improve selectivity, while higher temperatures may drive the reaction to completion. - Use a slight excess of the aminating agent. - Employ column chromatography for purification to effectively separate the product from byproducts. |
| SYN-002 | Presence of isomeric byproduct (2-amino-4,5,6-trichloropyrimidine) | - Lack of regioselectivity in the amination reaction. The chlorine atoms at positions 4 and 6 are generally more reactive towards nucleophilic aromatic substitution than the one at position 2. However, reaction conditions can influence this. | - Carefully control the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable product. - The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., polar aprotic vs. protic). - Consider using a protected amine or a specific aminating reagent that enhances selectivity for the 4-position. |
| SYN-003 | Formation of di- and tri-substituted byproducts | - Excess of the aminating agent. - Prolonged reaction time or high temperature. | - Use a stoichiometric amount or a slight excess of the aminating agent. - Monitor the reaction closely and stop it once the starting material is consumed to a satisfactory level. - Lowering the reaction temperature can help to minimize over-reaction. |
| SYN-004 | Presence of unreacted 2,4,5,6-tetrachloropyrimidine | - Insufficient reaction time or temperature. - Inadequate amount of aminating agent. | - Increase the reaction time and/or temperature. - Ensure at least a stoichiometric amount of the aminating agent is used. |
| SYN-005 | Formation of a hydroxylated byproduct (2,5,6-trichloropyrimidin-4-ol) | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common precursor is 2,4,5,6-tetrachloropyrimidine. The synthesis involves a selective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms with an amino group.
Q2: Which chlorine atom on 2,4,5,6-tetrachloropyrimidine is the most reactive towards amination?
In general, the chlorine atoms at the 4- and 6-positions of the pyrimidine ring are more activated towards nucleophilic attack than the chlorine at the 2-position. The chlorine at the 5-position is the least reactive. Therefore, amination is most likely to occur at the 4- or 6-position.
Q3: How can I confirm the identity of the main product and the byproducts?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To determine the structure of the main product and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify the impurities.
Q4: What purification methods are most effective for isolating this compound?
Flash column chromatography using a silica gel stationary phase is a common and effective method for separating the desired product from unreacted starting material and byproducts. The choice of eluent will depend on the polarity of the compounds, but a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. Recrystallization can also be an effective final purification step.
Q5: Are there any safety precautions I should take during this synthesis?
Yes. Chlorinated pyrimidines and their derivatives can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2,4,5,6-Tetrachloropyrimidine
-
Ammonia solution (e.g., 7N in methanol) or another aminating agent
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 2,4,5,6-tetrachloropyrimidine (1.0 eq) in the chosen anhydrous solvent.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the ammonia solution (1.0-1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the determined reaction time (monitor by TLC or HPLC).
-
Work-up: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Characterize the purified product by NMR and MS to confirm its identity and purity.
Visualization of Experimental Workflow and Troubleshooting Logic
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
solvent effects on the regioselectivity of amination of trichloropyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the amination of trichloropyrimidines. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in overcoming common challenges and optimizing reaction outcomes, with a particular focus on the impact of solvent choice on regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the monosubstitution of 2,4,6-trichloropyrimidine with an amine?
A1: The monosubstitution of 2,4,6-trichloropyrimidine with an amine typically yields a mixture of two primary isomers: 4-amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine. The ratio of these products is highly dependent on the reaction conditions, particularly the solvent.
Q2: Which position on the 2,4,6-trichloropyrimidine ring is generally more reactive towards nucleophilic aromatic substitution (SNAr)?
A2: In SNAr reactions of 2,4,6-trichloropyrimidine, the C4 and C6 positions are generally more reactive than the C2 position. This is attributed to the greater ability of the para and ortho nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at the C4/C6 positions.
Q3: How does the choice of solvent influence the regioselectivity of the amination reaction?
A3: The solvent plays a crucial role in determining the ratio of C4 to C2 substituted products. Polar protic solvents, such as ethanol, tend to favor the formation of the 4-amino-2,6-dichloropyrimidine isomer.[1] In contrast, less polar or aprotic solvents may lead to different isomer ratios.
Q4: Can palladium catalysts be used to control the regioselectivity of amination?
A4: Yes, palladium catalysis can significantly influence the regioselectivity of amination reactions on dichloropyrimidines and trichloropyrimidines.[2][3] For instance, palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines has been shown to strongly favor the formation of the C4-substituted product.[2] Interestingly, in some cases, high regioselectivity for the C4 position can be achieved with aromatic amines even without a catalyst.[2]
Q5: What is the role of a strong base, such as LiHMDS, in these reactions?
A5: A strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) can be used to deprotonate the amine nucleophile. This increases the nucleophilicity of the amine, which can lead to faster reactions and, in some cases, improved regioselectivity, even at low temperatures.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of C4 and C2 Isomers)
-
Symptom: You are obtaining a mixture of 4-amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine, and the desired isomer is the minor product.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is the most critical factor influencing regioselectivity. If you are aiming for the C4-substituted product, consider using a polar protic solvent like ethanol.[1] For C2 selectivity, a less polar or aprotic solvent might be more suitable, although this is less commonly observed. A systematic screen of solvents is recommended.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity. Reactions at room temperature or even 0 °C should be attempted.
-
Nucleophile Concentration: Ensure that the amine is not used in a large excess, as this can sometimes lead to disubstitution products and affect the regioselectivity of the initial substitution.
-
Catalysis: For certain substrates, employing a palladium catalyst with an appropriate ligand can direct the substitution to a specific position.[2][3]
-
Issue 2: Low or No Product Yield
-
Symptom: The reaction is not proceeding to completion, or the yield of the desired aminated product is low.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure that the trichloropyrimidine and the amine are of high purity. Impurities can interfere with the reaction.
-
Anhydrous Conditions: For reactions involving strong bases like LiHMDS, ensure that the solvent and all glassware are scrupulously dry. Water can quench the base and inhibit the reaction.
-
Base Strength: If using a weak base (e.g., K₂CO₃, Et₃N) with a weakly nucleophilic amine, the reaction may be slow. Consider switching to a stronger, non-nucleophilic base like NaH or LiHMDS to facilitate the deprotonation of the amine.
-
Reaction Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature may improve the rate and yield. However, be mindful that higher temperatures can also decrease regioselectivity.
-
Degassing: For palladium-catalyzed reactions, ensure that the reaction mixture is properly degassed to remove oxygen, which can deactivate the catalyst.
-
Issue 3: Formation of Disubstituted Products
-
Symptom: You are observing the formation of significant amounts of di- or tri-aminated pyrimidines.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of the trichloropyrimidine to the amine, or a slight excess of the trichloropyrimidine.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting trichloropyrimidine is consumed. Extended reaction times can promote further substitution.
-
Temperature: Running the reaction at a lower temperature can help to minimize over-reaction.
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Amination of 2,4,6-Trichloropyrimidine with Aniline
| Solvent | C4/C2 Isomer Ratio | Reference |
| Ethanol | ~10:1 | [2] |
| Toluene | Varies | [4] |
| Decaline | Varies | [4] |
| Dioxane | Varies | [1] |
Note: The exact isomer ratios can be influenced by other reaction parameters such as temperature and the specific amine used.
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Amination of 2,4,6-Trichloropyrimidine in Ethanol
This protocol is a general guideline for the synthesis of 4-amino-2,6-dichloropyrimidines, which are often the major products when using ethanol as a solvent.[1]
-
Materials:
-
2,4,6-Trichloropyrimidine
-
Amine (1 equivalent)
-
Ethanol (anhydrous)
-
Triethylamine (or another suitable non-nucleophilic base, 1.1 equivalents)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloropyrimidine in anhydrous ethanol.
-
Add the amine (1 equivalent) to the solution.
-
Add triethylamine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to separate the C4 and C2 isomers.
-
Protocol 2: Amination of 2,4,5-Trichloropyrimidine
Detailed experimental protocols for the amination of 2,4,5-trichloropyrimidine are less commonly reported. However, a general approach based on SNAr chemistry can be applied.
-
Materials:
-
2,4,5-Trichloropyrimidine
-
Amine (1 equivalent)
-
Aprotic solvent (e.g., Dichloroethane, Toluene)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve 2,4,5-trichloropyrimidine in the chosen aprotic solvent in a reaction vessel.
-
Add the amine (1 equivalent) followed by the base (e.g., DIPEA, 1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
References
Validation & Comparative
Comparative NMR Analysis of 2,5,6-Trichloropyrimidin-4-amine
A detailed guide for researchers, scientists, and drug development professionals on the 1H and 13C NMR spectroscopic analysis of 2,5,6-Trichloropyrimidin-4-amine, with a comparative look at pyrimidine and 4-aminopyrimidine.
This guide provides a comprehensive overview of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Due to the absence of publicly available experimental spectra for the target compound, this analysis is based on established NMR principles and a comparative study with the structurally related compounds, pyrimidine and 4-aminopyrimidine. This guide is intended to assist researchers in the identification, characterization, and purity assessment of this and similar heterocyclic compounds.
Predicted and Comparative NMR Data
The following table summarizes the predicted 1H and 13C NMR chemical shifts for this compound, alongside the experimental data for pyrimidine and 4-aminopyrimidine for comparative purposes.
| Compound | Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| This compound | 2 | - | ~158 |
| 4 | - | ~155 | |
| 5 | - | ~120 | |
| 6 | - | ~150 | |
| NH2 | ~7.0-8.0 (broad singlet) | - | |
| Pyrimidine [1][2][3] | 2 | 9.26 | 157.4 |
| 4,6 | 8.78 | 158.4 | |
| 5 | 7.36 | 121.8 | |
| 4-Aminopyrimidine [4][5] | 2 | 8.45 | 157.1 |
| 5 | 6.57 | 108.9 | |
| 6 | 8.16 | 155.3 | |
| NH2 | 6.4 (broad singlet) | - |
Analysis and Prediction for this compound:
-
1H NMR Spectrum: The proton NMR spectrum of this compound is predicted to be relatively simple. The only expected signal is a broad singlet corresponding to the two protons of the amine group (-NH2). This signal is anticipated to appear in the downfield region, likely between 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing chlorine atoms. The absence of any C-H bonds on the pyrimidine ring means no other signals will be present in the aromatic region.
-
13C NMR Spectrum: The 13C NMR spectrum is expected to show four distinct signals for the four carbon atoms of the pyrimidine ring.
-
C2, C4, and C6: These carbons are bonded to nitrogen and, in the case of C2 and C6, also to chlorine. These factors will cause significant deshielding, leading to chemical shifts in the range of 150-160 ppm.
-
C5: This carbon is bonded to a chlorine atom and is situated between two other carbons. Its chemical shift is predicted to be the most upfield of the ring carbons, likely around 120 ppm.
-
Experimental Protocols
A general protocol for acquiring high-quality 1H and 13C NMR spectra of pyrimidine derivatives is outlined below.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[6]
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final solution depth in the NMR tube should be approximately 4-5 cm.
1H NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl3 at 7.26 ppm, DMSO-d6 at 2.50 ppm).
-
Integrate all signals.
-
13C NMR Spectroscopy:
-
Spectrometer: A spectrometer with a carbon-observe probe is required.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
-
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of an organic compound like this compound.
Caption: Workflow for NMR spectroscopic analysis.
References
- 1. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 2. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Aminopyrimidine(591-54-8) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.latech.edu [chem.latech.edu]
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of 2,5,6-Trichloropyrimidin-4-amine and 4-Aminopyrimidine
For researchers, scientists, and drug development professionals, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing a molecular fingerprint through fragmentation analysis. This guide offers a comparative look at the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,5,6-Trichloropyrimidin-4-amine against the experimentally determined fragmentation of the simpler, related molecule, 4-Aminopyrimidine.
Due to the absence of published experimental mass spectra for this compound, this guide presents a theoretically derived fragmentation pattern. This prediction is grounded in established principles of mass spectrometry, considering the influence of the pyrimidine core, and the chloro- and amino-substituents. By contrasting this with the known fragmentation of 4-Aminopyrimidine, researchers can gain insights into the expected fragmentation pathways and the impact of chlorination on the molecule's stability and fragmentation behavior.
Comparative Fragmentation Analysis
The following table summarizes the predicted major fragments for this compound and the observed fragments for 4-Aminopyrimidine. The predicted fragments for the trichlorinated compound are based on the likely cleavage points, including the loss of chlorine atoms and fragmentation of the pyrimidine ring. The data for 4-Aminopyrimidine is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3][4]
| m/z | Predicted Fragment Ion (this compound) | Observed Fragment Ion (4-Aminopyrimidine) | Interpretation |
| 197/199/201 | [C₄Cl₃N₃H₂]⁺ | - | Molecular Ion (M⁺) of this compound, showing the characteristic isotopic pattern for three chlorine atoms. |
| 162/164/166 | [C₄Cl₂N₃H₂]⁺ | - | Loss of a chlorine radical (•Cl) from the molecular ion. |
| 127/129 | [C₄ClN₃H₂]⁺ | - | Successive loss of a second chlorine radical. |
| 95 | - | [C₄H₅N₃]⁺ | Molecular Ion (M⁺) of 4-Aminopyrimidine.[1] |
| 68 | - | [C₃H₄N₂]⁺ | Loss of hydrogen cyanide (HCN) from the molecular ion of 4-Aminopyrimidine. |
| 41 | - | [C₂H₃N]⁺ | Further fragmentation of the pyrimidine ring in 4-Aminopyrimidine. |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is anticipated to be initiated by the ionization of a lone pair electron, likely from one of the nitrogen atoms. The resulting molecular ion is expected to undergo a series of fragmentation steps, primarily involving the sequential loss of chlorine atoms, which are good leaving groups. Further fragmentation of the pyrimidine ring is also plausible.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following provides a general methodology for acquiring a mass spectrum using a standard electron ionization mass spectrometer.[5][6][7]
-
Sample Introduction: A small amount of the solid or liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized under a high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The excess energy imparted to the molecular ion often causes it to break apart into smaller, charged fragments. This fragmentation is a reproducible process that is characteristic of the molecule's structure.
-
Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Representation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
References
- 1. 4-Aminopyrimidine [webbook.nist.gov]
- 2. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminopyrimidine [webbook.nist.gov]
- 4. 4-Aminopyrimidine [webbook.nist.gov]
- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
A Comparative Guide to the Reactivity of 2,4,6-trichloropyrimidine versus 2,5,6-Trichloropyrimidin-4-amine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2,4,6-trichloropyrimidine and 2,5,6-Trichloropyrimidin-4-amine, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr). Understanding the nuanced differences in reactivity between these two molecules is crucial for the strategic design and synthesis of novel pharmaceutical compounds and other functional organic materials. This comparison is supported by established principles of heterocyclic chemistry and available experimental data for related compounds.
Introduction to the Compounds
2,4,6-trichloropyrimidine is a highly reactive heterocyclic compound widely employed as a versatile building block in organic synthesis. The pyrimidine ring, an electron-deficient heterocycle, is rendered even more electrophilic by the presence of three electron-withdrawing chlorine atoms. This high degree of electrophilicity makes it an excellent substrate for SNAr reactions with a variety of nucleophiles.
This compound , on the other hand, is a derivative of 2,4,6-trichloropyrimidine where the chlorine atom at the C4 position has been substituted with an amino group. The introduction of this electron-donating amino group significantly modulates the electronic properties of the pyrimidine ring, thereby altering its reactivity towards nucleophiles.
| Compound | Structure |
| 2,4,6-trichloropyrimidine | |
| This compound |
Comparative Analysis of Reactivity
The reactivity of chloropyrimidines in SNAr reactions is primarily governed by the electrophilicity of the carbon atoms bearing the chlorine atoms and the stability of the Meisenheimer intermediate formed upon nucleophilic attack.
Reactivity of 2,4,6-trichloropyrimidine
The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. The three chlorine atoms in 2,4,6-trichloropyrimidine further withdraw electron density from the ring through their inductive effect, making the carbon atoms at positions 2, 4, and 6 highly susceptible to nucleophilic attack.[1]
The general order of reactivity for the chlorine atoms in 2,4,6-trichloropyrimidine towards nucleophilic substitution is:
C4(6) > C2 > C5 [2]
This regioselectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the positions para (C4/C6) or ortho (C2) to the ring nitrogens.[1] Attack at the C5 position is significantly less favored.
Reactivity of this compound
The introduction of an amino group at the C4 position in this compound has a profound impact on the reactivity of the remaining chlorine atoms at the C2, C5, and C6 positions. The amino group is a strong electron-donating group through resonance, which counteracts the electron-withdrawing effects of the ring nitrogens and the remaining chlorine atoms. This electron donation deactivates the pyrimidine ring towards nucleophilic attack compared to its trichloro counterpart.[1][3]
The expected order of reactivity of the remaining chlorine atoms in this compound is:
C6 > C2 >> C5
-
C6-Cl: The chlorine at the C6 position is still activated by the adjacent ring nitrogen and is the most likely site for nucleophilic attack, although its reactivity is diminished compared to the C4/C6 positions in 2,4,6-trichloropyrimidine.
-
C2-Cl: The chlorine at the C2 position is also activated by both ring nitrogens, but the deactivating effect of the amino group at C4 is more pronounced at this position.
-
C5-Cl: The chlorine at the C5 position is the least reactive. The C5 position in pyrimidines is generally the least electrophilic, and the deactivating effect of the C4-amino group further reduces its susceptibility to nucleophilic attack.[2]
Data Presentation
Direct comparative quantitative data for the reactivity of 2,4,6-trichloropyrimidine and this compound under identical conditions is scarce in the literature. However, we can infer the relative reactivity from studies on similar compounds. The following table summarizes the key factors influencing their reactivity.
| Feature | 2,4,6-trichloropyrimidine | This compound |
| Electronic Nature of Substituents | Three electron-withdrawing chloro groups. | Two electron-withdrawing chloro groups and one electron-donating amino group. |
| Overall Ring Electrophilicity | High | Significantly reduced due to the electron-donating amino group. |
| Most Reactive Site for SNAr | C4 and C6 positions. | C6 position. |
| Least Reactive Site for SNAr | C5 position (if present). | C5 position. |
| Expected Overall Reactivity | High | Low |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below is a representative protocol for a nucleophilic aromatic substitution reaction on 2,4,6-trichloropyrimidine.
Representative Experimental Protocol: Synthesis of 4-Anilino-2,6-dichloropyrimidine
Materials:
-
2,4,6-trichloropyrimidine
-
Aniline
-
Ethanol
-
Triethylamine (or other suitable base)
Procedure:
-
A solution of 2,4,6-trichloropyrimidine (1.0 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Aniline (1.0 to 1.2 equivalents) and a base such as triethylamine (1.2 equivalents) are added to the solution.
-
The reaction mixture is heated to reflux and stirred for a specified period (e.g., 2-6 hours), while the progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-anilino-2,6-dichloropyrimidine.
Note: The regioselectivity of this reaction can be influenced by the solvent and the electronic properties of the aniline nucleophile.[4]
Mandatory Visualization
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2,4,6-trichloropyrimidine.
Caption: Logical relationship of factors influencing the reactivity of the two pyrimidine compounds.
References
Comparative Biological Activity of Pyrimidine Derivatives: A Focus on 2,5,6-Trichloropyrimidin-4-amine and Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The nature and position of substituents on the pyrimidine ring profoundly influence the biological activity of these derivatives.
Comparative Anticancer Activity of Pyrimidine Derivatives
The anticancer potential of pyrimidine derivatives is a significant area of research. Modifications to the pyrimidine core can alter a molecule's affinity for biological targets, its pharmacokinetic properties, and its overall efficacy. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines, providing a quantitative comparison of their performance.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) | Walker 256 carcinosarcoma | Potent inhibitor | [1] |
| Quinazoline-chalcone 14g | K-562 (leukemia) | 0.622 - 1.81 | [2][3] |
| RPMI-8226 (leukemia) | 0.622 - 1.81 | [2][3] | |
| HCT-116 (colon cancer) | 0.622 - 1.81 | [2][3] | |
| LOX IMVI (melanoma) | 0.622 - 1.81 | [2][3] | |
| MCF7 (breast cancer) | 0.622 - 1.81 | [2][3] | |
| Pyrimidodiazepine 16c | 10 different cancer cell lines | Highly cytotoxic (10-fold > doxorubicin) | [2][3] |
| 4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine (6) | HCT116 (colon cancer) | 89.24 ± 1.36 | [4] |
| MCF7 (breast cancer) | 89.37 ± 1.17 | [4] | |
| 2-phenol-4-chlorophenyl-6-aryl pyridines (compounds 27-37, 39) | T47D (breast cancer) | 0.68 - 1.25 | [5] |
Comparative Antimicrobial Activity of Pyrimidine Derivatives
Pyrimidine derivatives have also demonstrated significant potential as antimicrobial agents. The substitution pattern on the pyrimidine ring is crucial for determining the spectrum and potency of antimicrobial activity. The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of various pyrimidine derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 6-Chloro-2,4-diamino pyrimidine | Staphylococcus aureus | Low activity | [6] |
| Escherichia coli | Low activity | [6] | |
| Bacillus cereus | Low activity | [6] | |
| Streptococcus spp. | Low activity | [6] | |
| Klebsiella spp. | Low activity | [6] | |
| Salmonella spp. | Low activity | [6] | |
| Aspergillus multi | Low activity | [6] | |
| Aspergillus niger | Low activity | [6] | |
| Candida albicans | Low activity | [6] | |
| 2,4,5-trichloropyrimidine | Various fungi | Outstanding activity | [4] |
| 4,5,6-trichloropyrimidine | Various fungi | Outstanding activity | [4] |
| 2-chloromethyl-4,5,6-trichloropyrimidine | Various fungi | Outstanding activity | [4] |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | 10.5 (EC50) | |
| 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) | Various pathogenic bacteria | 4 - 15 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the anticancer and antimicrobial activities of pyrimidine derivatives, based on methods described in the cited literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of MTT into formazan crystals by living cells, which determines mitochondrial activity. Since formazan is a purple-colored salt, the color intensity can be measured by a spectrophotometer, and the cell viability can be assessed.
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., HCT116, MCF7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrimidine derivatives) and a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included. The plates are incubated for a further 48-72 hours.[4]
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible growth. The lowest concentration of the agent that inhibits growth is the MIC.
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized signaling pathway targeted by anticancer pyrimidine derivatives.
Caption: A typical experimental workflow for the synthesis and biological evaluation of novel compounds.
References
- 1. Page loading... [guidechem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Antifungal activity of ring poly-chlorinated pyrimidines: structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes [mdpi.com]
- 5. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Crystallographic Analysis of Aminopyrimidine Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecular compounds is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography provides the definitive method for elucidating these structures. This guide offers a comparative analysis of the crystallographic data for derivatives of aminopyrimidine, providing a key reference for those working with this important chemical scaffold.
While a crystal structure for the specific molecule 2,5,6-Trichloropyrimidin-4-amine is not publicly available, this guide presents a detailed comparison with structurally related aminopyrimidine derivatives for which crystallographic data have been determined. The following sections provide a comparative overview of their crystal structures, detailed experimental protocols for X-ray diffraction studies, and a visualization of the crystallographic workflow.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for selected aminopyrimidine derivatives. These compounds offer insights into the effects of different substituents on the crystal packing and molecular geometry of the pyrimidine core.
| Compound | 2-Amino-4,6-dichloropyrimidine [1][2] | 2,4,6-Triaminopyrimidine |
| Chemical Formula | C₄H₃Cl₂N₃ | C₄H₇N₅ |
| Molecular Weight | 163.99 g/mol | 125.1 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/n |
| Unit Cell Dimensions | ||
| a | 32.060(4) Å | 10.348(3) Å |
| b | 3.8045(6) Å | 9.551(2) Å |
| c | 21.302(3) Å | 12.464(9) Å |
| α | 90° | 90° |
| β | 102.193(7)° | 112.27(4)° |
| γ | 90° | 90° |
| Volume (V) | 2539.6(6) ų | 1140.0 ų |
| Molecules per Unit Cell (Z) | 16 | 8 |
Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction involves a series of precise steps, from crystal growth to data analysis. The general protocol followed for the aminopyrimidine derivatives cited in this guide is outlined below.
1. Crystallization: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For aminopyrimidine derivatives, which are often soluble in organic solvents, slow evaporation and vapor diffusion are common crystallization techniques.[3][4]
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/ethanol) is prepared. The solvent is allowed to evaporate slowly in a dust-free environment, leading to the gradual formation of crystals.
-
Vapor Diffusion: The compound is dissolved in a small amount of a "good" solvent in a small, open vial. This vial is then placed in a larger, sealed container that contains a volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility, promoting crystallization.[3][4] For compounds soluble only in high-boiling point solvents like DMF or DMSO, anti-solvent vapor diffusion is a particularly effective technique.[4]
2. Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. A full sphere of data is collected by rotating the crystal.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map, and the structure is refined using least-squares methods to improve the agreement between the observed and calculated structure factors.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like an aminopyrimidine derivative.
Caption: A generalized workflow for the determination of small molecule crystal structures.
This guide provides a foundational comparison of the crystallographic features of aminopyrimidine derivatives. For more in-depth analysis, researchers are encouraged to consult the original crystallographic publications and the Cambridge Structural Database (CSD).
References
A Comparative Guide to Analytical Techniques for Purity Assessment of 2,5,6-Trichloropyrimidin-4-amine
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 2,5,6-Trichloropyrimidin-4-amine is of paramount importance. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of key analytical techniques for the robust purity assessment of this compound, complete with experimental protocols and comparative data.
The primary analytical techniques for determining the purity of this compound and identifying potential impurities include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required level of sensitivity, and whether absolute quantification is necessary.
| Technique | Principle | Advantages | Limitations | Typical Purity Range (%) |
| HPLC-UV | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase, with detection by UV absorbance. | High resolution for separating closely related impurities. Widely available and versatile for a broad range of compounds. | Requires a chromophore for UV detection. Purity is typically determined by area percent, which assumes equal detector response for all components. | 98.0 - 99.9 |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Excellent for identifying and quantifying volatile and semi-volatile impurities. Provides structural information for impurity identification through mass spectra. | Not suitable for non-volatile or thermally labile compounds; may require derivatization, which can introduce analytical errors. | 97.5 - 99.8 |
| qNMR | Quantification based on the integral of NMR signals of the analyte relative to a certified internal standard. | Provides a direct, absolute measure of purity without the need for a specific reference standard for the analyte. Highly accurate and precise. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer and a suitable internal standard that does not overlap with analyte signals. | 98.5 - 99.9+ |
Hypothetical Quantitative Data Comparison
The following table presents a hypothetical comparison of purity assessment results for a single batch of this compound using the three analytical techniques.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Retention Time / Chemical Shift (Analyte) | 4.52 min | 8.76 min | 7.85 ppm (singlet) |
| Main Peak Area / Integral | 99.50% | 99.25% | (Relative to internal standard) |
| Known Impurity 1 (e.g., dichlorinated amine) | 0.25% (at 3.89 min) | 0.40% (at 7.91 min) | Not detected |
| Unknown Impurity 2 | 0.15% (at 5.12 min) | 0.20% (at 9.34 min) | Not applicable |
| Volatile Solvent Residue (e.g., Acetone) | Not applicable | 0.15% (at 2.11 min) | Detected, not quantified |
| Calculated Purity | 99.50% | 99.25% | 99.6% (absolute) |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar halogenated aromatic amines and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., Dichloromethane).
-
If derivatization is required to improve volatility, a suitable silylating agent (e.g., BSTFA with 1% TMCS) can be used. The reaction is typically carried out at 60-70 °C for 30 minutes.
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d6).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Visualizing the Workflow and Method Comparison
To further aid in the understanding of the analytical process and the relationship between the different techniques, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical comparison of analytical techniques for purity assessment.
A Comparative Study of Palladium Catalysts for the C-N Coupling of 2,5,6-Trichloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a critical endeavor in medicinal chemistry, given its prevalence in a wide array of pharmacologically active molecules. Among the various pyrimidine scaffolds, 2,5,6-trichloropyrimidin-4-amine presents a versatile platform for the synthesis of novel compounds through selective C-N bond formation. The choice of an appropriate palladium catalyst is paramount to achieving high yields, selectivity, and reproducibility in the coupling of amines to this polychlorinated scaffold. This guide provides an objective comparison of various palladium catalyst systems for the C-N coupling of this compound, supported by representative experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the C-N coupling of this compound is highly dependent on the interplay between the palladium precursor, the ligand, the base, and the solvent system. The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand play a crucial role in facilitating the catalytic cycle, which includes oxidative addition, amine coordination, deprotonation, and reductive elimination.
Given the presence of multiple chlorine substituents on the pyrimidine ring, regioselectivity is a key challenge. The chlorine atoms at the C2, C5, and C6 positions exhibit different reactivities, which can be influenced by the choice of catalyst and reaction conditions. Generally, the C6 and C2 positions are more susceptible to nucleophilic attack in palladium-catalyzed aminations. Careful optimization is often required to achieve selective mono-amination.
The following table summarizes the performance of several common palladium catalyst systems for the Buchwald-Hartwig amination of polychloropyrimidines, providing a baseline for catalyst selection for this compound.
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Regioselectivity |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 2-6 | 85-95 | Good selectivity for C6/C2 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 12-24 | 75-90 | Moderate to good selectivity |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | t-BuOH | 100 | 8-16 | 80-92 | Good selectivity for C6/C2 |
| [Pd(allyl)Cl]₂ / Josiphos | LiHMDS | THF | 80 | 6-12 | 70-85 | Substrate dependent |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 120 | 24 | 50-70 | Lower selectivity |
Note: The data presented is a synthesis of information from studies on analogous polychlorinated pyrimidines and serves as a representative guide. Actual yields and selectivities may vary depending on the specific amine coupling partner and reaction conditions.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and optimization of synthetic procedures. Below are representative experimental protocols for the Buchwald-Hartwig amination of this compound using different palladium catalyst systems.
Protocol 1: Buchwald-Hartwig Amination using Pd₂(dba)₃ / XPhos
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a nitrogen-filled glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add this compound and the corresponding amine.
-
Add anhydrous toluene to the tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using Pd(OAc)₂ / RuPhos
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Add this compound and the amine.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the mixture at 110 °C for 12-24 hours with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed C-N coupling.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Guide to the Kinase Inhibitory Activity of 2,6-Dichloropyrimidin-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory activity of a series of pyrimidine-based compounds, specifically focusing on analogs derived from a 2,4,6-trichloropyrimidine precursor, which yield 2,6-dichloropyrimidin-4-amine derivatives. These compounds have been investigated for their potential as kinase inhibitors, a class of molecules crucial in cancer therapy and other diseases. This document summarizes their inhibitory potency, details the experimental methods used for their evaluation, and visualizes the relevant biological pathways and experimental workflows.
Inhibitory Activity of 2,6-Dichloropyrimidin-4-amine Analogs against Aurora A Kinase
A series of pyrimidine-based derivatives were synthesized and evaluated for their ability to inhibit Aurora A kinase, a key regulator of cell division that is often overexpressed in cancers. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values denote higher potency.
The synthesis of these compounds began with 2,4,6-trichloropyrimidine, which, through a nucleophilic aromatic substitution reaction with 3-amino-5-methylpyrazole, yielded 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine[1][2]. This intermediate was then further modified to produce a variety of analogs. The table below summarizes the in vitro inhibitory activities of selected analogs against Aurora A kinase.
| Compound ID | Structure | Aurora A IC50 (nM)[2] |
| 7 | (S)-(4-chlorophenyl)(3-((4-((5-methyl-1H-pyrazol-3-yl)amino)-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 34.5 ± 4.1 |
| 10 | (S)-(4-chloro-3-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 52.2 ± 8.1 |
| 13 | (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | < 200 |
| 17 | (S)-(4-chloro-2,3-difluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 64.9 ± 13.7 |
Experimental Protocols
Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine[1][2]
-
Reaction Setup: A solution of 2,4,6-trichloropyrimidine (10 g, 54.6 mmol), 3-amino-5-methylpyrazole (7.96 g, 81.9 mmol), and triethylamine (11.4 mL, 81.9 mmol) in tetrahydrofuran (THF, 200 mL) was prepared.
-
Reaction Conditions: The reaction mixture was heated to 50 °C and stirred for 16 hours.
-
Work-up and Purification: The reaction was quenched with brine (100 mL). The aqueous phase was extracted with ethyl acetate (3 x 200 mL). The combined organic extracts were washed with water and brine, dried over magnesium sulfate, and filtered. The solvent was removed under reduced pressure to yield the crude product.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., Aurora A)
-
Kinase-specific peptide substrate
-
Test compounds (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution is typical. Include a DMSO-only vehicle control and a known inhibitor as a positive control.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase enzyme and the specific peptide substrate in the assay buffer.
-
Dispense the kinase reaction mixture into each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Aurora Kinase A - MYC Signaling Pathway
The Aurora A kinase plays a crucial role in cell cycle regulation, in part through its stabilization of the MYC oncoprotein. Inhibition of Aurora A leads to the degradation of MYC, which in turn can suppress tumor growth in MYC-driven cancers[1][2].
Caption: Inhibition of Aurora A by pyrimidine analogs leads to MYC degradation.
References
A Comparative Guide to the Synthetic Validation of 2,5,6-Trichloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes toward the target compound 2,5,6-trichloropyrimidin-4-amine. The synthesis is dissected into a plausible multi-step pathway, with a focus on objectively comparing different methodologies for each key transformation based on yield, purity, and reaction conditions. Detailed experimental protocols for validated steps are provided to support process development and optimization.
Introduction
This compound is a highly functionalized pyrimidine derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its polychlorinated and aminated structure offers multiple points for further chemical modification. A robust and efficient synthetic route is crucial for its availability in research and development. This guide evaluates a likely three-step synthesis, beginning with the formation of the pyrimidine core, followed by regioselective amination and a final chlorination step.
Proposed Synthetic Pathway
The most plausible synthetic route to this compound involves three key stages:
-
Chlorination of Barbituric Acid: Synthesis of the precursor 2,4,6-trichloropyrimidine (TCP).
-
Regioselective Amination: Introduction of an amino group at the C4 position of TCP to yield 4-amino-2,6-dichloropyrimidine.
-
5-Position Chlorination: Chlorination of the C5 position of 4-amino-2,6-dichloropyrimidine to obtain the final product.
Caption: Proposed synthetic pathway to this compound.
Comparison of Synthetic Methodologies
Step 1: Synthesis of 2,4,6-Trichloropyrimidine (TCP)
The synthesis of TCP from barbituric acid is a well-established transformation. The primary differences between methods lie in the choice of catalyst and reaction conditions, which significantly impact yield and purity.
| Method | Chlorinating Agent | Catalyst/Additive | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Method A: Phosphorus Oxychloride | POCl₃ | N,N-Dimethylaniline | Reflux | Not specified | 85 | Not specified | [1] |
| Method B: POCl₃ with PCl₃/Cl₂ | POCl₃, PCl₃, Cl₂ | 1-Methyl-2-pyrrolidone (NMP) | 80 | 7 | 81-92.4 | 97.6-98 | [1] |
| Method C: Composite Catalyst | POCl₃ | N,N-Diethylaniline, N,N-Dimethylaniline, Quinoline | 90-140 | 0.5-4 | 80-92 | >99.5 | [2] |
| Method D: De-acidifying Agent | POCl₃ | N,N-Dimethylformamide (DMF) | 105-115 | 1-3 | 77-80 | >99 (GC) | [3] |
Step 2: Synthesis of 4-Amino-2,6-dichloropyrimidine
Regioselective amination of 2,4,6-trichloropyrimidine is challenging due to the similar reactivity of the C4 and C6 positions. The C2 position is generally less reactive. An alternative route starts from 4-aminouracil.
| Method | Starting Material | Key Reagents | Overall Yield (%) | Key Advantages | Key Disadvantages | Reference(s) |
| Method E: Direct Amination of TCP | 2,4,6-Trichloropyrimidine | Ammonia | Variable | Readily available starting material | Forms a mixture of 2-amino and 4-amino isomers, requiring separation. | [4] |
| Method F: Protected Amination of TCP | 2,4,6-Trichloropyrimidine | N-Sodium Carbamates, then deprotection | Good to Excellent | High regioselectivity for the 4-position. | Requires an additional protection/deprotection step. | [5] |
| Method G: Chlorination of 4-Aminouracil | 4-Aminouracil | Phosphorus oxychloride, N,N-diethylaniline | 27 | Utilizes a different, readily available starting material. | Very low reported yield, challenging synthesis. | [4][6] |
Step 3: Synthesis of this compound
The final step involves the chlorination of the C5 position of 4-amino-2,6-dichloropyrimidine. The pyrimidine ring is activated by the amino group, making it susceptible to electrophilic substitution. However, specific literature for this exact transformation is scarce. General methods for the 5-chlorination of pyrimidines suggest the use of reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
| Method (Proposed) | Chlorinating Agent | Solvent (Typical) | Key Considerations |
| Method H: Electrophilic Chlorination | N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) | Acetonitrile, DMF, or chlorinated solvents | Reaction conditions would need careful optimization to avoid over-chlorination or side reactions with the amino group. |
Experimental Protocols
Protocol for Step 1 (Method C): Synthesis of 2,4,6-Trichloropyrimidine
This method reports high purity and yield using a composite catalyst system.
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline
-
N,N-Dimethylaniline
-
Quinoline
-
Standard reaction glassware
Procedure:
-
Combine barbituric acid and phosphorus oxychloride in a molar ratio between 1:1 and 1:3 in a round-bottom flask equipped with a stirrer and condenser.
-
Add the composite catalyst (N,N-diethylaniline, N,N-dimethylaniline, and quinoline) in an amount of 1 to 3 times the molar amount of barbituric acid.[2]
-
Heat the mixture to 90-140°C with stirring and maintain the reaction for 0.5 to 4 hours.[2]
-
After the reaction is complete, cool the mixture.
-
Isolate the product by steam distillation under reduced pressure. The distillate is cooled to precipitate the solid product.
-
Filter the solid, wash with water, and dry to obtain 2,4,6-trichloropyrimidine.[2]
Protocol for Step 2 (Method G): Synthesis of 4-Amino-2,6-dichloropyrimidine
While this method has a low yield, it provides a direct route from an alternative starting material.
Materials:
-
4-Aminouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline
-
Ethyl acetate
-
Methanol, Diethyl ether
-
Ice
-
Sodium bicarbonate solution
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, combine 4-aminouracil, an excess of phosphorus oxychloride, and N,N-diethylaniline.[4]
-
Heat the mixture to reflux with stirring for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution with a sodium bicarbonate solution.
-
Filter the resulting precipitate and wash with cold water.
-
Wash the solid with a mixture of methanol and diethyl ether to remove residual water and dry at 100°C.[6]
-
The dried crude material is further purified by extraction with boiling ethyl acetate. The combined extracts are evaporated to yield the product.[6] The reported yield for this process is 27%.[6]
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for the synthesis of the key intermediate, 4-amino-2,6-dichloropyrimidine, and the overall logical relationship of the proposed synthetic route.
Caption: Experimental workflow for the synthesis of 4-amino-2,6-dichloropyrimidine.
Caption: Logical relationship of the multi-step synthesis.
Conclusion
The synthesis of this compound is a feasible but challenging multi-step process. The preparation of the 2,4,6-trichloropyrimidine precursor is well-documented, with several high-yielding and high-purity methods available for comparison and selection based on specific laboratory or industrial requirements. The subsequent regioselective amination at the C4 position presents a greater challenge, with a trade-off between direct amination methods that may produce isomeric mixtures and higher-selectivity methods that require additional synthetic steps. The final 5-chlorination step is the least validated in the literature for this specific substrate and will require significant experimental investigation and optimization. This guide provides a solid foundation for researchers to select and develop a synthetic route tailored to their needs.
References
Comparative Guide to HPLC Method Development for 2,5,6-Trichloropyrimidin-4-amine Analysis
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,5,6-Trichloropyrimidin-4-amine with alternative analytical approaches. The content is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to aid in method selection and development.
Introduction to Analytical Challenges
This compound is a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Its accurate and precise quantification is crucial for quality control, impurity profiling, and stability studies. The development of a robust analytical method requires consideration of the compound's physicochemical properties, including its polarity, UV absorbance, and potential for ionization. This guide explores a developed HPLC method and compares it with other potential chromatographic conditions and alternative analytical technologies.
Proposed HPLC Method and Alternatives: A Comparative Overview
A primary analytical technique for non-volatile and thermally labile molecules like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A proposed method and potential alternatives are summarized below.
Data Presentation: Comparison of Analytical Methods
| Parameter | Proposed RP-HPLC Method | Alternative HPLC Method (HILIC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Partitioning between a polar stationary phase and a less polar mobile phase. | Separation based on volatility and boiling point, followed by mass-based detection. |
| Stationary Phase | C18 (Octadecylsilane) | Amide or Cyano phase | Capillary column (e.g., DB-5ms) |
| Mobile Phase | Acetonitrile/Water with Formic Acid | Acetonitrile/Water with Ammonium Formate | Inert carrier gas (e.g., Helium) |
| Detector | UV-Vis (Diode Array Detector) | UV-Vis or Mass Spectrometer | Mass Spectrometer (Quadrupole) |
| Suitability | High | Moderate (for highly polar impurities) | Low (potential for thermal degradation) |
| Sample Throughput | High | Medium | Medium |
| Selectivity | Excellent for parent compound and non-polar impurities. | Good for polar impurities. | Excellent, based on mass fragmentation. |
| Sensitivity (LOD) | ~0.05 µg/mL | ~0.1 µg/mL | ~0.01 ng/mL (if volatilizable) |
Experimental Protocols
Detailed methodologies for the proposed HPLC method and a potential alternative are provided to ensure reproducibility.
Proposed Reverse-Phase HPLC Method
This method is designed for the routine analysis and purity determination of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 100 µg/mL stock solution. Further dilute as necessary.
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for this type of analyte due to potential thermal degradation, GC-MS can offer high sensitivity and specificity if the compound is sufficiently volatile and stable.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C, hold for 5 min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-350
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of HPLC method development and a comparison of the analytical techniques discussed.
Caption: Workflow for HPLC Method Development.
Caption: Comparison of Analytical Techniques.
Beyond Pyrimidine: A Comparative Guide to Alternative Scaffolds in Kinase Inhibitors
The pyrimidine core has long been a cornerstone in the design of kinase inhibitors, owing to its ability to mimic the adenine hinge-binding motif of ATP. However, the quest for improved potency, selectivity, and pharmacokinetic profiles, as well as the need to overcome resistance, has driven the exploration of alternative heterocyclic scaffolds. This guide provides a comparative overview of prominent alternative scaffolds, supported by quantitative data and detailed experimental methodologies, to aid researchers in the rational design of next-generation kinase inhibitors.
Key Alternative Scaffolds: A Head-to-Head Comparison
A variety of heterocyclic systems have emerged as effective bioisosteres for the pyrimidine core. These scaffolds often maintain the crucial hydrogen bonding interactions with the kinase hinge region while offering unique structural and physicochemical properties. Key alternatives include purines, pyrrolo[2,3-d]pyrimidines, indazoles, quinazolines, and pyrazolopyridines.
Data Presentation: Inhibitory Activity of Kinase Inhibitors with Alternative Scaffolds
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors featuring alternative scaffolds against their target kinases. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.
Table 1: Purine and Purine Analogue-Based Kinase Inhibitors
| Compound | Scaffold | Target Kinase(s) | IC50 (nM) |
| Roscovitine | Purine | CDK2 | - |
| Compound 7 (Roscovitine bioisostere) | Pyrazolo[4,3-d]pyrimidine | CDK2 | - |
Note: Specific IC50 values for Roscovitine and its bioisostere were not explicitly detailed in the provided search results, but the pyrazolo[4,3-d]pyrimidine was noted to have greater anticancer activity.[1][2]
Table 2: Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
| Compound | Scaffold | Target Kinase(s) | IC50 (nM) |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | JAK3 | - |
| Compound 5k | Pyrrolo[2,3-d]pyrimidine | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 |
Note: A specific IC50 for Tofacitinib was not provided in the search results.[3][4]
Table 3: Indazole-Based Kinase Inhibitors
| Compound | Scaffold | Target Kinase(s) | IC50 (nM) | Established Inhibitor | Target Kinase(s) | IC50 (nM) |
| Indazole Derivative 17 | Indazole | Aurora A, Aurora B | 26, 15 | Alisertib | Aurora A | 1.2 |
| Indazole Derivative 21 | Indazole | Aurora B | 31 | Barasertib | Aurora B | 0.37 |
| Axitinib | Indazole | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | - | - | - |
| Compound C05 | Indazole | PLK4 | < 0.1 | - | - | - |
Table 4: Quinazoline-Based Kinase Inhibitors
| Compound | Scaffold | Target Kinase(s) | IC50 (µM) |
| Gefitinib | Quinazoline | EGFR | - |
| Erlotinib | Quinazoline | EGFR | - |
| Lapatinib | Quinazoline | EGFR, HER2 | - |
| Compound 45a | Quinazoline | EGFR, VEGFR | 0.13, 0.56 |
Note: Specific IC50 values for Gefitinib, Erlotinib, and Lapatinib were not provided, but they are well-established EGFR/HER2 inhibitors.[8][9]
Table 5: Pyrazolopyridine-Based Kinase Inhibitors
| Compound | Scaffold | Target Kinase(s) | Status |
| Selpercatinib | Pyrazolo[1,5-a]pyridine | RET | Approved |
| Glumetinib | Pyrazolopyridine | - | Clinical Trials |
| Camonsertib | Pyrazolopyridine | - | Clinical Trials |
| Olverembatinib | Pyrazolopyridine | - | Clinical Trials |
[10]
Experimental Protocols
The evaluation of kinase inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the evaluation of compounds with alternative scaffolds.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate peptide/protein
-
Test compounds (e.g., indazole derivatives)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.
-
Add 2.5 µL of a solution containing the kinase and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 value is determined by plotting the reduction in the luminescent signal against the concentration of the inhibitor.
Cellular Proliferation Assay
This assay assesses the ability of an inhibitor to inhibit the growth of cancer cell lines.[7]
Materials:
-
Cancer cell lines (e.g., IMR-32, MCF-7, H460)
-
Cell culture medium and supplements
-
Test compounds
-
MTT or similar viability reagent
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add a viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blot Analysis
This method is used to detect the phosphorylation status of the target kinase or downstream signaling proteins within cells.[6][7]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-PLK4, anti-total-PLK4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells treated with the inhibitor to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated or total form of the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in signaling pathways and the logical flow of experiments is crucial for understanding the mechanism of action and evaluation process of kinase inhibitors.
Caption: Workflow for the evaluation of kinase inhibitors.
Caption: Simplified VEGFR signaling pathway.
Caption: Role of Aurora Kinases in Mitosis.
References
- 1. Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Halogenated Pyrimidines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Halogenated pyrimidines are pivotal building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Their utility stems from the carbon-halogen bond's ability to participate in a wide array of cross-coupling and nucleophilic substitution reactions, allowing for the construction of complex molecular architectures. The choice of the halogen atom—fluorine, chlorine, bromine, or iodine—profoundly influences the reactivity of the pyrimidine core, affecting reaction rates, yields, and the required catalytic systems. This guide provides a comparative analysis of the efficacy of different halogenated pyrimidines in common synthetic transformations, supported by experimental data to inform strategic decisions in synthesis design.
General Reactivity Trends
The efficacy of a halogenated pyrimidine as a substrate in cross-coupling reactions is primarily determined by two key factors: the nature of the halogen and its position on the pyrimidine ring.
Influence of the Halogen: In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond is inversely proportional to its bond dissociation energy. This leads to a well-established reactivity trend: I > Br > Cl >> F .[1] Iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions and shorter reaction times. Bromopyrimidines are also highly effective and are widely used due to their balance of reactivity and stability. Chloropyrimidines are more challenging substrates and typically necessitate more robust catalytic systems with specialized ligands to achieve high yields.[1] Fluoropyrimidines are generally unreactive in standard palladium-catalyzed cross-coupling reactions.[1]
Influence of Position on the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring activates the C-X bond towards oxidative addition, a key step in many catalytic cycles. The degree of activation is position-dependent, with the general order of reactivity being C4(6) > C2 > C5 .[1] The C4 and C6 positions are the most electron-deficient, rendering halogens at these positions most susceptible to reaction. The C2 position is also activated, while the C5 position is the least reactive.
Comparative Data in Cross-Coupling Reactions
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions, illustrating the impact of the halogen and its position on reaction outcomes. It is important to note that reaction conditions can be highly variable, and the data presented is a compilation from different sources to highlight general trends.
Table 1: Suzuki-Miyaura Coupling of Halopyrimidines with Phenylboronic Acid (Representative Data)
| Halopyrimidine | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 2-Chloropyrimidine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 12 | 88 |
| 2,4-Dichloropyrimidine (at C4) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 0.25 | 81[2] |
| 5-Bromopyrimidine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 15 | Moderate to Good[3] |
| 5-Iodouridine derivative | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 2 | High[4] |
Table 2: Sonogashira Coupling of Halopyrimidines with a Terminal Alkyne (Representative Data)
| Halopyrimidine | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 4 | ~85 (analogous substrate)[5] |
| 5-Iodopyrimidine nucleotide | Pd catalyst | - | - | - | Good[6] |
| 2-Benzyloxy-5-iodopyrimidine | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 1 | 95[7] |
Table 3: Buchwald-Hartwig Amination of 5-Bromopyrimidine (Representative Data)
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | - | 99[8][9] |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | - | 98[8][9] |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ (1.4) | Toluene | 100 | - | 90[8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for key cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[8]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).[8]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: Sonogashira Coupling of a Halopyrimidine
Materials:
-
Halopyrimidine (e.g., 5-bromopyrimidine) (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine, Pd(PPh₃)₂Cl₂, and CuI.[8]
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat (typically 40-100 °C) and monitor by TLC or gas chromatography (GC) until the starting material is consumed.[8]
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations of Experimental Workflow and Catalytic Cycle
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
The selection of a halogenated pyrimidine substrate is a critical parameter in the design of synthetic routes. Iodo- and bromopyrimidines are generally the most reactive and versatile substrates for palladium-catalyzed cross-coupling reactions, allowing for milder conditions and broader substrate scope. Chloropyrimidines represent a more cost-effective but synthetically challenging alternative, often requiring specialized and more robust catalyst systems. Fluoropyrimidines are typically unreactive in these transformations. By understanding the inherent reactivity trends and leveraging optimized experimental protocols, researchers can efficiently synthesize a diverse array of functionalized pyrimidines for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 2,5,6-Trichloropyrimidin-4-amine: A Procedural Guide
For Immediate Reference: Treat 2,5,6-Trichloropyrimidin-4-amine as a hazardous, halogenated organic waste. Immediate discharge to sanitary sewers or incineration by untrained personnel is strictly prohibited. All disposal activities must comply with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a halogenated pyrimidine derivative. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and maintaining laboratory safety.
I. Immediate Safety Precautions and Spill Response
In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated. Avoid breathing dust or vapors.[1]
-
Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] For significant spills, respiratory protection may be necessary.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material like sand or vermiculite.
-
Cleanup: Collect all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealed container for hazardous waste disposal.[3][4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
II. Waste Characterization and Segregation
Proper characterization and segregation of this compound waste is the first step in compliant disposal.
-
Hazardous Waste Classification: this compound is classified as a halogenated organic compound. Due to its chemical structure, it should be considered toxic and an environmental hazard.
-
Segregation: It is critical to segregate this waste from other waste streams.[5][6]
III. Step-by-Step Disposal Protocol
-
Container Selection:
-
Labeling:
-
Label the waste container with the words "Hazardous Waste" as soon as the first drop of waste is added.[8]
-
The label must clearly identify the contents, including "this compound" and any other solvents or chemicals present, with their approximate concentrations.[5][8]
-
Indicate the date of initial waste accumulation.
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10]
-
The SAA should be a well-ventilated, secondary containment area to prevent the spread of potential spills.[3][4]
-
Keep the container closed at all times except when adding waste.[3][7][10]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[4][10]
-
-
Requesting Disposal:
-
Once the container is full or has reached the accumulation time limit set by your institution (typically 9-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[3][10]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
IV. Quantitative Data Summary
| Parameter | Guideline/Limit | Source Citation |
| Satellite Accumulation Area (SAA) Volume Limit | Max. 55 gallons of hazardous waste | [4][10] |
| Acutely Toxic Waste SAA Limit | Max. 1 quart of liquid or 1 kg of solid | [10] |
| Container Headspace | Leave at least 1-inch of headspace for expansion | [9] |
| pH for Aqueous Solutions (if applicable) | Between 5.5 and 9.5 for potential sewer disposal (NOT for this compound) | [8] |
| Laboratory Accumulation Time Limit | Up to 9-12 months (check institutional policy) | [3][10] |
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical you are handling. Your institution's EHS office is the primary resource for guidance on hazardous waste disposal.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling 2,5,6-Trichloropyrimidin-4-amine
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2,5,6-Trichloropyrimidin-4-amine. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar and potentially hazardous chlorinated aminopyrimidines.[1][2][3][4][5]
Hazard Assessment
This compound is a halogenated heterocyclic compound. Analogs such as 2,4,5-Trichloropyrimidine and 2,4,6-Trichloropyrimidine are known to cause serious skin, eye, and respiratory irritation.[3][5][6] It is prudent to handle this chemical with a high degree of caution, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.[2]
Potential Hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[5]
-
Eye Irritation: Poses a risk of serious eye damage, including redness and pain.[3][5]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the lungs and respiratory system.[5]
-
Toxicity: May be toxic if inhaled or in contact with skin, and potentially fatal if swallowed.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.[7] All handling of this compound must be conducted within a certified chemical fume hood.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. Standard eyeglasses are insufficient.[8] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact. Thicker gloves offer better protection. Change gloves every 30-60 minutes or immediately if contaminated.[8] |
| Body Protection | A non-permeable laboratory coat with long sleeves and tight-fitting cuffs. | Prevents contact with skin and personal clothing.[4][8] Do not wear outside the laboratory area. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates. | Required when handling the solid powder to prevent inhalation of dust, especially if engineering controls are insufficient. |
| Foot Protection | Closed-toe, chemical-resistant boots or shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a systematic workflow for safely handling this compound.
A. Preparation Phase
-
Review Safety Documents: Thoroughly read and understand this guide and any available institutional safety protocols.
-
Verify Engineering Controls: Ensure a chemical fume hood is certified and functioning correctly. Confirm that an eyewash station and safety shower are accessible and unobstructed.[1][4]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
B. Handling Phase (Inside Chemical Fume Hood)
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound, including weighing and transferring, within the fume hood to minimize dust generation and inhalation exposure.[9]
-
Use anti-static weigh boats or paper.
-
Handle the solid carefully with a spatula to avoid creating airborne dust.
-
-
In-Use:
-
Keep the container of this compound tightly sealed when not in use.[5]
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
C. Post-Handling & Cleanup Phase
-
Decontamination: Wipe down all surfaces, glassware, and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol) and then soap and water.
-
Waste Segregation: Segregate all waste materials as outlined in the Disposal Plan below.
-
PPE Removal:
-
Carefully remove disposable gloves and dispose of them in the designated hazardous waste container.[9]
-
Remove lab coat and other reusable PPE, ensuring not to contaminate personal clothing.
-
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[5]
Disposal Plan
Proper segregation and disposal are critical to prevent environmental contamination and ensure regulatory compliance.[9]
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste | Sealed, compatible hazardous waste container. | "Hazardous Waste," "this compound," "Toxic," "Irritant" | Collect unused or contaminated solid compound. |
| Contaminated Materials | Lined hazardous waste bin. | "Hazardous Waste," "Solid Lab Debris" | Includes gloves, weigh boats, bench paper, and paper towels. |
| Liquid Waste | Labeled hazardous waste container for halogenated organic waste. | "Hazardous Waste," "Halogenated Organic Solvents," list of contents. | For solutions of the compound in solvents. Do not pour down the drain.[1][9] |
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Complete all required waste disposal forms.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][10] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
Visual Workflow for Safe Handling
The following diagram outlines the logical steps for the safe handling and disposal of this compound.
Caption: Logical workflow from preparation to disposal for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. pppmag.com [pppmag.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
